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  • Product: 1-Phenylethyl formate
  • CAS: 7775-38-4

Core Science & Biosynthesis

Foundational

1-Phenylethyl Formate: Structural Properties, Mechanistic Reactivity, and Synthetic Applications

Executive Summary 1-Phenylethyl formate (CAS: 7775-38-4), frequently referred to as styralyl formate or α -methylbenzyl formate, is a structurally simple yet mechanistically profound carboxylic ester[1]. While historical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Phenylethyl formate (CAS: 7775-38-4), frequently referred to as styralyl formate or α -methylbenzyl formate, is a structurally simple yet mechanistically profound carboxylic ester[1]. While historically cataloged as a flavoring agent with a characteristic green-floral and woody-balsamic profile[2], its modern utility lies in its role as a transient intermediate and chiral target in advanced organic synthesis[3]. This technical guide synthesizes the physicochemical properties of 1-phenylethyl formate, explores its behavior in transition-metal and biocatalytic pathways, and provides field-proven, self-validating experimental protocols for its utilization.

Chemical Identity & Physicochemical Profiling

Understanding the physical parameters of 1-phenylethyl formate is critical for downstream purification (e.g., distillation) and analytical quantification. The ester is a colorless to pale yellow liquid that is highly soluble in organic solvents but insoluble in water[2].

Table 1: Quantitative Physicochemical Data

PropertyValueReference
CAS Number 7775-38-4[1]
Molecular Formula C9H10O2[1]
Molecular Weight 150.18 g/mol [2]
Boiling Point 198 °C (at 760 mmHg)[4],[2]
Density (Specific Gravity) 1.042 – 1.050 g/cm³ (at 25 °C)[2]
Refractive Index 1.502 – 1.508 (at 20 °C)[2]
Flash Point 93.3 °C (200 °F)[4]
Solubility Insoluble in water; miscible in ethanol[2]
Structural Logic

The structural logic of 1-phenylethyl formate dictates its reactivity. The molecule possesses a highly electrophilic formate carbonyl and a benzylic stereocenter (C1)[1]. This dual functionality allows it to undergo transition-metal-catalyzed hydrogenolysis[3] and serves as a marker for enzymatic kinetic resolutions[5].

G A 1-Phenylethyl formate CAS: 7775-38-4 B Formate Ester Group (-O-CHO) A->B C Benzylic Chiral Center (-CH(CH3)Ph) A->C D Reactivity: Hydrogenolysis & Hydrolysis B->D E Application: Enzymatic Kinetic Resolution C->E

Structural breakdown and functional reactivity profile of 1-Phenylethyl formate.

Mechanistic Reactivity in Advanced Synthesis

Intermediate in Palladium-Catalyzed Transfer Hydrogenolysis

In the quest for sustainable conversion of lignocellulosic biomass, the deoxygenation of benzylic alcohols is a pivotal transformation. 1-Phenylethyl formate acts as a critical, transient intermediate in the Pd-catalyzed transfer hydrogenolysis of 1-phenylethanol using formic acid as a bio-renewable reductant[3].

The mechanism relies on an initial esterification step that activates the benzylic C-O bond. Once the formate ester is generated, it facilitates subsequent oxidative addition by the palladium catalyst, ultimately cleaving the C-O bond to yield ethylbenzene, carbon dioxide, and water[3].

Pathway Substrate 1-Phenylethanol + Formic Acid Intermediate 1-Phenylethyl formate (Activated Intermediate) Substrate->Intermediate Esterification (MeSO3H Catalyst) Product Ethylbenzene + CO2 + H2O Intermediate->Product Pd-Catalyzed Hydrogenolysis

Reaction pathway of Pd-catalyzed transfer hydrogenolysis via 1-Phenylethyl formate.

Product of Enzymatic Baeyer-Villiger Oxidation

Biocatalysis frequently leverages the chiral nature of 1-phenylethyl formate. Baeyer-Villiger monooxygenases (BVMOs), such as phenylacetone monooxygenase (PAMO), catalyze the enantioselective oxidation of racemic 2-phenylpropionaldehyde. This kinetic resolution yields (S)-1-phenylethyl formate while leaving the unreacted (R)-aldehyde, showcasing the ester's role as a trackable product in biocatalytic drug development pathways[5].

Field-Proven Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes the causality behind the experimental choice to eliminate guesswork during scale-up or troubleshooting.

Protocol 1: Synthesis of 1-Phenylethyl Formate via Acid-Catalyzed Esterification

Objective: Synthesize 1-phenylethyl formate to serve as an analytical reference standard or a synthetic intermediate[3]. Reagents: 1-Phenylethanol (1.0 equiv), Formic acid (2.0 equiv), Methanesulfonic acid (MeSO 3​ H, 16 mol%), 1,2-dichloroethane.

  • Solvent Selection: Dissolve 1-phenylethanol in 1,2-dichloroethane. Causality: 1,2-dichloroethane provides an optimal boiling point (83 °C) for mild reflux and excellent solubility for both the highly polar formic acid and the non-polar aromatic substrate, ensuring a homogeneous reaction mixture[3].

  • Catalyst Addition: Add 16 mol% MeSO 3​ H to the solution. Causality: Formic acid alone is a weak Brønsted acid. MeSO 3​ H is selected as a strong, non-nucleophilic co-catalyst to rapidly protonate the carbonyl oxygen of formic acid, increasing its electrophilicity and driving the equilibrium toward the ester[3].

  • Reaction Conditions: Stir the mixture in a Schlenk pressure tube at 100 °C for 18 hours. Causality: The sealed tube prevents the volatilization of formic acid (b.p. 100.8 °C), maintaining the stoichiometric excess required to push the reversible esterification to completion[3].

  • Validation Checkpoint (Self-Validating System): Withdraw a 10 µL aliquot, dilute in GC-grade hexane, and analyze via GC-FID using n-pentadecane as an internal standard. The protocol validates itself: the reaction is deemed complete only when the peak corresponding to 1-phenylethanol (lower retention time) diminishes to <1% relative area, and the 1-phenylethyl formate peak plateaus. If the alcohol persists, the equilibrium has stalled, indicating a need for molecular sieves to sequester water byproducts.

Protocol 2: Biocatalytic Kinetic Resolution Validation

Objective: Confirm the enantioselective formation of (S)-1-phenylethyl formate using PAMO[5].

  • Buffer Preparation: Suspend racemic 2-phenylpropionaldehyde in a Tris/HCl buffer at pH 9.0. Causality: BVMOs exhibit optimal activity and stability in slightly alkaline conditions. A pH of 9.0 maximizes the enzyme's catalytic turnover while minimizing the non-enzymatic, spontaneous hydrolysis of the resulting formate ester[5].

  • Co-solvent Integration: Add 1% v/v Methanol. Causality: Aromatic aldehydes have poor aqueous solubility. Methanol acts as a biocompatible co-solvent that increases substrate bioavailability without denaturing the PAMO enzyme[5].

  • Validation Checkpoint (Self-Validating System): Monitor the reaction via chiral GC. The system validates its own enantioselectivity: the appearance of the (S)-1-phenylethyl formate peak with an enantiomeric excess (ee) >40% alongside the unreacted (R)-aldehyde confirms successful kinetic resolution[5].

Conclusion

1-Phenylethyl formate bridges the gap between traditional flavor chemistry and cutting-edge synthetic methodology. By understanding its physicochemical properties and its behavior as an activated intermediate, researchers can harness this ester for complex deoxygenation reactions and precise biocatalytic resolutions. The self-validating protocols provided herein ensure high-fidelity replication, empowering drug development professionals to integrate this compound into sustainable chemical workflows.

References

  • PubChem. "alpha-Methylbenzyl formate | C9H10O2 | CID 346286 - PubChem - NIH". nih.gov.
  • "Homogeneous Palladium-Catalyzed Transfer Hydrogenolysis of Benzylic Alcohols Using Formic Acid as Reductant". dicp.ac.cn.
  • "Enzymatic kinetic resolution of racemic ketones catalyzed by Baeyer-Villiger monooxygenases". rug.nl.
  • "styralyl formate, 7775-38-4". thegoodscentscompany.com.
  • "Specifications for Flavourings: alpha-Methylbenzyl form

Sources

Exploratory

Unveiling the Enigmatic Presence of 1-Phenylethyl Formate in the Botanical Realm: A Technical Guide for Researchers

Abstract This technical guide navigates the current scientific landscape surrounding the natural occurrence of 1-phenylethyl formate in botanicals. While this aromatic ester is a recognized synthetic flavoring and fragra...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide navigates the current scientific landscape surrounding the natural occurrence of 1-phenylethyl formate in botanicals. While this aromatic ester is a recognized synthetic flavoring and fragrance agent, its presence as a natural volatile compound in plants remains largely unconfirmed in published literature. This document, therefore, adopts a scientifically rigorous and speculative approach, providing researchers, scientists, and drug development professionals with a comprehensive framework for its potential discovery and characterization. We delve into the established natural occurrence and biosynthesis of its immediate precursor, 1-phenylethanol, propose a hypothetical biosynthetic pathway for 1-phenylethyl formate, and provide detailed, field-proven analytical methodologies for its extraction, detection, and validation in complex plant matrices. This guide is intended to serve as a foundational resource to stimulate and guide future research into the fascinating and underexplored domain of trace-level volatile compounds in the plant kingdom.

Introduction: An Undiscovered Botanical Volatile?

1-Phenylethyl formate (C₉H₁₀O₂) is an organic ester characterized by its pleasant floral, gardenia, and green aroma and taste profile.[1] While it is utilized in the food and fragrance industries as a synthetic additive, its definitive identification as a natural constituent of any plant species is conspicuously absent from the current scientific literature. This notable knowledge gap presents a compelling opportunity for discovery-oriented research in the field of plant metabolomics.

The plausibility of its natural occurrence is significantly bolstered by the documented presence of its precursor alcohol, 1-phenylethanol, in various plant species. This guide, therefore, proceeds on the hypothesis that where the precursor exists, the potential for its enzymatic conversion to the corresponding formate ester is a distinct possibility.

This document provides a technical framework for investigating the natural occurrence of 1-phenylethyl formate. It is structured to equip researchers with the necessary background on precursor biosynthesis, a plausible hypothesis for the formation of the target ester, and robust analytical protocols optimized for the detection of trace volatile compounds.

The Precursor: Natural Occurrence and Biosynthesis of 1-Phenylethanol

The presence of 1-phenylethanol is a prerequisite for the biosynthesis of 1-phenylethyl formate. This aromatic alcohol has been identified as a natural volatile in a number of plant species, lending credence to our hypothesis.

Documented Botanical Sources of 1-Phenylethanol

1-Phenylethanol has been reported as a natural product in a variety of plants, often contributing to their characteristic floral and fruity scents. Notable sources include:

  • Tea (Camellia sinensis): The flowers of the tea plant are a significant source of 1-phenylethanol, where it exists both as a free volatile and in a glycosidically bound form with its hydrolase, β-primeverosidase.[2]

  • Other Documented Sources: It has also been reported in cranberries, grapes, chives, Scottish spearmint oil, and various other fruits and herbs.[2]

Biosynthesis of 1-Phenylethanol in Plants

The biosynthesis of 1-phenylethanol in plants is an area of active research. In tea flowers, it has been demonstrated that enzymes can synthesize 1-phenylethanol from acetophenone.[3] More specifically, studies have identified short-chain dehydrogenase (SDR) enzymes in tea flowers that can convert acetophenone to either (R)- or (S)-1-phenylethanol with high enantiomeric specificity.[4]

The proposed biosynthetic pathway, originating from the shikimate pathway, is illustrated below.

Biosynthesis of 1-Phenylethanol Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Multiple Steps Acetophenone Acetophenone L_Phenylalanine->Acetophenone Enzymatic Steps (e.g., via Phenylpropanoid Pathway) One_Phenylethanol 1-Phenylethanol Acetophenone->One_Phenylethanol Short-Chain Dehydrogenase (SDR) + NADPH

Caption: Proposed biosynthetic pathway of 1-phenylethanol in plants.

Hypothetical Biosynthesis of 1-Phenylethyl Formate

The formation of esters in plants is predominantly catalyzed by a class of enzymes known as alcohol acyltransferases (AATs), which belong to the BAHD superfamily of acyltransferases.[5] These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) donor to an alcohol acceptor.[6]

Given the presence of 1-phenylethanol, we hypothesize that 1-phenylethyl formate could be synthesized via the action of a specific AAT that utilizes formyl-CoA or another activated form of formic acid as the acyl donor.

Hypothesized Reaction:

1-Phenylethanol + Formyl-CoA --(Alcohol Acyltransferase)--> 1-Phenylethyl Formate + Coenzyme A

The availability of formyl-CoA in plant cells is plausible, as one-carbon metabolism, involving formate, is a fundamental process.

Hypothetical Biosynthesis of 1-Phenylethyl Formate One_Phenylethanol 1-Phenylethanol AAT Alcohol Acyltransferase (AAT) One_Phenylethanol->AAT Formyl_CoA Formyl-CoA (from One-Carbon Metabolism) Formyl_CoA->AAT One_Phenylethyl_Formate 1-Phenylethyl Formate AAT->One_Phenylethyl_Formate Esterification CoA Coenzyme A AAT->CoA

Caption: Hypothetical enzymatic synthesis of 1-phenylethyl formate in plants.

Analytical Workflow for the Detection of 1-Phenylethyl Formate

The detection of trace-level volatile compounds in a complex botanical matrix requires a highly sensitive and selective analytical methodology. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for such analyses.[7][8]

Experimental Protocol: HS-SPME-GC-MS

This protocol provides a detailed, step-by-step methodology for the analysis of 1-phenylethyl formate in plant tissues (e.g., flowers, leaves, fruits).

1. Sample Preparation:

  • Accurately weigh 1-2 grams of fresh plant material into a 20 mL headspace vial. To enhance the release of volatiles from the cellular matrix, the material can be gently crushed or flash-frozen in liquid nitrogen and then ground to a fine powder.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not expected to be in the sample).

  • Optionally, add a saturated solution of sodium chloride (NaCl) to increase the ionic strength of the aqueous phase, which can enhance the partitioning of volatile compounds into the headspace.

  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Extraction:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range affinity for volatile and semi-volatile compounds.

  • Equilibration: Place the vial in a heating block or autosampler agitator set to a temperature between 40-60°C. Allow the sample to equilibrate for 15-30 minutes with gentle agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period, typically 30-60 minutes, at the same temperature and agitation.

3. GC-MS Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC (typically set at 250°C) for thermal desorption of the analytes onto the GC column. A splitless injection mode is recommended for maximizing sensitivity.

  • Gas Chromatography:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating a wide range of volatile compounds.

    • Oven Temperature Program: A typical program would be: start at 40°C, hold for 2-5 minutes, then ramp at 5-10°C/minute to 250-280°C, and hold for 5-10 minutes. This program should be optimized based on the complexity of the sample matrix.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Data Acquisition: Full scan mode.

Analytical Workflow for 1-Phenylethyl Formate Detection cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis & Validation Plant_Material Plant Material (1-2g) Internal_Standard Add Internal Standard Plant_Material->Internal_Standard NaCl_Solution Add Saturated NaCl (optional) Internal_Standard->NaCl_Solution Seal_Vial Seal in 20 mL Headspace Vial NaCl_Solution->Seal_Vial Equilibration Equilibrate Vial (40-60°C, 15-30 min) Seal_Vial->Equilibration Extraction Expose SPME Fiber (30-60 min) Equilibration->Extraction Desorption Thermal Desorption in GC Inlet (250°C) Extraction->Desorption Separation Chromatographic Separation (e.g., DB-5ms column) Desorption->Separation Detection Mass Spectrometric Detection (EI, Full Scan) Separation->Detection Tentative_ID Tentative Identification (Mass Spectral Library Match) Detection->Tentative_ID Confirmation Confirmation (Authentic Standard & Retention Index) Tentative_ID->Confirmation Quantification Quantification (Internal Standard Method) Confirmation->Quantification

Caption: Comprehensive analytical workflow for the detection of 1-phenylethyl formate.

Data Interpretation and Validation
  • Tentative Identification: The initial identification of 1-phenylethyl formate is achieved by comparing the experimentally obtained mass spectrum of a chromatographic peak with entries in a commercial mass spectral library (e.g., NIST, Wiley).

  • Confirmation: A tentative identification must be confirmed by comparing the retention time and mass spectrum with those of an authentic, commercially available standard of 1-phenylethyl formate, analyzed under the identical chromatographic conditions. The calculation and comparison of the Kovats retention index also provide strong evidence for confirmation.

  • Quantification: The concentration of 1-phenylethyl formate can be determined using the internal standard method, by creating a calibration curve with the authentic standard.

Conclusion and Future Research Directions

The natural occurrence of 1-phenylethyl formate in the botanical kingdom remains an open and intriguing question. This guide has provided a comprehensive framework for addressing this question, grounded in the known presence of its precursor, 1-phenylethanol, and established principles of plant biochemistry and analytical chemistry.

The hypothetical biosynthetic pathway and the detailed analytical protocol presented herein offer a clear roadmap for researchers to undertake a systematic investigation for this elusive compound. The successful identification of 1-phenylethyl formate in any plant species would not only represent a novel discovery in the field of phytochemistry but could also have implications for our understanding of plant-insect interactions, flavor and fragrance biochemistry, and the potential for new natural product development.

Future research should focus on:

  • Screening of Plant Species: A targeted screening of plants known to produce high levels of 1-phenylethanol (e.g., various cultivars of Camellia sinensis) and other aromatic species.

  • Enzyme Characterization: If 1-phenylethyl formate is discovered, the subsequent isolation and characterization of the specific alcohol acyltransferase responsible for its synthesis would be a significant advancement.

  • Biological Role: Investigating the potential ecological role of 1-phenylethyl formate, for example, as a pollinator attractant or a defense compound.

By providing this technical guide, we hope to catalyze research efforts that will ultimately elucidate the presence, or confirm the absence, of 1-phenylethyl formate as a natural botanical product.

Sources

Foundational

1-Phenylethyl formate CAS number and molecular formula

Technical Whitepaper: 1-Phenylethyl Formate (CAS 7775-38-4) in Advanced Catalysis and Molecular Design Executive Summary In advanced organic synthesis and drug development, molecules are rarely viewed as static entities....

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: 1-Phenylethyl Formate (CAS 7775-38-4) in Advanced Catalysis and Molecular Design

Executive Summary

In advanced organic synthesis and drug development, molecules are rarely viewed as static entities. 1-Phenylethyl formate (CAS: 7775-38-4) exemplifies a compound that serves a dual purpose: it acts as a highly stable, controlled-release ester in pro-drug and pro-fragrance formulations, and simultaneously functions as a highly reactive, transient intermediate in transition-metal-catalyzed transfer hydrogenolysis. This guide deconstructs the mechanistic causality behind its reactivity, providing self-validating protocols for its utilization in both homogeneous catalysis and transition-metal-free reductions.

Physicochemical Profiling and Structural Dynamics

The reactivity of 1-phenylethyl formate is fundamentally driven by its benzylic position, which makes the C–O bond highly susceptible to activation, and its formate moiety, which acts as an internal hydride source during decarboxylation.

Table 1: Quantitative Physicochemical Data | Property | Value | | :--- | :--- | | Chemical Name | 1-Phenylethyl formate[1] | | Synonyms | α -Methylbenzyl formate, Styralyl formate[1] | | CAS Number | 7775-38-4[1] | | Molecular Formula | C9H10O2[1] | | Molecular Weight | 150.18 g/mol [1] | | SMILES | CC(OC=O)c1ccccc1 |

Mechanistic Causality in Catalytic Transfer Hydrogenolysis

Direct deoxygenation of benzylic alcohols to their corresponding alkanes is thermodynamically challenging due to the poor leaving-group ability of the hydroxyl (–OH) moiety. To bypass this high activation energy barrier, modern catalytic systems utilize formic acid as both a formylating agent and a terminal reductant[2].

When 1-phenylethanol is exposed to formic acid in the presence of a Brønsted acid co-catalyst, it undergoes rapid esterification to yield 1-phenylethyl formate[2]. This is not merely a protection step; it is a critical activation strategy. The formate group drastically lowers the energy required for oxidative addition by low-valent transition metals, such as Palladium(0) or Ruthenium(II)[2],[3]. Once the metal inserts into the benzylic C–O bond, the extruded formate anion undergoes rapid decarboxylation (loss of CO2). This generates a metal-hydride species precisely at the catalytic center, perfectly positioning it for the subsequent reductive elimination that yields the deoxygenated product, ethylbenzene[2].

G A 1-Phenylethanol + Formic Acid B 1-Phenylethyl Formate (CAS 7775-38-4) A->B Esterification C Pd/Ru Catalyst Oxidative Addition B->C C-O Activation D π-Benzyl Metal Complex + Formate Anion C->D Cleavage E Decarboxylation (-CO2) D->E Hydride Shift F Ethylbenzene (Final Product) E->F Reductive Elimination

Catalytic cycle of transfer hydrogenolysis via a 1-phenylethyl formate intermediate.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By tracking the transient accumulation and subsequent consumption of 1-phenylethyl formate, researchers can accurately diagnose catalytic bottlenecks.

Protocol A: Homogeneous Palladium-Catalyzed Transfer Hydrogenolysis[3]
  • Objective: Deoxygenation of 1-phenylethanol via the transient 1-phenylethyl formate intermediate.

  • Step 1: Catalyst Pre-activation. In a Schlenk pressure tube under an argon atmosphere, combine 1.0 mol% Pd(acac)2 and 4.0 mol% of a bidentate phosphine ligand in 3.0 mL of 1,2-dichloroethane[2].

    • Causality: Pre-coordination of the bidentate ligand prevents the precipitation of inactive palladium black and tunes the electron density of the metal center for efficient oxidative addition.

  • Step 2: Substrate & Co-catalyst Addition. Add 1.0 mmol of 1-phenylethanol, 2.0 mmol of formic acid, and 16 mol% methanesulfonic acid (MeSO3H)[2].

    • Causality: MeSO3H acts as a Brønsted acid co-catalyst to drive the initial esterification, converting the alcohol to 1-phenylethyl formate[2].

  • Step 3: Thermal Activation. Seal the tube and stir at 100°C for 18 hours[2].

  • Step 4: Quantitative Validation. Quench the reaction and analyze the mixture via GC-FID using n-pentadecane as an internal standard[2].

    • Self-Validation: If the reaction is deliberately quenched early (e.g., at 2 hours), GC-FID will reveal a high concentration of 1-phenylethyl formate. Its gradual disappearance over 18 hours must correlate directly with the stoichiometric appearance of ethylbenzene, proving the intermediate's role and ensuring mass balance[2].

Protocol B: Transition-Metal-Free Iodine-Mediated Reduction[5]
  • Objective: Green reduction utilizing in situ generated hydroiodic acid (HI) in a biphasic system.

  • Step 1: Biphasic Setup. Dissolve 1-phenylethanol in toluene, then add an excess of aqueous formic acid[4].

  • Step 2: Halogen Activation. Introduce a catalytic amount of elemental iodine (I2)[4].

    • Causality: Formic acid reduces I2 to HI. The highly acidic environment promotes the rapid formation of 1-phenylethyl formate[4]. The formate then undergoes nucleophilic substitution by iodide or elimination to form styrene, which is subsequently reduced to ethylbenzene[4].

  • Step 3: Diagnostic Phase Separation. Extract the toluene layer at the 30-minute mark.

    • Self-Validation: GC-MS analysis at this stage will detect 1-phenylethyl formate (typically ~9% yield) alongside styrene, proving that an equilibrium between the formate ester and the eliminated alkene is established prior to final reduction[4].

Applications in Drug Development and Controlled Release

Beyond its role as a reactive intermediate, 1-phenylethyl formate is heavily utilized in the design of pro-fragrances and controlled-release pro-drugs[5]. In these applications, the formate ester acts as a protective, environmentally responsive cap.

When incorporated into consumer products or topical formulations, these oxidizable pro-fragrance compounds remain stable until exposed to ambient oxygen or skin esterases[5]. Upon exposure, the formate bond is slowly cleaved, delivering the active benzylic alcohol (or fragrance) over a prolonged period[5]. This sustained-release mechanism is highly desirable in dermatological formulations, ensuring that the active payload is delivered steadily rather than in a single, potentially irritating burst.

References

  • Source: pharmaffiliates.
  • Source: a2bchem.
  • Source: dicp.ac.
  • Source: oup.
  • Source: google.com (Patents)
  • Source: rsc.

Sources

Exploratory

Olfactory and gustatory properties of 1-Phenylethyl formate

The Olfactory and Gustatory Properties of 1-Phenylethyl Formate: A Comprehensive Technical Guide Introduction 1-Phenylethyl formate, widely recognized in the industry as styrallyl formate or alpha-methylbenzyl formate, i...

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Author: BenchChem Technical Support Team. Date: April 2026

The Olfactory and Gustatory Properties of 1-Phenylethyl Formate: A Comprehensive Technical Guide

Introduction

1-Phenylethyl formate, widely recognized in the industry as styrallyl formate or alpha-methylbenzyl formate, is a highly valued ester in advanced flavor and fragrance chemistry[1]. Characterized by its distinctive floral, gardenia, and green-woody aromatic profile, this compound plays a critical role in formulating complex organoleptic architectures[2][3]. For researchers, formulation scientists, and drug development professionals, understanding the physicochemical behavior, metabolic pathways, and controlled-release mechanisms of 1-phenylethyl formate is essential for optimizing its application in consumer products, pharmaceuticals, and malodor-counteracting systems[4][5].

Physicochemical & Organoleptic Profiling

1-Phenylethyl formate is a colorless to pale yellow liquid that is insoluble in water but highly soluble in organic solvents, fixed oils, and essential oils[3]. Its organoleptic profile is defined by a sharp, green-floral top note with woody-balsamic undertones, making it a versatile flavoring agent and adjuvant[3]. In gustatory applications, it imparts a distinct green and floral taste profile that mimics natural gardenia[2].

Table 1: Physicochemical and Regulatory Profile of 1-Phenylethyl Formate

PropertyValue / Description
Chemical Name 1-Phenylethyl formate (alpha-Methylbenzyl formate)
CAS Number 7775-38-4
FEMA Number 2688
JECFA Number 800
Molecular Formula C9H10O2
Odor Profile Strong green-floral, gardenia, woody-balsamic[3]
Taste Profile Floral, gardenia, green tasting compound[2]
Solubility Insoluble in water; soluble in organic solvents and oils[3]

Metabolic Pharmacokinetics and Receptor Interaction

Upon ingestion or inhalation, the metabolic fate of 1-phenylethyl formate is dictated by rapid esterase-mediated hydrolysis. The ester bond is cleaved to yield alpha-methylbenzyl alcohol and formic acid[6]. The causality behind its high safety profile lies in this efficient, predictable biotransformation[6]. The aliphatic carboxylic acid (formic acid) undergoes complete oxidation into carbon dioxide and water, while the alpha-methylbenzyl alcohol is conjugated with glucuronic acid in the liver and subsequently excreted in the urine[6].

Metabolism PEF 1-Phenylethyl Formate Hydrolysis Esterase Hydrolysis PEF->Hydrolysis AMBA alpha-Methylbenzyl Alcohol Hydrolysis->AMBA Formic Formic Acid Hydrolysis->Formic Glucuronidation Glucuronidation AMBA->Glucuronidation Oxidation Oxidation Formic->Oxidation Excretion Urine Excretion Glucuronidation->Excretion CO2 CO2 + H2O Oxidation->CO2

Metabolic hydrolysis and excretion pathway of 1-Phenylethyl formate.

Advanced Delivery Systems: Pro-Fragrance Technology

A significant challenge in utilizing highly volatile esters like 1-phenylethyl formate is the rapid dissipation of their top notes. To engineer long-lasting olfactory experiences, formulators utilize "pro-fragrance" technologies[4]. By tethering the volatile molecule to a molecular anchor—such as an enol ether or a macrocyclic cucurbituril (e.g., CB[5], CB[6])—the release profile is strictly controlled[4][5].

The causality here is thermodynamic: the complexation reduces the vapor pressure of the ester, requiring a specific environmental stimulus (such as ambient oxidation or moisture) to trigger the release of the active compound[4][5]. This prevents premature degradation, mitigates malodor, and ensures a sustained receptor binding event over an extended period[4][5].

ProFragrance Precursor Pro-fragrance Complex (Enol Ether / Cucurbituril) Stimulus Environmental Stimulus (Oxidation / Moisture) Precursor->Stimulus Release Controlled Release Mechanism Stimulus->Release Volatile Volatile 1-Phenylethyl Formate (Floral/Green Odor) Release->Volatile Receptor Olfactory Receptor Binding Volatile->Receptor

Controlled release mechanism of 1-Phenylethyl formate from pro-fragrance complexes.

Experimental Protocol: Self-Validating Sensory Threshold Evaluation via GC-O

To accurately quantify the olfactory and gustatory thresholds of 1-phenylethyl formate, a Gas Chromatography-Olfactometry (GC-O) workflow combined with a trained sensory panel is required. This protocol is designed as a self-validating system to eliminate matrix interference and subjective bias.

Step 1: Matrix-Matched Sample Preparation and Calibration

  • Action: Dissolve 1-phenylethyl formate in a neutral, odorless solvent (e.g., diethyl ether) to create a serial dilution ranging from 100 ppm down to 0.1 ppb.

  • Causality: Utilizing a matrix-matched solvent ensures that the partition coefficient of the ester mimics the final product environment. Diethyl ether is chosen for GC-O due to its low boiling point, preventing solvent masking of the target peak during early elution.

  • Self-Validation: Introduce an internal standard (e.g., ethyl octanoate) at a known concentration. If the internal standard's recovery deviates by >5%, the sample prep must be flagged for recalibration, ensuring quantitative integrity before sensory evaluation begins.

Step 2: Gas Chromatography-Olfactometry (GC-O) Analysis

  • Action: Inject 1 µL of the sample into a GC equipped with a non-polar capillary column (e.g., DB-5). Split the effluent 1:1 between a Flame Ionization Detector (FID) and a heated sniffing port.

  • Causality: The non-polar column separates compounds strictly based on boiling point and molecular weight. Splitting the effluent allows simultaneous instrumental quantification (FID) and human perception (sniffing port), linking the chemical concentration directly to the organoleptic event.

Step 3: Panel Evaluation and Data Synthesis

  • Action: A panel of 8-12 trained assessors evaluates the effluent at the sniffing port, recording the exact retention time and descriptor (e.g., "green," "gardenia") using time-intensity software.

  • Causality: Human olfactory receptors are often orders of magnitude more sensitive than an FID for specific esters. Using a trained panel ensures that the detection threshold is based on biological receptor binding rather than purely instrumental detection limits.

  • Self-Validation: Implement a double-blind triangle test using two blanks and one spiked sample. Assessors must correctly identify the spiked sample with >95% statistical confidence (p < 0.05) for their threshold data to be included in the final analysis.

Regulatory and Safety Landscape

From a regulatory standpoint, 1-phenylethyl formate is universally recognized as a safe flavoring agent and adjuvant. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the compound (JECFA No. 800) and concluded that there is "no safety concern at current levels of intake" due to its rapid and predictable metabolic clearance[3][6]. Furthermore, it is approved under FDA regulations (21 CFR 172.515) for use as a synthetic flavoring substance[3].

References

  • FooDB.
  • Google Patents. "US20210115354A1 - Enol ether properfume.
  • The Good Scents Company. "styralyl formate, 7775-38-4." The Good Scents Company.
  • PubChem. "alpha-Methylbenzyl formate | C9H10O2 | CID 346286.
  • Google Patents. "US10695277B2 - Pro-fragrance composition.
  • INCHEM. "AROMATIC SUBSTITUTED SECONDARY ALCOHOLS, KETONES, AND RELATED ESTERS (JECFA Food Additives Series 48)." INCHEM.

Sources

Foundational

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of 1-Phenylethyl Formate

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of the thermal stability of intermediates and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of the thermal stability of intermediates and final products is paramount. This guide provides an in-depth analysis of the thermal stability and degradation profile of 1-phenylethyl formate, an important fragrance and flavor compound, and a structural motif relevant to various pharmaceutical building blocks. As Senior Application Scientists, our goal is to present not just data, but a cohesive narrative that explains the "why" behind the experimental observations and analytical choices, empowering researchers to anticipate and control thermal degradation processes.

Introduction to 1-Phenylethyl Formate and its Thermal Stability

1-Phenylethyl formate (C₉H₁₀O₂) is the ester of formic acid and 1-phenylethanol. It is recognized for its green, rosy, and herbaceous aroma, finding use in the fragrance industry.[1][2] Beyond its organoleptic properties, its structural features make it a relevant case study for understanding the thermal decomposition of benzylic esters. The stability of such compounds under thermal stress is a critical parameter, influencing everything from synthesis and purification conditions to storage and formulation.

The thermal stability of an ester is intrinsically linked to its molecular structure. For esters possessing a β-hydrogen in their alkyl group, a well-established thermal decomposition pathway is pyrolysis, which proceeds through an intramolecular, concerted elimination reaction.[3][4] This process typically yields a carboxylic acid and an alkene. In the case of 1-phenylethyl formate, the presence of a β-hydrogen on the ethyl moiety makes it susceptible to this type of degradation.

The Primary Degradation Pathway: Ester Pyrolysis

The thermal decomposition of 1-phenylethyl formate is predicted to primarily follow the established mechanism of ester pyrolysis. This is a unimolecular, gas-phase elimination reaction that proceeds through a six-membered cyclic transition state.[5]

Mechanism:

The reaction is initiated by the transfer of a β-hydrogen from the ethyl group to the carbonyl oxygen of the formate group, occurring in a concerted fashion. This leads to the simultaneous cleavage of the C-O bond of the ester and the formation of a C=C double bond in the alkyl portion, and an O-H bond in the resulting carboxylic acid.

The primary degradation products are therefore predicted to be:

  • Styrene (Vinylbenzene): An alkene.

  • Formic Acid: A carboxylic acid.

It is important to note that formic acid itself can undergo further decomposition at elevated temperatures, yielding products such as carbon monoxide, carbon dioxide, water, and formaldehyde, which can complicate the analysis of the overall degradation profile.[3]

Visualizing the Degradation Pathway

The following diagram illustrates the concerted E_i (intramolecular elimination) mechanism for the pyrolysis of 1-phenylethyl formate.

Caption: Predicted pyrolysis of 1-phenylethyl formate.

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a comprehensive understanding of the thermal stability and degradation profile of 1-phenylethyl formate. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), complemented by Gas Chromatography-Mass Spectrometry (GC-MS) for product identification.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental tool for determining the onset of decomposition and the temperature range over which degradation occurs.[6][7]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 1-phenylethyl formate into a clean TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min. An inert atmosphere is crucial for studying the intrinsic thermal stability without the influence of oxidation.

    • Heating Rate: A typical heating rate is 10 °C/min. Slower rates (e.g., 5 °C/min) can provide better resolution of thermal events, while faster rates (e.g., 20 °C/min) can shift decomposition temperatures to higher values.[8]

    • Temperature Range: 25 °C to 600 °C is a suitable range to capture the complete degradation profile.

  • Data Analysis: The TGA thermogram (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine:

    • T_onset: The extrapolated onset temperature of decomposition, indicating the start of significant mass loss.

    • T_peak: The temperature of the maximum rate of mass loss, obtained from the peak of the DTG curve.

    • Mass Loss (%): The percentage of mass lost at different temperature ranges, corresponding to specific degradation steps.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 1-phenylethyl formate into a hermetically sealed aluminum pan. Sealing is important to prevent evaporation before decomposition.

  • Instrument Setup:

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to a temperature just beyond the final decomposition event observed in TGA.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting, boiling, some decompositions) and exothermic (some decompositions, oxidation) events.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile products of thermal degradation.[9][10] A pyrolysis-GC-MS (Py-GC/MS) setup allows for the controlled thermal decomposition of the sample directly in the injection port of the GC.[11]

Experimental Protocol:

  • Sample Introduction: A small amount of 1-phenylethyl formate is introduced into a pyrolysis unit connected to the GC inlet.

  • Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., the T_peak determined by TGA) in an inert atmosphere (Helium).

  • GC Separation: The degradation products are swept onto a capillary GC column (e.g., a non-polar DB-5ms or equivalent) for separation. The oven temperature is programmed to elute the compounds based on their boiling points and interactions with the stationary phase.

  • MS Detection and Identification: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared to spectral libraries (e.g., NIST, Wiley) for identification.[9]

Predicted Thermal Profile and Data Summary

ParameterPredicted Value/RangeAnalytical TechniqueSignificance
Boiling Point ~226 °C[14][15]DSC/TGAIndicates the temperature at which the substance transitions to the gas phase. Mass loss in TGA below this temperature may indicate evaporation.
T_onset (Inert) 150 - 250 °CTGAThe temperature at which significant thermal decomposition begins.
T_peak (Inert) 200 - 300 °CTGA (DTG)The temperature of the maximum rate of decomposition.
Primary Degradation Products Styrene, Formic AcidGC-MSConfirms the pyrolysis degradation pathway.
Secondary Degradation Products CO, CO₂, H₂O, FormaldehydeGC-MSResult from the decomposition of formic acid at higher temperatures.

Workflow for Thermal Stability Assessment

The following diagram outlines a logical workflow for the comprehensive thermal stability assessment of 1-phenylethyl formate.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Degradation Product Identification cluster_2 Phase 3: Data Integration and Reporting TGA Thermogravimetric Analysis (TGA) (Inert & Oxidative Atmospheres) PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) TGA->PyGCMS Determine Pyrolysis Temperature Analysis Comprehensive Data Analysis TGA->Analysis Determine Decomposition Temperatures DSC Differential Scanning Calorimetry (DSC) DSC->Analysis Identify Thermal Events PyGCMS->Analysis Identify Degradation Products Report Technical Report Generation Analysis->Report

Caption: Workflow for Thermal Stability Analysis.

Conclusion and Best Practices

The thermal stability of 1-phenylethyl formate is governed by the well-understood mechanism of ester pyrolysis, leading to the formation of styrene and formic acid. A systematic approach utilizing TGA, DSC, and Py-GC/MS is crucial for a complete characterization of its degradation profile.

Key Recommendations for Handling and Storage:

  • Avoid High Temperatures: To prevent thermal degradation, 1-phenylethyl formate should be stored in a cool environment and processed at the lowest feasible temperatures.[16]

  • Inert Atmosphere: For high-temperature applications, processing under an inert atmosphere (e.g., nitrogen, argon) is recommended to prevent both pyrolysis and oxidation.

  • Material Compatibility: The potential for formic acid formation should be considered when selecting materials for processing and storage equipment, as it can be corrosive.

This guide provides a foundational understanding and a practical framework for assessing the thermal stability of 1-phenylethyl formate. By applying these principles and methodologies, researchers can ensure the integrity of their materials and the robustness of their processes.

References

  • THE KINETICS OF THE PYROLYSIS OF ETHYL AND ISOPROPYL FORMATES AND ACETATES. Canadian Science Publishing. Available from: [Link]

  • The kinetic isotope effect in the pyrolysis of esters and the nature of the transition state. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Thermogravimetric Analysis of Poly(Ester-Carbonates) and Poly(Ester-Thiocarbonates). Taylor & Francis Online. Available from: [Link]

  • The mechanism of the gas-phase pyrolysis of esters. Part 5. Pyrolysis of 1-arylethyl phenyl carbonates; the origin of the kinetic isotope effect. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Engineering Green Lubricants IV: Influence of Structure on the Thermal Behavior of Linear and Branched Aliphatic Fatty Acid-Derived Diesters. ACS Publications. Available from: [Link]

  • Summary of TGA data obtained for the four methyl esters. ResearchGate. Available from: [Link]

  • Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. MDPI. Available from: [Link]

  • Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel produc. Aston Publications Explorer. Available from: [Link]

  • Ester Pyrolysis and Cope Elimination. AK Lectures. Available from: [Link]

  • Pyrolysis of Esters. I. Selectivity in the Direction of Elimination by Pyrolysis. Journal of the American Chemical Society (ACS Publications). Available from: [Link]

  • Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid. MDPI. Available from: [Link]

  • Computational Investigation Into the Kinetics, Mechanism and Thermodynamics Properties of the Gas-Phase Thermal Decomposition of 1-PHENYL Ethyl Acetate. Academia.edu. Available from: [Link]

  • Gas chromatography-mass spectrometry and Fourier-transform infrared spectroscopy coupled to chemometrics for metabolome analysis. PeerJ. Available from: [Link]

  • The Thermal Decomposition of 1-Methyl-1-Phenylethyl. Amanote Research. Available from: [Link]

  • Phenylethyl Formate in Perfumery. Première Peau. Available from: [Link]

  • Gas chromatography-mass spectrometry and high- performance liquid chromatographic analyses of thermal degradation products of co. Pure. Available from: [Link]

  • Fragrance material review on 1,1-dimethyl-2-phenylethyl formate. PubMed. Available from: [Link]

  • phenethyl formate formic acid, 2-phenylethyl ester. The Good Scents Company. Available from: [Link]

  • Showing Compound 1-Phenylethyl formate (FDB016844). FooDB. Available from: [Link]

  • Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. RSC Publishing. Available from: [Link]

  • Application of Pyrolysis - Gas Chromatography/Mass Spectrometry in Failure Analysis in the Automotive Industry. ResearchGate. Available from: [Link]

  • Activity and Decomposition. Separation Science. Available from: [Link]

  • Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. BioResources. Available from: [Link]

  • An Approach to Flavor Chemical Thermal Degradation Analysis. PMC - NIH. Available from: [Link]

Sources

Exploratory

Comprehensive Safety Assessment and Application Guide for 1-Phenylethyl Formate in Fragrance Formulation

Executive Summary 1-Phenylethyl formate (CAS: 7775-38-4), commonly referred to in the fragrance industry as styrallyl formate or alpha-methylbenzyl formate, is a highly valued ester imparting a distinct green-floral and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Phenylethyl formate (CAS: 7775-38-4), commonly referred to in the fragrance industry as styrallyl formate or alpha-methylbenzyl formate, is a highly valued ester imparting a distinct green-floral and woody-balsamic olfactory profile[1]. For researchers and formulators in the consumer goods and dermatological spaces, understanding the mechanistic toxicology, metabolic fate, and matrix stability of this compound is critical. This whitepaper synthesizes current toxicological data, regulatory frameworks, and practical formulation workflows to provide a definitive safety and application assessment.

Chemical Identity & Physicochemical Profiling

The behavior of 1-phenylethyl formate in both biological systems and cosmetic matrices is fundamentally dictated by its physicochemical properties. As an ester of a secondary aromatic alcohol, its steric hindrance provides moderate stability, though it remains susceptible to alkaline hydrolysis.

Table 1: Physicochemical and Identity Matrix
ParameterValue / DescriptionCausality / Formulation Impact
Chemical Name 1-Phenylethyl formateDetermines metabolic pathway (ester cleavage).
CAS Number 7775-38-4Primary identifier for regulatory dossiers[2].
Molecular Formula C9H10O2Low molecular weight (150.18 g/mol ) ensures high volatility (top note).
Density 1.042 - 1.050 g/cm³Influences specific gravity of the final fragrance compound[1].
Refractive Index 1.502 - 1.508Used as a rapid QA/QC marker for raw material purity[1].
Solubility Insoluble in water; soluble in ethanol/oilsNecessitates solubilizers or emulsions in aqueous product bases[1].

Mechanistic Toxicology & Metabolism

The safety of 1-phenylethyl formate is intrinsically linked to its rapid and predictable metabolic detoxification. The compound lacks structural alerts for genotoxicity, and its primary metabolic fate involves hydrolysis by ubiquitous non-specific carboxylesterases found in both the epidermis and the hepatic system[2].

Causality of Detoxification: Upon dermal absorption or systemic entry, the ester bond undergoes rapid nucleophilic attack by the serine residue in the active site of carboxylesterases. This cleavage yields two primary metabolites:

  • Formic Acid: Enters the endogenous one-carbon pool, ultimately undergoing oxidation to carbon dioxide and water.

  • 1-Phenylethanol (alpha-Methylbenzyl Alcohol): The secondary alcohol is rapidly conjugated with glucuronic acid via Uridine 5'-diphospho-glucuronosyltransferases (UGT enzymes) to form a highly polar, water-soluble glucuronide, which is efficiently cleared via renal excretion[2].

Because neither the parent molecule nor its hydrolysis products possess protein-reactive electrophilic centers (such as alpha-beta unsaturated carbonyls or epoxides), the molecule exhibits a negligible potential for haptenation, underpinning its low skin sensitization risk.

Metabolism PEF 1-Phenylethyl Formate (CAS: 7775-38-4) Esterase Carboxylesterases (Skin/Liver) PEF->Esterase Formic Formic Acid (Oxidized to CO2) Esterase->Formic Alcohol 1-Phenylethanol (alpha-Methylbenzyl Alcohol) Esterase->Alcohol UGT UGT Enzymes (Glucuronidation) Alcohol->UGT Excretion Renal Excretion (Urine) UGT->Excretion

Fig 1: In vivo metabolic hydrolysis and clearance pathway of 1-phenylethyl formate.

Regulatory Landscape & Exposure Assessment

Global regulatory bodies have uniformly classified 1-phenylethyl formate as safe under current conditions of intended use. The safety assessment relies on the Threshold of Toxicological Concern (TTC) approach and the structural class (Class I)[2].

Table 2: Global Regulatory Status
Agency / BodyIdentifierSafety ConclusionReference
JECFA (FAO/WHO) No. 800No safety concern at current levels of intake.[3]
FEMA (USA) GRAS 2688Generally Recognized as Safe; adequate margin of safety.[4]
EFSA (EU) FL-no: 09.179Evaluated under FGE.69Rev1; no safety concern.[5]

Note: The estimated daily per capita intake for this structural class falls well below the human intake threshold of 1800 µ g/day for Class I compounds, providing a massive margin of safety[2].

Experimental Workflow: In Vitro Skin Sensitization Assessment

While historical data supports the safety of 1-phenylethyl formate, modern cosmetic formulations often require batch-specific or matrix-specific validation using non-animal testing methods (NAMs). The Direct Peptide Reactivity Assay (DPRA) is the gold standard for assessing the Molecular Initiating Event (MIE) of skin sensitization—covalent binding to skin proteins.

Self-Validating System Logic: This protocol is designed with internal causality checks. The inclusion of a positive control (Cinnamic Aldehyde) ensures the nucleophilic peptides are active and the HPLC system is properly calibrated. If the positive control fails to deplete the peptides, the assay invalidates itself, preventing false-negative reporting for the test substance.

Step-by-Step DPRA Methodology
  • Reagent Preparation: Prepare a 100 mM stock solution of 1-phenylethyl formate in acetonitrile. Prepare synthetic heptapeptides containing either a single Cysteine (Cys) or Lysine (Lys) residue in phosphate buffer (pH 7.5 for Cys, pH 10.2 for Lys).

  • Incubation (The Reaction Phase):

    • Mix the test chemical with the Cys peptide at a 1:10 molar ratio.

    • Mix the test chemical with the Lys peptide at a 1:50 molar ratio.

    • Causality: The high molar excess of the test chemical drives the reaction kinetics forward, ensuring that even weak electrophiles will react over the 24-hour incubation period at 25°C.

  • System Calibration (Controls): Run parallel incubations with Cinnamic Aldehyde (Positive Control) and pure acetonitrile (Vehicle Control).

  • HPLC-UV Analysis: Quantify the remaining unreacted peptide at 220 nm using a reverse-phase C18 column.

  • Data Interpretation: Calculate the percent peptide depletion relative to the vehicle control. 1-Phenylethyl formate typically shows <1% depletion, classifying it as a "Minimal/No Reactivity" sensitizer.

DPRA Prep Test Chemical Prep (100 mM in Acetonitrile) Incubate Incubation with Peptides (Cys 1:10 / Lys 1:50, 24h, 25°C) Prep->Incubate HPLC HPLC-UV Analysis (220 nm) Incubate->HPLC Calc Calculate % Depletion (Relative to Control) HPLC->Calc Classify Sensitization Prediction (Minimal/No Reactivity) Calc->Classify

Fig 2: Direct Peptide Reactivity Assay (DPRA) workflow for sensitization assessment.

Formulation Stability & Matrix Causality

The primary technical challenge when formulating with 1-phenylethyl formate is preventing premature hydrolysis in the product matrix.

Mechanistic Degradation in Aqueous/Alkaline Media: In products like bar soaps or high-pH body washes (pH > 8.5), the hydroxide ions (OH⁻) act as strong nucleophiles, attacking the electrophilic carbonyl carbon of the formate group. This base-catalyzed hydrolysis (saponification) irreversibly cleaves the ester.

Olfactory Consequence: The degradation destroys the intended "green-floral" top note. Furthermore, the release of 1-phenylethanol introduces a harsher, slightly medicinal/chemical off-odor, ruining the fragrance balance.

Engineering Controls for the Formulator:

  • pH Buffering: Maintain aqueous formulations at a slightly acidic to neutral pH (4.5 – 6.5) to minimize hydroxide ion concentration.

  • Microencapsulation: In aggressive matrices (e.g., laundry detergents), encapsulate the fragrance oil in melamine-formaldehyde or polyurea core-shell microcapsules. This physically isolates the ester from the aqueous continuous phase until mechanical rupture during consumer use.

  • Lipophilic Partitioning: In emulsions, ensure the ester is fully partitioned into the internal oil phase by optimizing the Hydrophilic-Lipophilic Balance (HLB) of the surfactant system, shielding it from interfacial water.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Lipase-Catalyzed Synthesis of 1-Phenylethyl Formate

Introduction: A Greener Approach to Fragrance Synthesis 1-Phenylethyl formate, and its related precursor phenethyl formate, are valuable esters widely employed in the cosmetic, perfume, and food additive industries for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Greener Approach to Fragrance Synthesis

1-Phenylethyl formate, and its related precursor phenethyl formate, are valuable esters widely employed in the cosmetic, perfume, and food additive industries for their characteristic fruit-like and floral fragrances.[1] Traditionally, the synthesis of these esters relies on chemical methods that often require harsh conditions, such as strong acid catalysts, high temperatures (150–240 °C), and high pressures.[1] These processes not only result in lower quality products but also pose environmental concerns and necessitate extensive purification steps and specialized corrosion-resistant equipment, driving up production costs.[1]

Biocatalysis, utilizing enzymes like lipases, presents a compelling and sustainable alternative. Lipases (E.C. 3.1.1.3) operate under mild reaction conditions, exhibit high substrate specificity and selectivity, and reduce the formation of toxic byproducts.[2][3] This application note provides a comprehensive guide to the synthesis of 1-phenylethyl formate and related compounds via lipase-catalyzed esterification, focusing on the widely-used and robust immobilized lipase from Candida antarctica B (Novozym 435). We will explore the underlying enzymatic mechanism, optimization of critical reaction parameters, and provide a detailed protocol for researchers and drug development professionals.

Principle of the Method: The Ping-Pong Bi-Bi Mechanism

The lipase-catalyzed synthesis of formate esters from an alcohol and formic acid follows a Ping-Pong Bi-Bi mechanism. This is a two-step process involving the formation of a covalent acyl-enzyme intermediate.

Causality of the Mechanism: The reaction is initiated by the formation of a highly nucleophilic serine residue within the lipase's catalytic triad (Ser-His-Asp).[1]

  • Acylation Step: The nucleophilic serine attacks the carbonyl carbon of the first substrate, formic acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing water and forming a stable acyl-enzyme complex.[1][3]

  • Deacylation Step: The second substrate, 1-phenylethanol, enters the active site and its hydroxyl group performs a nucleophilic attack on the acyl-enzyme complex. This creates a second tetrahedral intermediate, which subsequently breaks down to release the final product, 1-phenylethyl formate, and regenerate the free enzyme for the next catalytic cycle.[1]

The entire process can be visualized as follows:

G Figure 1: Lipase Ping-Pong Bi-Bi Esterification Mechanism cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase E_OH Lipase (E-OH) E_O_COR Acyl-Enzyme Complex (E-O-COR) E_OH->E_O_COR + R-COOH RCOOH Formic Acid (R-COOH) H2O Water (H₂O) E_O_COR->H2O Releases E_O_COR_deacyl Acyl-Enzyme Complex (E-O-COR) E_O_COR->E_O_COR_deacyl Enters Deacylation Phase R_OH 1-Phenylethanol (R'-OH) E_OH_regen Regenerated Lipase (E-OH) E_O_COR_deacyl->E_OH_regen + R'-OH E_OH_regen->E_OH Enzyme Regenerated RCOOR 1-Phenylethyl Formate (R-COOR') E_OH_regen->RCOOR Releases

Caption: Figure 1: Lipase Ping-Pong Bi-Bi Esterification Mechanism.

This mechanism is fundamental to understanding how reaction conditions affect product yield. For instance, the accumulation of the water byproduct can shift the equilibrium back towards the reactants (hydrolysis), a key consideration addressed by using organic solvents.

Optimization of Reaction Parameters: A Data-Driven Approach

The efficiency of the lipase-catalyzed synthesis is not absolute; it is highly dependent on a set of interconnected parameters. Optimizing these factors is crucial for achieving high conversion yields and ensuring the economic viability of the process.

Enzyme Selection

While many lipases are commercially available, they exhibit different specificities and efficiencies. For the synthesis of phenethyl formate (a close analog of 1-phenylethyl formate), several immobilized lipases were tested.

Expert Insight: The choice of an immobilized enzyme is critical for industrial applications. Immobilization enhances enzyme stability and simplifies downstream processing, as the catalyst can be easily recovered by filtration and reused.[2] Novozym 435, which is lipase B from Candida antarctica immobilized on an acrylic resin, consistently demonstrates superior activity and broad substrate specificity for this type of esterification.[1][3]

Lipase SourceImmobilization StatusRelative Conversion Yield (%)
Novozym 435 (Candida antarctica) Immobilized ~100% (Reference)
Lipozyme RM IM (Rhizomucor miehei)ImmobilizedVery Low (<5%)[1][3]
Lipozyme TL IM (Thermomyces lanuginosus)ImmobilizedVery Low (<5%)[1][3]
Lipase PS Amano IM (Pseudomonas cepacia)ImmobilizedVery Low (<5%)[1]
Table 1: Comparison of different immobilized lipases for formate ester synthesis. Data adapted from studies on phenethyl formate.[1][3]

The significantly higher performance of Novozym 435 is attributed to its non-selective nature and high specificity for a wide range of alcohols and esters, making it the catalyst of choice.[3]

Enzyme Concentration

Increasing the enzyme concentration generally increases the reaction rate by providing more active sites for catalysis. However, an optimal concentration exists beyond which the yield plateaus.

Expert Insight: The relationship is not always linear. At very high concentrations of an immobilized enzyme, mass transfer limitations can occur, where the diffusion of substrates to the active sites becomes the rate-limiting step, leading to diminished returns in reaction efficiency.[1] For the synthesis of phenethyl formate, a concentration of 15 g/L of Novozym 435 was found to be optimal, achieving a high conversion of 95.92%.[1][4]

Novozym 435 Conc. (g/L)Conversion Yield (%)
5~55%
10~68%
15 ~71%
20~71.5%
Table 2: Effect of Novozym 435 concentration on conversion yield.[1]
Molar Ratio of Substrates

The stoichiometry of esterification is 1:1 between the acid and alcohol.[1][5] However, using an excess of one substrate can shift the reaction equilibrium towards product formation.

Expert Insight: While increasing the alcohol concentration can enhance product formation, excessive amounts can lead to "dead-end inhibition."[1] In this phenomenon, the alcohol may bind to the acyl-enzyme intermediate in a non-productive manner, preventing the catalytic cycle from completing. This explains the observed decrease in conversion at very high alcohol-to-acid ratios.[1] The optimal molar ratio of formic acid to phenethyl alcohol was determined to be 1:5 .[1][4]

Formic Acid:Alcohol Molar RatioConversion Yield (%)
1:1~56%
1:3~65%
1:5 ~71%
1:7~68%
1:9~68%
Table 3: Effect of substrate molar ratio on conversion yield.[1]
Reaction Temperature

Temperature influences enzyme activity and reaction rate. Generally, higher temperatures increase the rate until a point where thermal denaturation of the enzyme occurs, leading to a rapid loss of activity.

Expert Insight: For Novozym 435, the optimal temperature for this synthesis is around 40°C .[1][3][4] This temperature provides a balance between high catalytic activity and long-term enzyme stability, which is crucial for reusability. Temperatures above 50°C can lead to a noticeable decrease in conversion due to denaturation.[3]

Solvent Selection

The choice of solvent is paramount in non-aqueous enzymology. The solvent not only solubilizes the substrates but also critically affects the enzyme's catalytic activity.

Expert Insight: A solvent's hydrophobicity, often quantified by its log P value, is a key determinant. Hydrophobic solvents (high log P) are generally preferred as they do not strip the essential layer of water from the enzyme's surface, which is necessary to maintain its active conformation.[6] Hydrophilic solvents (low log P) can disrupt this water layer, leading to denaturation and loss of activity.[6][7] For the synthesis of phenethyl formate, 1,2-dichloroethane (log P = 1.48) provided the highest conversion.[1] However, for enzyme reuse studies, toluene (log P = 2.73) was found to be superior, maintaining over 92% conversion for at least 20 reaction cycles, whereas the enzyme was denatured in 1,2-dichloroethane upon reuse.[1]

Detailed Experimental Protocol

This protocol outlines the synthesis of 1-phenylethyl formate using the optimized parameters derived from analogous studies.

Workflow Overview

Caption: Figure 2: Experimental workflow for lipase-catalyzed synthesis.

Materials and Reagents
  • (rac)-1-Phenylethanol (≥98%)

  • Formic Acid (≥99%)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Toluene (Anhydrous, ≥99.8%)

  • Internal Standard for GC (e.g., Dodecane)

  • 50 mL Screw-Capped Vials or Serum Bottles

  • Syringe filters (0.45 µm)

Equipment
  • Shaking Incubator

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and appropriate capillary column (e.g., HP-5 or equivalent)

  • Magnetic Stirrer and Stir Bars

  • Analytical Balance

Procedure
  • Preparation of Reaction Mixture:

    • Prepare a stock solution in toluene containing 1-phenylethanol and formic acid at a molar ratio of 5:1. For a final reaction volume of 20 mL, this corresponds to a final concentration of 50 mM formic acid and 250 mM 1-phenylethanol.[1][5]

    • Note: The initial concentrations can be adjusted based on experimental goals.

  • Enzyme Addition:

    • Weigh 300 mg of Novozym 435 (for a 15 g/L concentration in 20 mL) and add it to a 50 mL screw-capped vial.[1]

  • Reaction Initiation:

    • Add 20 mL of the prepared substrate solution to the vial containing the enzyme.

    • Securely cap the vial to prevent evaporation.

  • Incubation:

    • Place the vial in a shaking incubator set to 40°C and 150 rpm .[1][3]

    • Allow the reaction to proceed for the desired time (e.g., 24-48 hours). Monitor the reaction progress by taking samples at regular intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Sample Analysis:

    • To monitor the reaction, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove the immobilized enzyme and stop the reaction.

    • Dilute the sample with an appropriate solvent (e.g., toluene) containing a known concentration of an internal standard.

    • Analyze the sample using Gas Chromatography (GC-FID) to determine the concentration of the substrate (1-phenylethanol) and the product (1-phenylethyl formate).

  • Calculation of Conversion:

    • The conversion percentage can be calculated based on the disappearance of the limiting reactant (formic acid, or inferred from the appearance of the product relative to the initial amount of the limiting reactant).

    • Conversion (%) = [ (Initial Moles of Limiting Reactant - Final Moles of Limiting Reactant) / Initial Moles of Limiting Reactant ] * 100

Enzyme Reusability Protocol
  • After the first reaction cycle is complete, allow the immobilized enzyme beads to settle.

  • Carefully decant the supernatant containing the product.

  • Wash the enzyme beads with fresh solvent (toluene) two to three times to remove any residual substrate and product.

  • Add a fresh batch of the substrate solution to the recovered enzyme and begin the next reaction cycle.

  • Repeat for multiple cycles to assess the stability and economic feasibility of the biocatalyst.[1]

Conclusion

The lipase-catalyzed synthesis of 1-phenylethyl formate offers a robust, efficient, and environmentally friendly alternative to traditional chemical methods. By leveraging the high catalytic activity of immobilized lipases like Novozym 435 and carefully optimizing key reaction parameters—enzyme concentration (15 g/L), substrate molar ratio (1:5 acid to alcohol), temperature (40°C), and solvent choice (toluene for reusability)—high conversion yields (>95%) can be achieved under mild conditions.[1][4] The provided protocol serves as a validated starting point for researchers to produce these valuable fragrance compounds sustainably and effectively.

References

  • Shin, H.-J., et al. (2020). Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid. Biomolecules. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism for the lipase-catalyzed synthesis of phenethyl formate. ResearchGate. Available at: [Link]

  • Jo, Y.-H., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. MDPI. Available at: [Link]

  • Xu, D.G., Wang, J.Y. and Jiang, C.J. (2022). Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. Open Access Library Journal. Available at: [Link]

  • Bozan, B., et al. (2021). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PMC. Available at: [Link]

  • ResearchGate. (2020). Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid. ResearchGate. Available at: [Link]

  • Poór, P., et al. (n.d.). Neat lipase-catalysed kinetic resolution of racemic 1-phenylethanol and a straightforward modelling of the reaction. SciSpace. Available at: [Link]

  • de Miranda, A. S., et al. (2015). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO. Available at: [Link]

  • ResearchGate. (n.d.). Enzymatic kinetic resolution of (R,S)-1-phenylethanol. ResearchGate. Available at: [Link]

  • Wärnmark, K., et al. (2010). Mechanism of the chemo-bio catalyzed cascade synthesis of R-1-phenylethyl acetate over Pd/Al2O3, lipase, and Ru-catalysts. ScienceDirect. Available at: [Link]

  • Kanerva, L. T., et al. (1990). Solvent effects in lipase-catalysed transesterification reactions. SciSpace. Available at: [Link]

  • Verma, M.L., et al. (2013). Lipase catalysis in organic solvents: advantages and applications. PMC. Available at: [Link]

  • Wang, Y., et al. (2024). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Development of environmentally friendly lipase-catalysed kinetic resolution of (R,S)-1-phenylethyl acetate using aqueous natural deep eutectic solvents. ResearchGate. Available at: [Link]

  • Valerio, O., et al. (2022). Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports. PMC. Available at: [Link]

  • Szymańska, K., et al. (2021). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Effect of Novozym 435 concentration on the formation of phenethyl... ResearchGate. Available at: [Link]

  • Poór, P., et al. (2017). Neat Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol and a Straightforward Modelling of the Reaction. dokumen.pub. Available at: [Link]

  • Doble, B., et al. (2021). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. pubs.rsc.org. Available at: [Link]

  • ResearchGate. (n.d.). Lipase-Catalyzed Transesterification of (R,S)-1-Phenylethanol in SC CO2 and in SC CO2/Ionic Liquid Systems. ResearchGate. Available at: [Link]

  • Kirilin, A., et al. (2010). Kinetics and modeling of (R,S)‐1‐phenylethanol acylation over lipase. AIChE Journal. Available at: [Link]

  • Shin, H.-J., et al. (2020). Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid. MDPI. Available at: [Link]

  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Eurofins. Available at: [Link]

  • Wahlström, R., et al. (n.d.). Analytical Methods. RSC Publishing. Available at: [Link]

  • Xu, D., et al. (2022). Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. scirp.org. Available at: [Link]

  • Tufan, L., et al. (2011). Optimization of lipase-catalyzed enantioselective production of 1-phenyl 1-propanol using response surface methodology. PubMed. Available at: [Link]

  • DOKUMEN.PUB. (n.d.). Analytical Methods: Interpretation, Identification, Quantification. DOKUMEN.PUB. Available at: [Link]

Sources

Application

Application Note: Enzymatic Kinetic Resolution of 1-Phenylethanol to 1-Phenylethyl Esters

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Mechanistic Rationale & Biocatalyst Selection The demand for enantiomerically pure ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Mechanistic Rationale & Biocatalyst Selection

The demand for enantiomerically pure chiral building blocks is a cornerstone of modern pharmaceutical development. 1-Phenylethanol and its ester derivatives are critical intermediates for various biologically active compounds. While classical chemical resolution is often plagued by low yields and harsh conditions, biocatalytic kinetic resolution (KR) offers exquisite chemo-, regio-, and stereoselectivity under mild conditions.

The Causality of the Reaction Design

This protocol utilizes Candida antarctica Lipase B (CALB) , commercially available in its immobilized form as Novozym 435 . The selection of reagents and conditions is governed by strict mechanistic causality:

  • Enzyme Stereospecificity: CALB possesses a highly structured active site funnel. The stereocenter of (R)-1-phenylethanol perfectly aligns with the enzyme's "large" (phenyl) and "medium" (methyl) binding pockets, allowing rapid acylation. The (S)-enantiomer faces severe steric clashes, rendering it virtually unreactive.

  • Thermodynamic Irreversibility: Standard esterification is an equilibrium process. To drive the resolution to completion, vinyl acetate is employed as the acyl donor[1]. The leaving group, vinyl alcohol, rapidly tautomerizes into acetaldehyde. Because acetaldehyde is volatile and incapable of acting as an acyl acceptor, the reverse reaction is completely suppressed, locking the system into an irreversible forward trajectory.

ReactionPathway Racemic rac-1-Phenylethanol (R,S-mixture) CALB CALB (Novozym 435) Enantioselective Acylation Racemic->CALB VinylAc Vinyl Acetate (Acyl Donor) VinylAc->CALB REster (R)-1-Phenylethyl Acetate (Product) CALB->REster Fast (R-enantiomer) SAlcohol (S)-1-Phenylethanol (Unreacted) CALB->SAlcohol Slow (S-enantiomer) Acetaldehyde Acetaldehyde (Evaporates/Irreversible) CALB->Acetaldehyde Byproduct

CALB-catalyzed kinetic resolution of rac-1-phenylethanol using vinyl acetate.

Critical Parameters for Process Integrity

To ensure high enantioselectivity ( E -value > 200) and operational stability, the physical environment of the reaction must be carefully controlled:

  • Solvent Hydrophobicity: Lipases require a microscopic hydration layer to maintain their active 3D conformation. Polar solvents strip this essential water away, denaturing the protein. Therefore, highly apolar solvents such as hexane, cyclohexane, or toluene (log P > 2.0) are mandated to preserve interfacial activation[2].

  • Agitation Mechanics (Critical): Novozym 435 is immobilized on a macroporous acrylic polymer resin (Lewatit VP OC 1600). Do not use magnetic stirring. Magnetic stir bars mechanically grind the resin beads against the reactor walls, pulverizing the support[3]. This destroys enzyme activity, prevents catalyst recycling, and creates fine particulates that clog filters during downstream isolation. Orbital shaking is strictly required.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It incorporates an internal standard (dodecane) to verify mass balance and a negative control to rule out background thermal acylation.

Reagents & Materials
  • Substrate: rac-1-Phenylethanol (100 mM)

  • Acyl Donor: Vinyl acetate (300 mM, 3.0 equivalents)

  • Biocatalyst: Novozym 435 (CALB immobilized on acrylic resin, 10 mg/mL)

  • Solvent: Anhydrous n-hexane or toluene

  • Internal Standard: n-Dodecane (50 mM)

  • Equipment: Incubator with an orbital shaker, Chiral GC-FID.

Step-by-Step Methodology
  • System Preparation (Control & Test): Prepare two 20 mL glass vials with PTFE-lined screw caps. Label them "Test" and "Negative Control".

  • Reagent Charging: To both vials, add 10 mL of anhydrous n-hexane. Add rac-1-phenylethanol (122.16 mg, 1.0 mmol), vinyl acetate (258.27 mg, 3.0 mmol), and n-dodecane (85.17 mg, 0.5 mmol) as the internal standard.

  • Catalyst Initiation: To the "Test" vial only, add 100 mg of Novozym 435.

  • Incubation: Place both vials in an orbital shaker incubator. Set the temperature to 40 °C (for hexane) or 60 °C (for toluene) and the agitation speed to 180 rpm. Ensure the vials are securely fastened[1].

  • Aliquot Sampling: At t=0.5,1,2,and 4 hours, withdraw 50 µL aliquots from both vials using a micropipette.

  • Sample Quenching & Filtration: Dilute each aliquot with 950 µL of ethyl acetate in a 1.5 mL microcentrifuge tube. Centrifuge at 10,000 rpm for 2 minutes to pellet any trace enzyme particulates. Transfer the supernatant to a GC vial.

  • Product Isolation (Post-Reaction): After 4 hours, terminate the reaction by filtering the "Test" mixture through a sintered glass funnel to recover the Novozym 435 beads (which can be washed with hexane and reused). Concentrate the filtrate under reduced pressure. The (R)-1-phenylethyl acetate and unreacted (S)-1-phenylethanol can be separated via silica gel column chromatography (hexane/ethyl acetate 9:1).

Workflow Prep 1. Reagent Preparation Substrate + Acyl Donor in Hexane Enzyme 2. Enzyme Addition Add Novozym 435 Prep->Enzyme Incubate 3. Orbital Shaking 40-60°C, 150-200 rpm Enzyme->Incubate Sample 4. Aliquot Sampling Filter & Dilute for GC Incubate->Sample Isolate 6. Product Isolation Filter Enzyme & Chromatography Incubate->Isolate After 2-24h Analyze 5. Chiral GC Analysis Calculate Conv. & ee Sample->Analyze

Step-by-step workflow for the enzymatic kinetic resolution and analytical validation.

Analytical Validation & Data Presentation

To validate the integrity of the reaction, samples must be analyzed using Chiral Gas Chromatography (e.g., Agilent HP-Chiral or CP-Chirasil-Dex CB column)[1].

Self-Validation Mathematics

The system validates itself by comparing the theoretical conversion against the empirical mass balance. Calculate the enantiomeric excess of the substrate ( ees​ ) and the product ( eep​ ):

  • ees​=S+RS−R​

  • eep​=R+SR−S​

Calculate the theoretical conversion ( c ) and the Enantiomeric Ratio ( E ):

  • c=ees​+eep​ees​​

  • E=ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​

Validation Check: The conversion c calculated from the ee values must match the absolute conversion calculated against the internal dodecane standard. A discrepancy >5% indicates solvent evaporation or side-product formation.

Quantitative Data Summaries

Table 1: Typical Chiral GC Results (Validation Run at 4 Hours)

Analyte Retention Time (min) Area (%) Enantiomeric Excess (%)
(R)-1-Phenylethanol 12.4 0.5 -

| (S)-1-Phenylethanol | 13.1 | 49.5 | 98.0 ( ees​ ) | | (S)-1-Phenylethyl acetate | 15.2 | < 0.1 | - | | (R)-1-Phenylethyl acetate | 16.5 | 50.0 | > 99.5 ( eep​ ) |

Note: The negative control must show 0% formation of 1-phenylethyl acetate, confirming that all acylation is strictly enzyme-mediated.

Table 2: Effect of Reaction Parameters on Kinetic Resolution Efficiency | Solvent | Acyl Donor | Temp (°C) | Time (h) | Conversion (%) | eep​ (%) | E -value | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Hexane | Vinyl Acetate | 40 | 2 | 49.5 | > 99 | > 200 | | Toluene | Vinyl Acetate | 60 | 4 | 50.0 | 98 | > 200 | | Hexane | Ethyl Acetate* | 40 | 24 | 15.0 | 85 | 15 |

*Ethyl acetate acts as a reversible acyl donor, leading to poor conversion and low enantioselectivity due to equilibrium limitations.

References

  • Title: Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents Source: Journal of the Brazilian Chemical Society (SciELO) URL:[Link]

  • Title: Kinetic Resolution of rac-1-Phenylethanol with Immobilized Lipases: A Critical Comparison of Microwave and Conventional Heating Protocols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Title: The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol Source: Catalysts (MDPI) URL:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 1-Phenylethyl Formate via Transesterification

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1-phenylethyl formate through various transesterification methods. This document e...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1-phenylethyl formate through various transesterification methods. This document emphasizes both enzymatic and chemical approaches, detailing the underlying principles, experimental protocols, and optimization strategies to achieve high-yield and high-purity products.

Introduction: The Significance of 1-Phenylethyl Formate and Transesterification

1-Phenylethyl formate is a valuable chiral ester with applications in the fragrance, flavor, and pharmaceutical industries. Its synthesis via transesterification offers a versatile and efficient alternative to direct esterification. Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a reversible reaction that can be catalyzed by acids, bases, or enzymes. In recent years, enzymatic transesterification has gained significant traction due to its high selectivity, mild reaction conditions, and environmentally friendly nature, aligning with the principles of green chemistry.[1][2][3]

This guide will delve into the nuances of lipase-catalyzed transesterification, a highly effective biocatalytic method, and provide a comparative overview of traditional chemical catalysis.

Foundational Principles: The Chemistry of Transesterification

Transesterification involves the reaction of an ester with an alcohol to produce a new ester and a new alcohol. For the production of 1-phenylethyl formate, this can be represented by the reaction of a formate ester (e.g., ethyl formate or methyl formate) with 1-phenylethanol.

General Reaction:

HCOOR' + Ph-CH(OH)CH₃ ⇌ HCOO-CH(Ph)CH₃ + R'OH

(where R' is a short-chain alkyl group)

The equilibrium of this reaction can be shifted towards the product side by using a large excess of the reactant alcohol or by removing the alcohol byproduct.

Enzymatic Catalysis: The Role of Lipases

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of fats and oils.[4] In non-aqueous environments, lipases can effectively catalyze esterification and transesterification reactions.[4][5] The mechanism of lipase-catalyzed transesterification is generally described by the Ping-Pong Bi-Bi mechanism.[5][6]

Key advantages of using lipases include:

  • High Selectivity: Lipases can be highly specific for certain substrates, which is particularly important when dealing with chiral molecules like 1-phenylethanol.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures and pressures compared to chemical methods, reducing energy consumption and the risk of side reactions.[5]

  • Environmental Sustainability: Enzymes are biodegradable and often used in solvent-free systems or with green solvents, minimizing environmental impact.[7]

The catalytic activity of lipases relies on a catalytic triad, typically consisting of serine, histidine, and aspartic or glutamic acid residues in the active site.[8]

Methodologies and Protocols

This section details the protocols for both enzymatic and chemical transesterification for the synthesis of 1-phenylethyl formate.

Lipase-Catalyzed Transesterification

Immobilized lipases are often preferred for industrial applications due to their enhanced stability and ease of recovery and reuse.[1] Novozym 435, an immobilized lipase B from Candida antarctica, is a widely used and highly effective biocatalyst for ester synthesis.[7][9][10]

This protocol is adapted from optimized procedures for similar formate esters.[10][11]

Materials:

  • 1-Phenylethanol

  • Ethyl formate (or another suitable formate ester)

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., n-hexane, toluene, or solvent-free)

  • Molecular sieves (optional, for water removal)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, combine 1-phenylethanol and a molar excess of ethyl formate. A molar ratio of 1:5 to 1:7 (1-phenylethanol to ethyl formate) is a good starting point to shift the equilibrium towards product formation.[10][11]

  • Solvent Addition: If not conducting a solvent-free reaction, add the desired organic solvent. The choice of solvent can influence enzyme activity and reaction kinetics.[1]

  • Enzyme Addition: Add the immobilized lipase. An enzyme concentration of 10-15 g/L of the total reaction volume is recommended.[10][11]

  • Reaction Incubation: Securely cap the reaction vessel and place it in a shaking incubator or on a magnetic stirrer at a controlled temperature, typically between 40°C and 60°C.[10][12] The optimal temperature will depend on the specific lipase used.

  • Monitoring the Reaction: Periodically take small aliquots of the reaction mixture to monitor the progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.[10]

  • Purification: The product, 1-phenylethyl formate, can be purified from the reaction mixture by removing the excess ethyl formate and solvent under reduced pressure (rotary evaporation). Further purification can be achieved by column chromatography if necessary.

Several factors can influence the yield and reaction rate of the enzymatic transesterification.

ParameterRecommended RangeRationale
Enzyme Selection Novozym 435, Lipozyme TL IM, Lipozyme RM IMDifferent lipases exhibit varying activities and selectivities towards different substrates.[1][10]
Molar Ratio (Alcohol:Acyl Donor) 1:3 to 1:7A higher molar ratio of the acyl donor can drive the reaction equilibrium towards the product side.[10][11]
Temperature 30°C - 60°CLipase activity is temperature-dependent. Temperatures above the optimum can lead to enzyme denaturation.[1]
Enzyme Concentration 10 - 20 g/LHigher enzyme concentrations can increase the reaction rate, but beyond a certain point, it may not be cost-effective.[10][11]
Solvent n-hexane, toluene, solvent-freeThe choice of solvent can affect enzyme activity and substrate solubility. Solvent-free systems are a greener alternative.[1]
Chemical Catalysis: A Comparative Approach

Chemical transesterification can be carried out under acidic or basic conditions.[13] While often faster, these methods typically require more stringent conditions and can lead to side reactions.

Catalysts: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA), scandium(III) triflate (Sc(OTf)₃).[14]

General Procedure:

  • Combine 1-phenylethanol and ethyl formate in a round-bottom flask.

  • Add a catalytic amount of the acid catalyst.

  • Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the ethanol byproduct and drive the reaction to completion.

  • After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.

Catalysts: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt), potassium carbonate (K₂CO₃).

General Procedure:

  • Dissolve the alkoxide catalyst in an excess of the corresponding alcohol (e.g., sodium ethoxide in ethanol).

  • Add 1-phenylethanol to the mixture.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress.

  • Upon completion, neutralize the catalyst with a weak acid.

  • Isolate and purify the product as described for the acid-catalyzed method.

Visualization of Key Processes

Enzymatic Transesterification Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification P1 Combine 1-Phenylethanol and Ethyl Formate P2 Add Solvent (Optional) P1->P2 P3 Add Immobilized Lipase P2->P3 R1 Incubate at Controlled Temperature (40-60°C) P3->R1 R2 Monitor Progress (GC/HPLC) R1->R2 I1 Filter to Remove Enzyme R2->I1 I2 Wash and Reuse Enzyme I1->I2 I3 Remove Solvent/ Excess Reactant I1->I3 I4 Purify 1-Phenylethyl Formate (Chromatography) I3->I4

Caption: Workflow for lipase-catalyzed synthesis of 1-phenylethyl formate.

Lipase Catalysis Mechanism (Ping-Pong Bi-Bi)

G E Lipase (E) EA E-Acyl Complex E->EA + A A Ethyl Formate (A) EA->E - A P Ethanol (P) EA->P - P B 1-Phenylethanol (B) EQ E-Product Complex B->EQ + B EQ->B - B Q 1-Phenylethyl Formate (Q) EQ->Q - Q Q->E

Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase catalysis.

Conclusion and Future Outlook

Enzymatic transesterification, particularly with immobilized lipases like Novozym 435, presents a robust and sustainable method for the synthesis of 1-phenylethyl formate.[7][15] The protocols and optimization parameters outlined in these notes provide a solid foundation for researchers to develop efficient and scalable production processes. While chemical catalysis remains a viable option, the advantages of biocatalysis in terms of selectivity, mild conditions, and environmental impact make it an increasingly attractive choice for the synthesis of high-value specialty chemicals.[2]

Future research may focus on the discovery of novel lipases with enhanced activity towards secondary alcohols like 1-phenylethanol, further development of solvent-free reaction systems, and the implementation of continuous flow reactors to improve process efficiency.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Lipase-Catalyzed Esterification of Isoamyl Alcohol and Butyric Acid.
  • ResearchGate. (n.d.). Mechanism of lipase in transesterification.
  • MDPI. (2020). Developments in the Use of Lipase Transesterification for Biodiesel Production from Animal Fat Waste.
  • Semantic Scholar. (2007). Lipase Catalyzed Ester Synthesis for Food Processing Industries.
  • ResearchGate. (n.d.). Mechanism of lipase-catalyzed transesterification. 1 The histidine....
  • PubMed. (2021). Immobilized lipase-catalyzed transesterification for synthesis of biolubricant from palm oil methyl ester and trimethylolpropane.
  • ProQuest. (n.d.). Immobilized lipase-catalyzed transesterification for synthesis of biolubricant from palm oil methyl ester and trimethylolpropane.
  • MDPI. (2020). Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid.
  • PMC. (2022). Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors.
  • PubMed. (2020). Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid.
  • Science Signpost Publishing Inc. (2015). Lipase Catalysis for Transesterification Produces Biodiesel Using Coconut Oil as Main Raw Material Source.
  • Citius Technology. (2008). Study of the Mechanism of Lipase-Catalyzed Methanolysis of Sunflower Oil in tert-Butanol and Heptane.
  • ResearchGate. (2025). (PDF) Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid.
  • YouTube. (2023). Lec 25: Mechanism of trans‐esterification and biodiesel production.
  • MDPI. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
  • ResearchGate. (n.d.). Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution.
  • RSC Publishing. (2021). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences.
  • ACS Publications. (2019). Lipase-Catalyzed Esterification: An Inquiry-Based Laboratory Activity To Promote High School Students' Understanding and Positive Perceptions of Green Chemistry.
  • ResearchGate. (n.d.). Methods used for the synthesis of formate esters.
  • RSC Publishing. (n.d.). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences.
  • MDPI. (2025). Enzymatic Synthesis of Phenylethyl Fatty Esters from Fixed Oil Extracted from Syagrus coronata (Mart.) Becc.
  • RSC Publishing. (2024). Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester.
  • Scirp.org. (n.d.). Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution.
  • PMC. (n.d.). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology.
  • ResearchGate. (n.d.). Enantioselective transesterification of (RS)-1-phenylethanol using....
  • Master Organic Chemistry. (2022). Transesterification.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification.

Sources

Application

Application Note: A Validated GC-MS Protocol for the Quantitative Analysis of 1-Phenylethyl Formate

Abstract This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the accurate quantification of 1-Phenylethyl formate. This compound, an ester with a distinct floral a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the accurate quantification of 1-Phenylethyl formate. This compound, an ester with a distinct floral and green aroma, is a component in flavor and fragrance formulations. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. By employing an internal standard method and optimized instrumental parameters, this protocol ensures high precision, accuracy, and selectivity, making it suitable for rigorous scientific and industrial applications.

Introduction and Scientific Principle

1-Phenylethyl formate (C₉H₁₀O₂) is an aromatic ester recognized for its characteristic floral, gardenia, and green aroma profile.[1] Its accurate quantification is critical for ensuring consistency in product formulation, for metabolic studies, and in the quality control of raw materials.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds due to its superior separation efficiency and highly specific detection capabilities.[2][3] The gas chromatograph separates 1-Phenylethyl formate from other matrix components based on its boiling point and affinity for the GC column's stationary phase. The mass spectrometer then ionizes the eluted compound, typically using Electron Ionization (EI), and separates the resulting fragment ions by their mass-to-charge ratio (m/z). This process yields a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification.

For quantitative analysis, this method employs an internal standard (IS). An internal standard is a compound with similar chemical properties to the analyte, added at a constant concentration to all standards and samples.[4] Its purpose is to correct for variations in injection volume, sample preparation, and instrument response, thereby significantly improving the accuracy and precision of the results.[4][5] The quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, which provides a stable and reliable measurement.

Materials and Instrumentation

Reagents and Standards
  • 1-Phenylethyl Formate: (CAS No. 7775-38-4), analytical standard grade (≥98% purity).

  • Phenethyl Acetate: (CAS No. 103-45-7), analytical standard grade (≥99% purity), to be used as the Internal Standard (IS).

    • Scientist's Note: Phenethyl acetate is chosen as the internal standard due to its structural similarity to 1-Phenylethyl formate, ensuring comparable behavior during extraction and chromatographic analysis. It is typically not present in the same samples as the analyte and provides good chromatographic resolution.[4][6]

  • Solvent: Acetonitrile (or Ethyl Acetate), HPLC or GC-grade.

Instrumentation and Consumables
  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with an autosampler, a split/splitless injector, and an electron ionization (EI) source.

  • GC Column: Agilent DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Scientist's Note: A non-polar DB-5ms column is robust and provides excellent separation for a wide range of aromatic esters like 1-Phenylethyl formate.

  • Consumables: 2 mL amber glass GC vials with PTFE-lined caps, autosampler syringes, volumetric flasks, and micropipettes.

Experimental Protocol

The overall workflow for the quantification of 1-Phenylethyl formate is depicted below.

GcMsWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Prepare Analyte & IS Stock Solutions B Create Calibration Curve Standards (Serial Dilution) A->B D Spike All Standards & Samples with Internal Standard (IS) B->D C Prepare Unknown Samples (Dilution) C->D E Inject into GC-MS System D->E F Acquire Data (SIM Mode) E->F G Integrate Peak Areas (Analyte & IS) F->G H Calculate Peak Area Ratios (Analyte/IS) G->H I Construct Calibration Curve H->I J Quantify Unknown Samples I->J

Caption: Workflow for GC-MS Quantification.

Preparation of Stock and Standard Solutions
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-Phenylethyl formate standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile.

  • Internal Standard Stock Solution (500 µg/mL): Accurately weigh 5 mg of Phenethyl acetate into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution. For each standard, add a constant amount of the Internal Standard Stock Solution.

Table 1: Preparation of Calibration Standards

Calibration Level Volume of Analyte Stock (1000 µg/mL) Volume of IS Stock (500 µg/mL) Final Volume with Acetonitrile Final Analyte Conc. (µg/mL) Final IS Conc. (µg/mL)
1 5 µL 100 µL 1 mL 5 50
2 10 µL 100 µL 1 mL 10 50
3 25 µL 100 µL 1 mL 25 50
4 50 µL 100 µL 1 mL 50 50
5 100 µL 100 µL 1 mL 100 50

| 6 | 200 µL | 100 µL | 1 mL | 200 | 50 |

Preparation of Unknown Samples
  • Accurately weigh or pipette a known amount of the sample matrix into a 10 mL volumetric flask.

  • Add 1 mL of the Internal Standard Stock Solution (500 µg/mL) to yield a final IS concentration of 50 µg/mL.

  • Dilute to the 10 mL mark with acetonitrile. The dilution factor must be recorded. If the sample is solid, ensure it is fully dissolved.[7]

  • Vortex thoroughly and transfer approximately 1.5 mL of the final solution into a GC vial for analysis.

GC-MS Instrumental Parameters

The following instrumental parameters are recommended. Optimization may be required based on the specific instrument and sample matrix.

Table 2: GC-MS Instrument Conditions

Parameter Setting Rationale
GC System
Injection Mode Split (50:1) Prevents column overloading for concentrated samples.
Inlet Temperature 250 °C Ensures rapid volatilization of the analyte and IS.
Injection Volume 1 µL Standard volume for reproducible injections.
Carrier Gas Helium Inert gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow) Optimal flow for a 0.25 mm ID column.
Oven Program
- Initial Temp 80 °C, hold 1 min Allows for sharp initial peaks.
- Ramp Rate 15 °C/min Provides good separation between the IS and analyte.
- Final Temp 240 °C, hold 5 min Ensures all components elute from the column.
MS System
Ionization Mode Electron Ionization (EI) Standard, robust ionization for creating reproducible spectra.
Ionization Energy 70 eV Industry standard for generating comparable mass spectra.
Source Temperature 230 °C Standard operating temperature to prevent condensation.
Quadrupole Temp 150 °C Standard operating temperature.
Acquisition Mode Selected Ion Monitoring (SIM) Increases sensitivity and selectivity for target compounds.
SIM Ions (m/z)
- 1-Phenylethyl formate 105 (Quant), 79, 77 (Qual) 105 is a prominent and specific fragment ion.

| - Phenethyl acetate (IS) | 104 (Quant), 91, 65 (Qual) | 104 is a stable and abundant fragment ion. |

Data Analysis and Quantification

The core of the internal standard method is the calibration curve, which establishes the relationship between the concentration and the instrument's response.

CalibrationLogic cluster_input Inputs cluster_process Process cluster_output Output Conc Known Analyte Concentration (x-axis) Plot Conc->Plot AreaRatio Peak Area Ratio (Analyte/IS) (y-axis) AreaRatio->Plot Regression Linear Regression y = mx + c Plot->Regression R2 Correlation Coefficient (R²) Should be > 0.995 Regression->R2 Equation Calibration Equation Regression->Equation Quantify Calculate Unknown Concentration Equation->Quantify

Caption: Logic of Internal Standard Calibration.

  • Calibration Curve: After running the calibration standards (Table 1), integrate the peak areas for the quantification ions of 1-Phenylethyl formate (m/z 105) and the internal standard (m/z 104).

  • Calculate Response Ratio: For each calibration level, calculate the Peak Area Ratio:

    • Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Plot and Regress: Create a calibration curve by plotting the Response Ratio (y-axis) against the corresponding analyte concentration (x-axis). Apply a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A value of R² > 0.995 is considered acceptable for good linearity.[2]

  • Quantify Unknowns: For each unknown sample, calculate its Response Ratio using the same method. Determine the concentration of 1-Phenylethyl formate in the diluted sample using the calibration equation:

    • Concentration (µg/mL) = (Sample Response Ratio - c) / m

  • Final Concentration: Adjust the calculated concentration for the initial dilution factor to report the final concentration in the original sample.

Method Validation

To ensure the reliability and trustworthiness of an analytical method, a thorough validation is required.[3][8] The key parameters for this GC-MS method are summarized below.

Table 3: Summary of Method Validation Parameters

Validation Parameter Procedure Acceptance Criteria
Linearity Analyze calibration standards (n=3) and perform linear regression. R² ≥ 0.995
Accuracy (Recovery) Spike a blank matrix with known analyte concentrations at three levels (low, mid, high). Calculate recovery. 80 - 110%[9]
Precision (RSD%) Repeatability (Intra-day): Analyze 6 replicates of a mid-level standard on the same day. Intermediate (Inter-day): Analyze 6 replicates on three different days. RSD ≤ 5% for repeatability. RSD ≤ 10% for intermediate precision.[2]
LOD & LOQ Determine the concentration that yields a signal-to-noise (S/N) ratio of 3 for LOD and 10 for LOQ. Report calculated values.
Selectivity Analyze a blank matrix to check for interferences at the analyte's retention time and m/z. Qualifier ion ratios should be consistent. No interfering peaks at the retention time of the analyte.

| Stability | Analyze samples after storage under specified conditions (e.g., 24h at room temp, 7 days at 4°C) and compare with freshly prepared samples. | Recovery within ±10% of the initial value.[8] |

Conclusion

The GC-MS method detailed in this application note provides a robust, selective, and accurate protocol for the quantification of 1-Phenylethyl formate. The use of an internal standard, coupled with optimized chromatographic and mass spectrometric parameters, ensures high-quality data suitable for research, development, and quality control environments. The comprehensive validation procedure confirms that the method is reliable and fit for its intended purpose.

References

  • SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

  • ResearchGate. (2014, June 3). How do you choose the internal standards for analysis of organic compound classes with GC/MS technique?. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 1-Phenylethyl formate (FDB016844). Retrieved from [Link]

  • Sikora, R., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. PMC. Retrieved from [Link]

  • LCGC International. (2025, November 26). When Should an Internal Standard be Used?. Retrieved from [Link]

  • HSC Cores - BookStack. (n.d.). GC/MS Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • UC Davis Stable Isotope Facility. (2022, February 24). Fatty Acid Methyl Ester (FAME) Sample Preparation. Retrieved from [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • Wang, J., et al. (2022). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. PMC. Retrieved from [Link]

  • Shanauraz, et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. Retrieved from [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • National Laboratory of the Rockies. (2016, March 2). Quantification of Semi-Volatile Oxygenated Components of Pyrolysis Bio-Oil by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

Sources

Method

Chiral HPLC Separation of 1-Phenylethyl Formate Enantiomers: Methodological Guide and Mechanistic Insights

The separation of enantiomers is a critical quality attribute in asymmetric synthesis and drug development. 1-Phenylethyl formate is frequently encountered as a key product in the lipase-catalyzed kinetic resolution of r...

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Author: BenchChem Technical Support Team. Date: April 2026

The separation of enantiomers is a critical quality attribute in asymmetric synthesis and drug development. 1-Phenylethyl formate is frequently encountered as a key product in the lipase-catalyzed kinetic resolution of racemic 1-phenylethanol, or as an intermediate in transfer hydrogenolysis reactions. Accurate determination of its enantiomeric excess (ee) is essential for evaluating catalyst enantioselectivity and reaction kinetics.

This application note provides a comprehensive, self-validating protocol for the chiral High-Performance Liquid Chromatography (HPLC) separation of 1-phenylethyl formate enantiomers, detailing the mechanistic causality behind column selection, mobile phase optimization, and sample preparation.

Mechanistic Rationale & Experimental Design

To achieve baseline resolution of 1-phenylethyl formate enantiomers, the chromatographic system must exploit subtle stereochemical differences. Unlike heavier esters (e.g., acetates or butyrates), the formyl group (-OCHO) presents minimal steric bulk, which can make chiral discrimination challenging.

Stationary Phase Causality

We utilize the Daicel Chiralpak® AS-H column (Amylose tris[(S)-alpha-methylbenzylcarbamate] coated on silica gel). The causality behind this choice relies on a dual-interaction mechanism:

  • Hydrogen Bonding: The carbamate linkages on the amylose backbone act as both hydrogen bond donors (NH) and acceptors (C=O), interacting with the carbonyl oxygen of the formate ester.

  • Steric Inclusion: The helical structure of the amylose derivative provides a chiral cavity. The (S)-alpha-methylbenzyl groups on the stationary phase create a highly specific steric environment that differentially includes the (R) and (S) enantiomers of the analyte based on their spatial orientation [1].

Mobile Phase & Detection Causality

A normal-phase eluent system of n-Hexane / Isopropanol (IPA) is selected. The non-polar n-hexane drives the analyte into the chiral cavities, while the polar modifier (IPA) competes for hydrogen bonding sites, preventing excessive retention and peak tailing. UV detection is set to 210–220 nm to maximize the absorption of the aromatic phenyl ring and the ester carbonyl, ensuring high sensitivity even for low-concentration reaction aliquots.

Visualizing the Analytical Workflow

The following diagrams illustrate the origin of the analyte via kinetic resolution and the logical decision tree for HPLC method development.

G A Racemic 1-Phenylethanol + Formyl Donor B Enzymatic Acylation (Lipase CALB) A->B 30°C, Hexane C Reaction Mixture (Alcohol + Formate) B->C D Chiral HPLC Separation (Chiralpak AS-H) C->D Aliquot Sampling E (S)-1-Phenylethanol (Unreacted) D->E F (R)-1-Phenylethyl Formate (Product) D->F

Caption: Workflow of lipase-catalyzed kinetic resolution generating 1-phenylethyl formate for HPLC analysis.

G A Target: Enantiomeric Separation 1-Phenylethyl Formate B Stationary Phase A->B C Mobile Phase A->C D Detection & Flow A->D B1 Chiralpak AS-H (Amylose derivative) B->B1 H-bonding & Steric Fit C1 n-Hexane / IPA (80:20) Isocratic Elution C->C1 Elution Strength Control D1 UV @ 210 nm Flow: 1.0 mL/min D->D1 Maximize Sensitivity

Caption: Causality tree for HPLC method parameter selection ensuring baseline enantiomeric resolution.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system. Formate esters are susceptible to hydrolysis; therefore, strict anhydrous conditions during sample preparation are mandatory [2].

Step 1: Reagent and System Preparation
  • Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Isopropanol in an 80:20 (v/v) ratio. Degas the mixture via ultrasonication for 15 minutes.

  • System Purge: Flush the HPLC system (without the column) with Isopropanol to remove any aqueous residues, followed by the mobile phase.

  • Column Equilibration: Install the Chiralpak AS-H column (250 mm × 4.6 mm, 5 µm). Equilibrate with the mobile phase at 1.0 mL/min for at least 45 minutes until a stable baseline is achieved at 210 nm.

Step 2: Sample Preparation (Validation Checkpoint)
  • Racemic Standard (System Suitability): Dissolve 2 mg of racemic 1-phenylethyl formate in 1 mL of mobile phase.

    • Causality: Using the mobile phase as the diluent prevents solvent-mismatch peak distortion (fronting/tailing).

  • Kinetic Reaction Aliquots: Withdraw 50 µL from the reaction mixture. Filter through a 0.22 µm PTFE syringe filter to remove immobilized enzymes (e.g., CALB) or metal catalysts [3]. Dilute with 950 µL of mobile phase.

Step 3: Chromatographic Execution
  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (Reference 360 nm if using DAD).

Step 4: System Suitability Test (SST) & Validation

Before analyzing unknown samples, inject the racemic standard. The system is considered validated only if it meets the following criteria:

  • Resolution ( Rs​ ): ≥1.5 between the two enantiomer peaks.

  • Tailing Factor ( Tf​ ): ≤1.5 for both peaks.

  • Retention Time Precision: %RSD ≤1.0% over three replicate injections.

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters based on authoritative literature standards for 1-phenylethyl formate on an AS-H column [1].

ParameterSpecification / Expected ValueMechanistic Note
Column Daicel Chiralpak® AS-H (250 × 4.6 mm, 5 µm)Amylose backbone provides necessary chiral cavities.
Mobile Phase n-Hexane / Isopropanol (80:20 v/v)20% IPA ensures rapid elution while maintaining Rs​ .
Flow Rate 1.0 mL/minBalances longitudinal diffusion and mass transfer.
Temperature 25 °CLower temperatures can increase Rs​ but broaden peaks.
UV Wavelength 210 nmOptimal for ester carbonyl and aromatic ring π−π∗ transitions.
Elution Order (S)-enantiomer typically elutes firstDependent on specific spatial fit within the chiral groove.
Typical Rt​ ~6.0 min and ~7.5 minExact times vary by system dead volume and exact temperature.

Note: If resolution is sub-optimal ( Rs​<1.5 ), reduce the IPA modifier concentration to 90:10 or 95:5 (n-Hexane:IPA) to increase retention time and chiral interaction duration.

References

  • Context: Validates the use of DAICEL CHIRALPAK AS-H with n-hexane/isopropanol (80/20) at 1.0 mL/min for 1-phenylethyl formate (Compound 2aa).
  • Context: Details the kinetic resolution workflow of racemic 1-phenylethanol using lipases and chiral formates, necessitating rigorous HPLC validation.
  • Palladium-Catalyzed Nucleophilic Substitution of Alcohols: Mechanistic Studies - Diva-portal.
Application

Application Notes and Protocols for the Structural Elucidation of 1-Phenylethyl Formate via Nuclear Magnetic Resonance (NMR) Spectroscopy

Abstract This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural elucidation of 1-phenylethyl formate. Addressed to researchers, scientists, and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural elucidation of 1-phenylethyl formate. Addressed to researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR techniques. Beyond a simple recitation of steps, this note explains the rationale behind experimental choices and provides detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation. All methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for determining the structure of organic molecules.[1] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit distinct magnetic properties when placed in a strong magnetic field. By observing the absorption of radiofrequency energy by these nuclei, we can deduce a wealth of structural information, including the chemical environment of atoms, their connectivity, and their spatial relationships.

1-Phenylethyl formate (C₉H₁₀O₂) is an aromatic ester with applications in the flavor and fragrance industries. Its unambiguous structural confirmation is critical for quality control and regulatory compliance. This application note will use 1-phenylethyl formate as a model compound to demonstrate a systematic workflow for structural elucidation using high-resolution NMR spectroscopy.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of 1-phenylethyl formate with the numbering convention used throughout this guide is shown below.

Caption: Structure of 1-Phenylethyl Formate with Atom Numbering.

Experimental Protocols

Protocol 1: Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation. A properly prepared sample will ensure optimal magnetic field homogeneity and minimize artifacts.

Materials:

  • 1-Phenylethyl formate (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Small vial

Procedure:

  • Weighing: Accurately weigh the required amount of 1-phenylethyl formate into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. CDCl₃ is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single, well-defined residual solvent peak. TMS is the standard internal reference for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

  • Mixing: Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. To avoid interfering with the magnetic field, it is crucial to filter out any particulate matter. This can be achieved by placing a small plug of cotton or glass wool into the Pasteur pipette before transfer.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)

These protocols outline the standard acquisition parameters for obtaining high-quality 1D spectra on a typical 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW): ~16 ppm, centered around 6 ppm.

    • Number of Scans (NS): 16-64 scans are typically sufficient for good signal-to-noise (S/N).

    • Relaxation Delay (D1): 1-2 seconds.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum interactively.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width (SW): ~220 ppm, centered around 100 ppm.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve adequate S/N.

    • Relaxation Delay (D1): 2 seconds.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Reference the spectrum to the residual CDCl₃ signal at 77.16 ppm.

Protocol 3: 2D NMR Data Acquisition (COSY and HSQC)

2D NMR experiments are invaluable for unambiguously assigning signals by revealing through-bond correlations.

¹H-¹H COSY (Correlation Spectroscopy) Acquisition:

  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

    • Spectral Width (SW): Same as the ¹H spectrum in both dimensions.

    • Number of Scans (NS): 2-4 scans per increment.

    • Number of Increments (TD in F1): 256-512 increments.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum if necessary.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

  • Purpose: To identify which protons are directly attached to which carbons.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • ¹H Spectral Width (SW in F2): Same as the ¹H spectrum.

    • ¹³C Spectral Width (SW in F1): Sufficient to encompass all carbon signals.

    • Number of Scans (NS): 4-8 scans per increment.

    • Number of Increments (TD in F1): 128-256 increments.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1).

    • Perform a 2D Fourier transform.

Data Analysis and Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 1-phenylethyl formate is expected to show distinct signals corresponding to the aromatic protons, the methine proton, the methyl protons, and the formate proton.

  • Aromatic Protons (H2-H6): These protons will appear in the downfield region, typically between 7.2 and 7.4 ppm, as a complex multiplet due to their coupling with each other.

  • Formate Proton (H10): This proton is attached to the carbonyl carbon and will appear as a singlet in the far downfield region, typically around 8.1 ppm.

  • Methine Proton (H7): This proton is adjacent to both the phenyl ring and the oxygen of the ester group, causing it to be deshielded. It will appear as a quartet due to coupling with the three methyl protons (H8). The expected chemical shift is around 6.0 ppm.

  • Methyl Protons (H8): These three equivalent protons will appear as a doublet due to coupling with the single methine proton (H7). Their chemical shift is expected to be around 1.6 ppm.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

  • Carbonyl Carbon (C10): The ester carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum, typically around 160 ppm.

  • Aromatic Carbons (C1-C6): These carbons will resonate in the aromatic region, typically between 125 and 145 ppm. The carbon attached to the ethyl formate group (C1) will be at the lower field end of this range.

  • Methine Carbon (C7): This carbon, bonded to the phenyl ring and the oxygen atom, will be deshielded and appear around 70-75 ppm.

  • Methyl Carbon (C8): The methyl carbon will be the most upfield signal, typically appearing around 22 ppm.

Expected NMR Data Summary

The following table summarizes the expected chemical shifts and multiplicities for 1-phenylethyl formate in CDCl₃.

Atom Number(s)Proton (¹H) SignalExpected δ (ppm)MultiplicityIntegrationCarbon (¹³C) SignalExpected δ (ppm)
H2, H3, H4, H5, H6Aromatic Protons~7.3Multiplet5HC1-C6126-141
H7Methine Proton~6.0Quartet1HC7~73
H8Methyl Protons~1.6Doublet3HC8~22
H10Formate Proton~8.1Singlet1HC10~161

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

2D NMR Spectra Interpretation

COSY Spectrum: The COSY spectrum will reveal the coupling network between protons. A key correlation is expected between the methine proton (H7) at ~6.0 ppm and the methyl protons (H8) at ~1.6 ppm. This cross-peak confirms the presence of the ethyl fragment. The complex pattern of cross-peaks in the aromatic region confirms the coupling between the phenyl protons.

HSQC Spectrum: The HSQC spectrum provides direct one-bond ¹H-¹³C correlations, allowing for the definitive assignment of protonated carbons.

  • The quartet at ~6.0 ppm (H7) will show a correlation to the carbon signal at ~73 ppm (C7).

  • The doublet at ~1.6 ppm (H8) will correlate with the carbon signal at ~22 ppm (C8).

  • The multiplet around 7.3 ppm (H2-H6) will show correlations to the various aromatic carbon signals between 126-129 ppm.

  • The formate proton (H10) at ~8.1 ppm will correlate with the carbonyl carbon (C10) at ~161 ppm.

Visualizing the Workflow and Correlations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation weigh Weigh Sample dissolve Dissolve in CDCl3/TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (¹H & ¹³C) transfer->nmr_1d nmr_2d 2D NMR (COSY & HSQC) nmr_1d->nmr_2d Informed by 1D assign_1d 1D Spectral Analysis nmr_1d->assign_1d assign_2d 2D Correlation Analysis nmr_2d->assign_2d structure Structure Confirmation assign_1d->structure assign_2d->structure

Caption: Key NMR correlations for 1-phenylethyl formate.

Conclusion

By systematically applying a combination of one- and two-dimensional NMR experiments, the complete and unambiguous structural elucidation of 1-phenylethyl formate can be achieved. This application note provides a robust framework, from sample preparation to final spectral interpretation, that ensures data of the highest quality and integrity. The detailed protocols and the rationale behind the experimental choices serve as a valuable resource for researchers and scientists engaged in the structural characterization of organic molecules.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • University College London. (2023, August 29). Small molecule NMR sample preparation. [Link]

Sources

Method

Application Note: Analytical Derivatization Strategies for 1-Phenylethyl Formate

Overview & Scientific Rationale 1-Phenylethyl formate is a critical intermediate frequently encountered in biocatalytic transformations, such as the enzymatic kinetic resolution of racemic ketones via Baeyer-Villiger mon...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Scientific Rationale

1-Phenylethyl formate is a critical intermediate frequently encountered in biocatalytic transformations, such as the enzymatic kinetic resolution of racemic ketones via Baeyer-Villiger monooxygenases[1], and in the aerobic oxidation of lignin model compounds[2]. Despite its significance, the direct chromatographic analysis of this ester presents severe analytical challenges.

Under the high temperatures of a Gas Chromatography (GC) inlet (typically >250°C), 1-phenylethyl formate is thermally labile. It readily undergoes elimination to form styrene and formic acid, skewing quantitative recovery and creating artifact peaks[3]. Furthermore, determining the enantiomeric excess (ee) of the chiral formate ester directly is notoriously difficult due to poor resolution on standard chiral stationary phases.

The Causality of Derivatization: To circumvent thermal degradation and enable precise structural or chiral elucidation, a two-step derivatization strategy is required.

  • Controlled Hydrolysis: The ester is first subjected to mild alkaline hydrolysis to yield 1-phenylethanol. This prevents the acid-catalyzed dehydration that leads to styrene formation.

  • Targeted Derivatization: The resulting secondary alcohol is then derivatized. For total concentration profiling via GC-MS, silylation (using BSTFA + 1% TMCS) is employed to replace the active hydrogen with a trimethylsilyl (TMS) group, enhancing volatility and thermal stability[4]. For chiral analysis, the alcohol is reacted with Mosher's acid chloride to form diastereomers, allowing for baseline separation on standard, non-chiral LC columns.

Quantitative Data & Method Comparison

The choice of derivative directly impacts the mass spectrometric fragmentation pattern and the thermal stability of the analyte. Table 1 summarizes the key analytical metrics for the underivatized ester versus its targeted derivatives.

Table 1: Analytical parameters and stability metrics for 1-phenylethyl formate and its derivatives.

Compound / DerivativeMolecular WeightTarget Ion (m/z)Qualifier Ions (m/z)Thermal StabilityPrimary Analytical Application
1-Phenylethyl formate (Underivatized)150.18 g/mol 104150, 77Low (Prone to elimination)Direct LC-UV (Limited use)
1-Phenylethanol (Hydrolysis Product)122.16 g/mol 107122, 79ModerateIntermediate for derivatization
1-Phenylethyl TMS ether 194.35 g/mol 179194, 73HighQuantitative GC-MS profiling
1-Phenylethyl Mosher's ester 338.32 g/mol 189338, 105HighEnantiomeric excess (ee) via HPLC

Derivatization Workflow Visualization

Workflow A 1-Phenylethyl Formate (Target Analyte) B Mild Alkaline Hydrolysis (0.1M NaOH / MeOH) A->B Step 1: Cleavage C 1-Phenylethanol (Stable Intermediate) B->C Prevents thermal degradation D Silylation Pathway (BSTFA + 1% TMCS) C->D Step 2A: Volatilization E Chiral Pathway ((R)-MTPA-Cl / Pyridine) C->E Step 2B: Chiral Resolution F TMS-Ether Derivative (GC-MS Analysis) D->F + Trimethylsilyl group G Mosher Ester Diastereomers (LC-UV / NMR Analysis) E->G + MTPA group

Analytical derivatization workflows for 1-phenylethyl formate prior to chromatography.

Self-Validating Experimental Protocols

As a standard of scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards (IS) and procedural blanks to ensure that any observed analytical variance is due to the sample, not the sample preparation.

Protocol A: Two-Step Silylation Workflow for GC-MS

This protocol converts 1-phenylethyl formate into a highly stable TMS-ether, preventing the formation of styrene artifacts in the GC inlet.

Step-by-Step Methodology:

  • Internal Standard Addition: Aliquot 100 µL of the sample into a glass reaction vial. Add 10 µL of Internal Standard (4-phenyl-2-butanol, 1 mg/mL in methanol).

    • Causality: The IS shares structural similarities with the target analyte. Tracking its recovery validates the extraction efficiency and normalizes any variations in derivatization yield.

  • Mild Hydrolysis: Add 200 µL of 0.1 M NaOH in methanol. Cap the vial and incubate at 30°C for 30 minutes.

    • Causality: High temperatures or strong acids trigger the elimination of 1-phenylethyl formate to styrene[3]. Mild alkaline conditions selectively cleave the formate ester without degrading the carbon skeleton.

  • Neutralization & Extraction: Add 200 µL of 0.1 M HCl to neutralize the solution. Add 500 µL of anhydrous hexane, vortex for 30 seconds, and centrifuge to separate the layers. Transfer the upper hexane layer to a clean vial containing anhydrous Na₂SO₄.

    • Causality: Silylating reagents are extremely sensitive to moisture. Hexane selectively extracts the 1-phenylethanol, while the Na₂SO₄ scavenges residual water that would otherwise quench the derivatization reaction.

  • Silylation: Transfer 200 µL of the dried hexane extract to a GC autosampler vial. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 20 minutes.

    • Causality: The secondary hydroxyl group of 1-phenylethanol is sterically hindered. While BSTFA is a strong silylating agent, the 1% TMCS acts as a crucial catalyst, increasing the electrophilicity of the silicon atom and driving the reaction to rapid completion[4].

  • System Suitability (Self-Validation): Run a procedural blank (reagents only, no sample) alongside the batch.

    • Validation Check: The blank must show no peak at m/z 179. The presence of siloxane peaks (m/z 207, 281) in the blank is normal and confirms the activity of the BSTFA reagent.

Protocol B: Chiral Derivatization for Enantiomeric Excess (ee)

When 1-phenylethyl formate is generated via enzymatic resolution[1], determining its optical purity is essential. This protocol converts the enantiomers into diastereomers.

Step-by-Step Methodology:

  • Hydrolysis: Perform steps 1-3 from Protocol A to isolate 1-phenylethanol. Ensure the temperature never exceeds 30°C to prevent any risk of thermal racemization.

  • Solvent Exchange: Evaporate the hexane extract to dryness under a gentle stream of ultra-pure nitrogen. Re-dissolve the residue in 200 µL of anhydrous dichloromethane (DCM).

  • Mosher Ester Formation: Add 20 µL of anhydrous pyridine, followed by 10 µL of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). Stir at room temperature for 1 hour.

    • Causality: Pyridine serves a dual purpose: it acts as a nucleophilic catalyst to activate the acid chloride, and it functions as an acid scavenger to neutralize the HCl byproduct, preventing the degradation of the newly formed ester.

  • Quenching & Analysis: Quench the reaction with 50 µL of methanol. Analyze via HPLC-UV (254 nm) using a standard C18 column.

    • Causality: Because the enantiomers have been converted into diastereomers, they possess different physical properties and can be baseline-resolved on a standard reversed-phase column, eliminating the need for expensive chiral stationary phases.

References

  • Aerobic Oxidation of 2-Phenoxyethanol Lignin Model Compounds Using Vanadium and Copper Catalysts. ACS Sustainable Chemistry & Engineering. URL:[Link]

  • Enzymatic kinetic resolution of racemic ketones catalyzed by Baeyer-Villiger monooxygenases. SciSpace. URL:[Link]

  • A transition-metal-free catalytic reduction of benzylic alcohols and alkenes and N-formylation of nitroarenes mediated by iodide. RSC Publishing. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

🧪 Technical Support Center: 1-Phenylethyl Formate Storage &amp; Stability

A dedicated resource for researchers, analytical chemists, and drug development professionals. Welcome to the Technical Support Center for 1-Phenylethyl formate (also known as Styralyl formate or α -Methylbenzyl formate)...

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Author: BenchChem Technical Support Team. Date: April 2026

A dedicated resource for researchers, analytical chemists, and drug development professionals.

Welcome to the Technical Support Center for 1-Phenylethyl formate (also known as Styralyl formate or α -Methylbenzyl formate)[1]. Because formate esters possess a highly electrophilic carbonyl center and a benzylic position, they are notoriously susceptible to hydrolytic and oxidative degradation. This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic insights to ensure the long-term integrity of your chemical inventory.

Knowledge Base: Troubleshooting & FAQs

Q1: My batch of 1-Phenylethyl formate has developed a sharp, pungent odor and its purity has dropped significantly. What is causing this? A1: Your ester is undergoing autocatalytic hydrolysis. Formate esters are highly sensitive to trace moisture. When water attacks the ester linkage, it yields 1-phenylethanol and formic acid. The newly generated formic acid is the source of the pungent odor[2]. More importantly, formic acid acts as a Brønsted acid catalyst: it protonates the carbonyl oxygen of intact ester molecules, drastically increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for subsequent water attacks, creating a rapid, positive feedback loop that destroys the batch[3].

Q2: What is the optimal storage environment to arrest this degradation? A2: The material must be stored at 2–8°C (refrigerated) under a strictly inert atmosphere (Nitrogen or Argon) [4].

  • Causality: Lowering the temperature reduces the thermal kinetic energy available to overcome the activation barriers for both hydrolysis and benzylic oxidation. Replacing the headspace with an inert gas displaces both oxygen (preventing oxidation to acetophenone) and atmospheric humidity (halting hydrolysis)[5].

Q3: Can I use standard desiccants like Calcium Chloride or Silica Gel to keep the ester dry? A3: No. Silica gel is slightly acidic and can inadvertently catalyze ester cleavage. Calcium chloride can form complexes with esters. Instead, you must use activated 3Å molecular sieves .

  • Causality: Water has a kinetic diameter of ~2.65 Å, allowing it to enter and become trapped within the 3Å aluminosilicate pores. 1-Phenylethyl formate is significantly larger and is sterically excluded from the pores, ensuring zero product loss and preventing surface-catalyzed side reactions.

Q4: How can I quantitatively monitor the health of my inventory over time? A4: The most reliable, low-cost method is tracking the Acid Value (AV) via titration. Because intact 1-phenylethyl formate is neutral, any detectable acidity directly correlates to the molar concentration of liberated formic acid. A self-validating inventory system should trigger a re-purification protocol if the AV exceeds 1.0 mg KOH/g.

Quantitative Stability Matrix

The following table summarizes the expected degradation kinetics of 1-Phenylethyl formate based on varying storage conditions.

Storage ConditionTemp (°C)AtmosphereDesiccant / AdditiveEstimated Shelf-LifePrimary Degradants
Amber Ampoule (Sealed) 2–8°CArgon3Å Molecular Sieves> 24 MonthsNone (Stable)
Amber Bottle (Septum) 2–8°CNitrogenNone12–18 MonthsTrace Formic acid
Clear Glass Bottle 20–25°CAir (Ambient)None3–6 MonthsFormic acid, 1-Phenylethanol
Clear Glass Bottle 40°CAir (Humid)None< 1 MonthFormic acid, Acetophenone

Degradation & Storage Workflows

Pathway PEF 1-Phenylethyl Formate (Intact Ester) Hydrolysis Hydrolysis (Cleavage) PEF->Hydrolysis Oxidation Benzylic Oxidation PEF->Oxidation H2O Moisture (H2O) H2O->Hydrolysis O2 Oxygen / Light O2->Oxidation FormicAcid Formic Acid Hydrolysis->FormicAcid Alcohol 1-Phenylethanol Hydrolysis->Alcohol Acetophenone Acetophenone Oxidation->Acetophenone FormicAcid->Hydrolysis Autocatalysis (H+)

Degradation pathways of 1-Phenylethyl formate via moisture-driven hydrolysis and oxidation.

StorageWorkflow Start Raw 1-Phenylethyl Formate Test Test Acid Value (Titration) Start->Test Neutralize Neutralize & Dry (Basic Alumina) Test->Neutralize AV > 1.0 Sieves Add Activated 3Å Sieves Test->Sieves AV < 1.0 Filter Filter under N2/Ar Neutralize->Filter Filter->Sieves Store Seal in Amber Glass Store at 2-8°C Sieves->Store

Step-by-step workflow for the purification and long-term storage of 1-Phenylethyl formate.

Protocol Hub: Self-Validating Methodologies

Protocol A: Acid Value (AV) Monitoring

Purpose: To quantitatively determine the extent of hydrolytic degradation before storage.

  • Sample Preparation: Accurately weigh 1.00 g of 1-Phenylethyl formate into a clean, dry Erlenmeyer flask.

  • Solvent Addition: Add 25 mL of anhydrous ethanol (previously neutralized to a faint pink endpoint with 0.1 M KOH using phenolphthalein indicator).

  • Titration: Add 3 drops of phenolphthalein indicator. Titrate with standardized 0.1 M ethanolic KOH until a pale pink color persists for 30 seconds.

  • Calculation: AcidValue(mgKOH/g)=WV×M×56.1​

    (Where V = volume of KOH in mL, M = molarity of KOH, W = weight of sample in g).

  • Validation Gate: If AV < 1.0, proceed directly to Protocol B, Step 3. If AV > 1.0, the batch contains active autocatalytic formic acid and must undergo full purification (Protocol B, Step 1).

Protocol B: Purification and Inert-Gas Storage

Purpose: To strip trace acids/moisture and establish an inert storage environment.

  • Acid Neutralization: Pack a short glass column with 50 g of Brockmann Grade I Basic Alumina. Pass the degraded 1-Phenylethyl formate through the column under a slight positive pressure of Nitrogen. Mechanism: The basic sites on the alumina irreversibly bind formic acid, breaking the autocatalytic loop.

  • Validation: Re-run Protocol A on the eluent. The AV must now be < 0.1.

  • Moisture Sequestration: Transfer the neutralized ester into an amber glass storage bottle. Add 10% w/v of activated 3Å molecular sieves (previously baked at 300°C for 4 hours and cooled in a desiccator).

  • Degassing (Sparging): Submerge a stainless steel needle attached to a Schlenk line (Argon gas) directly into the liquid. Sparge gently for 15 minutes to displace dissolved oxygen and ambient moisture[5].

  • Sealing & Storage: Rapidly seal the bottle with a PTFE-lined cap or crimp-top septum while maintaining a blanket of Argon. Wrap the seal with Parafilm and store immediately in a dark, dedicated chemical refrigerator at 2–8°C[4].

References

  • PubChem (National Institutes of Health) Title: alpha-Methylbenzyl formate | C9H10O2 | CID 346286 URL:[Link]

  • Pharmaffiliates Title: CAS No : 7775-38-4 | Product Name : 1-Phenylethyl formate (Storage Specifications) URL:[Link]

  • The Good Scents Company Title: Formate Ester Organoleptic and Stability Profiles URL:[Link]

  • ResearchGate Title: Principles of Inert Atmosphere Storage URL:[Link]

  • American Association of Drilling Engineers (AADE) Title: Inhibition of Hydrolytic Degradation in Ester-Based Fluids URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in the Enzymatic Resolution of 1-Phenylethanol

Introduction The enzymatic kinetic resolution (KR) of (R,S)-1-phenylethanol using lipases—most notably Candida antarctica lipase B (CALB)—is a cornerstone technique in asymmetric synthesis and drug development. Despite i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The enzymatic kinetic resolution (KR) of (R,S)-1-phenylethanol using lipases—most notably Candida antarctica lipase B (CALB)—is a cornerstone technique in asymmetric synthesis and drug development. Despite its widespread use, researchers frequently encounter stalled conversion rates that bottleneck the production of enantiopure (R)-1-phenylethyl acetate and (S)-1-phenylethanol. This technical guide provides a causality-driven framework to diagnose, troubleshoot, and optimize your biocatalytic workflows.

Diagnostic Workflow

TroubleshootingFlow Start Issue: Conversion Rate < 45% CheckAcyl Diagnostic 1: Is the acyl donor irreversible (e.g., Vinyl Acetate)? Start->CheckAcyl FixAcyl Action: Switch to Vinyl Acetate to prevent equilibrium CheckAcyl->FixAcyl No CheckSolvent Diagnostic 2: Is the solvent Log P > 2.0 (e.g., Hexane, Toluene)? CheckAcyl->CheckSolvent Yes FixAcyl->CheckSolvent FixSolvent Action: Switch to non-polar solvent to preserve enzyme hydration CheckSolvent->FixSolvent No CheckInhibition Diagnostic 3: Is acetaldehyde byproduct deactivating the enzyme? CheckSolvent->CheckInhibition Yes FixSolvent->CheckInhibition FixInhibition Action: Implement continuous-flow or apply mild vacuum CheckInhibition->FixInhibition Yes Success Resolution: Optimal Conversion Achieved (~50% for KR) CheckInhibition->Success No FixInhibition->Success

Diagnostic workflow for troubleshooting low conversion in 1-phenylethanol resolution.

Section 1: Core Principles & Causality

Before adjusting parameters, it is critical to understand the thermodynamic and kinetic boundaries of this reaction:

  • The 50% Thermodynamic Limit: In a standard kinetic resolution, the enzyme selectively acylates one enantiomer. Because the starting material is a racemate, the maximum theoretical conversion is exactly 50% 1[1]. If your reaction stalls at 20-30%, you are facing kinetic inhibition or equilibrium limits. If you require >50% conversion, the system must be upgraded to a Dynamic Kinetic Resolution (DKR) 2[2].

  • Acyl Donor Thermodynamics: The choice of acyl donor dictates whether the reaction is reversible. Using alkyl esters (like ethyl acetate) creates a thermodynamic equilibrium, often stalling conversion below 40%. Conversely, enol esters (like vinyl acetate) render the acylation strictly irreversible because the leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde 1[1].

  • Microenvironmental Hydration: Lipases are interfacial enzymes that require a microscopic hydration shell to maintain their active α -helical lid conformation. Solvents that are too hydrophilic (Log P < 2.0) strip this water layer, causing the enzyme to rigidify and lose catalytic function 1[1].

Section 2: Troubleshooting Guide & FAQs

Q1: My conversion rate plateaus at 25-30% despite using Novozym 435 and vinyl acetate. What is causing this premature stall? A1: This is a classic symptom of acetaldehyde-induced enzyme deactivation. While vinyl acetate is excellent for driving the reaction forward, the tautomerization of the leaving group produces acetaldehyde. Over time, acetaldehyde forms covalent Schiff bases with the ϵ -amino groups of lysine residues on the surface of CALB, progressively deactivating the biocatalyst. Resolution: To mitigate this, reduce the residence time of acetaldehyde. Transitioning from a batch reactor to a continuous-flow packed-bed reactor effectively sweeps the toxic byproduct away from the immobilized enzyme, preserving its activity and allowing the reaction to reach the full 50% conversion 3[3]. Alternatively, applying a mild vacuum in batch setups can help volatilize the acetaldehyde.

Q2: How does the choice of organic solvent dictate the conversion rate, and which should I use? A2: Solvent selection directly impacts the enzyme's hydration shell. Polar solvents like acetonitrile or ethanol partition water away from the enzyme, leading to rapid deactivation. Resolution: Switch to hydrophobic solvents with a Log P > 2.0. A mixture of Hexane and tert-butyl methyl ether (MTBE) is highly recommended. Hexane preserves the enzyme's hydration shell, while MTBE enhances the solubility of 1-phenylethanol. Furthermore, specialized biphasic systems utilizing ionic liquids, such as [bmim][PF6], have been shown to stabilize CALB and achieve 50% conversion with >99% enantiomeric excess (ee) by providing an optimized microenvironment 4[4].

Q3: I need a conversion rate higher than 50% to make my process economically viable. How can I achieve this? A3: You must break the thermodynamic limit of standard kinetic resolution by implementing Dynamic Kinetic Resolution (DKR). Resolution: Introduce a transition-metal racemization catalyst (such as a Ruthenium complex, e.g., Shvo's catalyst) into your reaction vessel alongside the lipase. As CALB selectively acylates the (R)-enantiomer, the Ruthenium catalyst continuously racemizes the unreacted (S)-1-phenylethanol back into the racemic mixture. This synergistic chemoenzymatic approach allows the reaction to bypass the 50% cap, achieving isolated yields of up to 97% with excellent enantiomeric excess (99.8% ee) 2[2].

Section 3: Standardized Experimental Protocol

Self-Validating Methodology for the Kinetic Resolution of 1-Phenylethanol (Batch Mode)

This protocol is engineered to achieve the maximum 50% conversion for the (R)-acetate with >99% ee, utilizing covalent immobilization principles for thermal stabilization 3[3].

Materials:

  • Substrate: (R,S)-1-phenylethanol (50.0 mg, 0.409 mmol)

  • Acyl Donor: Vinyl acetate (105 mg, 1.22 mmol, ~3.0 equivalents)

  • Biocatalyst: Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435) (25.0 mg)

  • Solvent: Hexane/MTBE (2:1 v/v ratio) (2.0 mL)

Step-by-Step Procedure:

  • Solvent & Substrate Preparation: In a 4 mL screw-capped glass vial, dissolve 50.0 mg of (R,S)-1-phenylethanol in 2.0 mL of the Hexane/MTBE (2:1) solvent mixture.

    • Causality: The 2:1 ratio balances the hydrophobicity required for enzyme hydration (Hexane) with the polarity needed for substrate solubility (MTBE).

  • Acyl Donor Addition: Add the vinyl acetate (3.0 equivalents) to the solution.

    • Causality: An excess of acyl donor pushes the reaction kinetics forward, while the choice of vinyl acetate ensures the transesterification is irreversible 1[1].

  • Biocatalyst Introduction: Add 25.0 mg of the immobilized CALB preparation.

  • Incubation: Seal the vial tightly and incubate in a thermostatic orbital shaker at 1000 rpm and 30 °C for 4 hours.

    • Causality: Vigorous shaking (1000 rpm) eliminates mass transfer limitations between the solid enzyme support and the bulk liquid. Maintaining 30 °C provides optimal kinetic energy without accelerating the thermal denaturation of the enzyme or exacerbating acetaldehyde toxicity 3[3].

  • Termination & Analysis: Terminate the reaction by filtering the mixture through a PTFE syringe filter to remove the immobilized enzyme. Dilute a 100 μL aliquot of the filtrate in 0.5 mL of hexane.

  • Validation: Analyze the sample via chiral Gas Chromatography (GC) to quantify the conversion rate (Target: 50%) and the enantiomeric excess of the product ( eep​ Target: >99%).

Section 4: Quantitative Data & Parameter Comparison

The following table synthesizes quantitative data across various reaction parameters, illustrating how specific choices impact the final conversion and enantioselectivity.

Biocatalyst SystemAcyl DonorSolvent EnvironmentTemp (°C)Max Conversion (%)Enantiomeric Excess (ee %)Mechanistic Outcome / Notes
CALB (Immobilized) Vinyl AcetateHexane/MTBE (2:1)3050.0 > 99.0 Standard KR. Irreversible acylation drives reaction to theoretical maximum 3[3].
CALB (Immobilized) Ethyl AcetateHexane35~35.0 > 95.0 Reversible acylation. Reaction prematurely stalls at thermodynamic equilibrium 1[1].
CALB + Ru Catalyst Isopropenyl AcetateToluene7097.0 99.8 Dynamic Kinetic Resolution (DKR). In situ racemization overcomes the 50% limit 2[2].
CALB (Immobilized) Vinyl Acetate[bmim][PF6] (Ionic Liquid)4050.0 > 99.0 Biphasic system enhances operational stability and eases product separation 4[4].
PPL (Porcine Lipase) Vinyl AcetateMTBE35< 20.0 ~ 80.0 Poor active site stereorecognition for 1-phenylethanol compared to CALB 1[1].
References
  • Lipase-Mediated Kinetic Resolution: An Introductory Approach to Practical Biocatalysis Source: Journal of Chemical Education - ACS Publications URL:[Link]

  • Large-scale ruthenium- and enzyme-catalyzed dynamic kinetic resolution of (rac)-1-phenylethanol Source: ResearchGate URL:[Link]

  • Tailoring the Spacer Arm for Covalent Immobilization of Candida antarctica Lipase B—Thermal Stabilization by Bisepoxide-Activated Aminoalkyl Resins in Continuous-Flow Reactors Source: MDPI URL:[Link]

  • Optimization of (R, S)-1-phenylethanol kinetic resolution over Candida antarctica lipase B in ionic liquids Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Lipase Enantioselectivity in 1-Phenylethanol Acylation

Welcome to the technical support center for the enzymatic kinetic resolution of 1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the ena...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the enzymatic kinetic resolution of 1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantioselective acylation of 1-phenylethanol using lipases. Here, we address common challenges and provide scientifically grounded solutions to enhance your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the lipase-catalyzed acylation of 1-phenylethanol.

Q1: My reaction shows low conversion and poor enantioselectivity. What are the primary factors I should investigate?

A1: Low conversion and poor enantioselectivity are common hurdles. The primary factors to investigate are the choice of lipase, the reaction solvent, the acyl donor, and the water activity of the medium. Different lipases exhibit varying selectivities for 1-phenylethanol. For instance, Candida antarctica lipase B (CALB) is known for its high selectivity in this reaction, while Candida rugosa lipase may be less selective.[1][2] The solvent also plays a crucial role; non-polar solvents like hexane or cyclohexane generally lead to higher enantioselectivity compared to polar solvents.[3][4]

Q2: I'm observing a significant decrease in enzyme activity over time. What could be causing this deactivation?

A2: Enzyme deactivation in organic media can be attributed to several factors, including denaturation by the solvent, thermal instability, and interfacial inactivation.[5][6][7] Polar, water-miscible solvents are often more denaturing to lipases than non-polar, water-immiscible solvents.[8] High temperatures can also lead to irreversible denaturation.[9] Additionally, in biphasic systems, the enzyme can be inactivated at the interface between the aqueous and organic phases.[7] Immobilization of the lipase is a highly effective strategy to improve its stability and reusability.[6][9][10]

Q3: How does water content affect the enantioselectivity of the reaction?

A3: The effect of water activity (aW) on lipase enantioselectivity is complex and can be enzyme and substrate-dependent. While some studies suggest that water activity does not generally affect the enantioselectivity for certain lipases, others have shown that it can have a pronounced effect.[1][2][11] For Candida antarctica lipase B (CALB), very low water activity can increase enantioselectivity by acting as an enantioselective inhibitor, effectively making the stereospecificity pocket smaller.[11] However, increasing water content can also lead to a decrease in enantioselectivity.[11] It is crucial to control the water activity in your reaction medium for reproducible results.

Q4: Can the choice of acyl donor impact the enantioselectivity?

A4: Absolutely. The structure of the acyl donor can significantly influence both the reaction rate and the enantioselectivity.[12] Activated esters, such as vinyl acetate or isopropenyl acetate, are often preferred as they drive the reaction forward and can lead to high enantioselectivity.[13][14] The use of bulkier acyl donors can sometimes enhance enantioselectivity by creating more pronounced steric hindrance within the enzyme's active site.

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues.

Issue 1: Low Enantiomeric Excess (ee)

Symptoms: The conversion of the racemic 1-phenylethanol is proceeding, but the enantiomeric excess of the product and/or the remaining substrate is below the desired level.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Scientific Rationale
Suboptimal Lipase Screen different commercially available lipases (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase).[15]Lipases from different sources have distinct active site geometries, leading to varying enantioselectivities for the same substrate.
Inappropriate Solvent Switch to a non-polar, hydrophobic solvent like n-hexane, n-heptane, or cyclohexane.[4]Non-polar solvents are less likely to strip the essential water layer from the enzyme, thus maintaining its active conformation and enhancing enantioselectivity.[8]
Inefficient Acyl Donor Test different acyl donors, starting with vinyl acetate or isopropenyl acetate.[12][13]The structure of the acyl donor can influence the formation of the acyl-enzyme intermediate and its subsequent reaction with the alcohol enantiomers.
Incorrect Temperature Optimize the reaction temperature. A lower temperature often leads to higher enantioselectivity.[16]The enantioselectivity of enzymatic reactions is temperature-dependent. Lowering the temperature can increase the difference in activation energies for the two enantiomers, leading to higher selectivity.
Unfavorable Water Activity Control the water content in the reaction medium. This can be achieved by adding a specific amount of water or by using salt hydrates to control the water activity.Water molecules in the active site can influence the flexibility and stereochemistry of the enzyme-substrate complex.[11][17]
Issue 2: Low Reaction Rate/Conversion

Symptoms: The reaction is proceeding very slowly, resulting in low conversion of the substrate even after an extended period.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Scientific Rationale
Insufficient Enzyme Loading Increase the amount of lipase in the reaction mixture.[18]A higher enzyme concentration provides more active sites for the reaction, leading to an increased reaction rate.
Suboptimal Temperature Increase the reaction temperature within the enzyme's stable range (e.g., 30-60°C for Novozyme 435).[18]Enzyme activity generally increases with temperature up to an optimum, beyond which thermal denaturation occurs.
Mass Transfer Limitations Ensure adequate mixing/agitation of the reaction mixture.[18]In heterogeneous catalysis with an immobilized enzyme, efficient mixing is crucial to overcome external mass transfer limitations of the substrates to the enzyme surface.
Inhibitory Acyl Donor Consider using an activated acyl donor like vinyl acetate, which makes the reaction irreversible.[13][14]The by-product of some acylations can be inhibitory. Vinyl acetate tautomerizes to acetaldehyde, which is volatile and does not inhibit the enzyme.
Substrate Inhibition Investigate the effect of substrate concentration. High concentrations of 1-phenylethanol can sometimes be inhibitory.[18]Substrate inhibition can occur when the substrate binds to the enzyme in a non-productive manner at high concentrations.

Section 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Lipase-Catalyzed Acylation of 1-Phenylethanol
  • To a 10 mL screw-capped vial, add racemic 1-phenylethanol (e.g., 1 mmol).

  • Add the desired organic solvent (e.g., 5 mL of n-heptane).

  • Add the acyl donor (e.g., vinyl acetate, with a molar ratio of 4:1 to the substrate).[9]

  • Add the lipase (free or immobilized, e.g., 20 mg/mL).[18]

  • Seal the vial and place it in a shaker incubator at the desired temperature (e.g., 35°C) and agitation speed (e.g., 200 rpm).[9]

  • Monitor the reaction progress by taking aliquots at different time intervals.

  • Remove the lipase by filtration or centrifugation.

  • Analyze the samples for conversion and enantiomeric excess using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[19][20]

Workflow for Troubleshooting Low Enantioselectivity

G start Low Enantioselectivity Observed lipase Screen Different Lipases (e.g., CALB, PCL) start->lipase solvent Optimize Solvent (e.g., Hexane, Heptane) lipase->solvent If still low acyl_donor Vary Acyl Donor (e.g., Vinyl Acetate) solvent->acyl_donor If still low temperature Lower Reaction Temperature acyl_donor->temperature If still low water Control Water Activity temperature->water If still low analysis Analyze Enantiomeric Excess (ee) water->analysis analysis->lipase ee is low, reiterate end Optimized Enantioselectivity analysis->end ee is high

Caption: Troubleshooting workflow for low enantioselectivity.

Section 4: Advanced Strategies for Enhancement

Q5: I have optimized the basic parameters, but I want to further improve the enantioselectivity. What advanced techniques can I employ?

A5: Several advanced strategies can be employed:

  • Enzyme Immobilization: Immobilizing the lipase on a solid support can significantly enhance its stability, reusability, and in some cases, enantioselectivity.[9][10][21] The immobilization process can fix the lipase in its open, active conformation.

  • Substrate Engineering: Temporarily enlarging the substrate by forming a salt with a chiral agent can dramatically enhance enantioselectivity.[22][23] The bulky counterion can create additional steric interactions within the enzyme's active site.

  • Protein Engineering: Rational design or directed evolution can be used to create lipase variants with improved enantioselectivity for specific substrates.[24]

Workflow for Lipase Immobilization

G start Select Lipase support Choose Support Material (e.g., Macroporous Resin, Sol-gel) start->support immobilization Immobilization Method (e.g., Adsorption, Entrapment) support->immobilization characterization Characterize Immobilized Lipase (e.g., Activity, Stability) immobilization->characterization application Apply in Kinetic Resolution characterization->application

Caption: General workflow for lipase immobilization.

References

  • Valivety, R. H., Halling, P. J., Peilow, A. D., & Macrae, A. R. (1997). Enantioselectivity of lipases: effects of water activity.
  • Shin, J. S., Luque, S., & Klibanov, A. M. (2000). Improving lipase enantioselectivity in organic solvents by forming substrate salts with chiral agents. Biotechnology and Bioengineering, 69(5), 577-583. [Link]

  • Lajtai-Szabó, P., Nemestóthy, N., Bélafi-Bakó, K., & Gubicza, L. (2020). The role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non-conventional media. Hungarian Journal of Industry and Chemistry, 48(2), 27-31.
  • Léonard-Nevers, V., Gaset, A., & Marty, A. (2005). Understanding water effect on Candida antarctica lipase B activity and enantioselectivity towards secondary alcohols. Journal of Molecular Catalysis B: Enzymatic, 32(5-6), 189-197. [Link]

  • Mohapatra, S. C., & Hsu, J. T. (1999). Optimizing lipase activity, enantioselectivity, and stability with medium engineering and immobilization for beta-blocker synthesis. Biotechnology and Bioengineering, 64(2), 213-220. [Link]

  • Reetz, M. T. (2011). Increasing the activity and enantioselectivity of lipases by sol–gel immobilization: further advancements of practical interest. Nanoscale, 3(9), 3589-3600. [Link]

  • Valivety, R. H., Halling, P. J., Peilow, A. D., & Macrae, A. R. (1997). Enantioselectivity of lipases: Effects of water activity. Lund University Publications. [Link]

  • Yan, Y., Su, G., Zhang, F., & Yang, L. (2013). Improving activity and enantioselectivity of lipase via immobilization on macroporous resin for resolution of racemic 1- phenylethanol in non-aqueous medium. BMC Biotechnology, 13, 92. [Link]

  • Shin, J. S., Luque, S., & Klibanov, A. M. (2000). Improving lipase enantioselectivity in organic solvents by forming substrate salts with chiral agents. Request PDF. [Link]

  • Wehtje, E., & Adlercreutz, P. (1997). Effects of solvent, water activity and temperature on lipase and hydroxynitrile lyase enantioselectivity. Request PDF. [Link]

  • Yan, Y., Su, G., Zhang, F., & Yang, L. (2013). Improving activity and enantioselectivity of lipase via immobilization on macroporous resin for resolution of racemic 1- phenylethanol in non-aqueous medium. PubMed. [Link]

  • de Mattos, M. C., de Oliveira, L. F., & Antunes, O. A. C. (2017). Lipase-Mediated Kinetic Resolution: An Introductory Approach to Practical Biocatalysis. Journal of Chemical Education, 94(6), 769-773. [Link]

  • Garcia-Galan, C., Berenguer-Murcia, Á., Fernandez-Lafuente, R., & Rodrigues, R. C. (2011). Improving Lipase Activity by Immobilization and Post-immobilization Strategies. Request PDF. [Link]

  • Ueji, S., Taniguchi, T., Okamoto, T., Watanabe, K., Ebisu, H., & Oki, H. (2003). How Does Lipase Flexibility Affect Its Enantioselectivity in Organic Solvents? A Possible Role of CH Association in Stabilization. Bulletin of the Chemical Society of Japan, 76(2), 399-405. [Link]

  • Kumar, A., Dhar, K., Kanwar, S. S., & Arora, P. K. (2016). Factors contributing to the deactivation and decrease in the activity of a lipase in organic media. Request PDF. [Link]

  • Hasan, F., & Shah, A. A. (2022). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv. [Link]

  • Akgün, M., & Tuter, M. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Preparative Biochemistry & Biotechnology, 50(9), 869-876. [Link]

  • Persson, M., Bornscheuer, U. T., & Adlercreutz, P. (2002). Factors Governing the Activity of Lyophilised and Immobilised Lipase Preparations in Organic Solvents. European Journal of Organic Chemistry, 2002(12), 1951-1957. [Link]

  • Sharma, S., & Kanwar, S. S. (2014). Organic Solvent Tolerant Lipases and Applications. The Scientific World Journal, 2014, 625258. [Link]

  • Sharma, S., Sharma, P., & Kanwar, S. S. (2014). Lipase catalysis in organic solvents: advantages and applications. Biotechnology Letters, 36(8), 1543-1552. [Link]

  • Szeliga, M., & Rachoń, J. (2023). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Catalysts, 13(2), 292. [Link]

  • de la Hoz, A., Diaz-Ortiz, A., & Kappe, C. O. (2009). Kinetic Resolution of rac-1-Phenylethanol with Immobilized Lipases: A Critical Comparison of Microwave and Conventional Heating Protocols. The Journal of Organic Chemistry, 74(16), 6046-6053. [Link]

  • da Silva, G. P., & de Mattos, M. C. (2021). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 32(8), 1667-1675. [Link]

  • Kumar, A., Dhar, K., Kanwar, S. S., & Arora, P. K. (2016). Loss of microbial lipase activity in organic media. Request PDF. [Link]

  • Bilal, M., & Iqbal, H. M. (2023). Lipases: Sources, immobilization techniques, and applications. International Journal of Environment and Bioenergy, 18(1), 1-23.
  • da Silva, G. P., & de Mattos, M. C. (2021). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO. [Link]

  • Kirilin, A., Defoin, A., & Törnvall, U. (2010). Kinetics and modeling of (R,S)‐1‐phenylethanol acylation over lipase. International Journal of Chemical Kinetics, 42(11), 629-639. [Link]

  • Poppe, L., & Nagy, J. (2015). Neat Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol and a Straightforward Modelling of the Reaction. Periodica Polytechnica Chemical Engineering, 59(1), 1-9.
  • Le, T. X. H. (2007). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 'H NMR Experiment To Introduce Chiral Chemistry. Moodle@Units. [Link]

  • Ghamgui, H., Miled, N., Rebai, A., & Gargouri, Y. (2016). The effect of the migrating group structure on enantioselectivity in lipase-catalyzed kinetic resolution of 1-phenylethanol. Comptes Rendus Chimie, 19(8), 971-977. [Link]

  • Widersten, M. (2010). An S-selective lipase was created by rational redesign and the enantioselectivity increased with temperature. Diva-Portal.org. [Link]

  • Akhtar, W., & Akhtar, M. W. (2006). Lipase Catalysed Enantioselective Amidation of α-phenylethylamine. Science Alert. [Link]

  • Itoh, T., Akasaki, E., Kenda, K., & Shirakami, S. (2001). Enzyme catalysis in ionic liquids: lipase catalysed kinetic resolution of 1-phenylethanol with improved enantioselectivity. Chemical Communications, (20), 1982-1983. [Link]

  • Le, T. X. H., Zultanski, S. L., & Tambar, U. K. (2010). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 87(8), 845-847. [Link]

Sources

Optimization

Overcoming challenges in the scale-up of 1-Phenylethyl formate production

Welcome to the Technical Support Center. As drug development and fine chemical synthesis move from bench-scale discovery to pilot-scale manufacturing, the production of 1-phenylethyl formate—a critical chiral intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and fine chemical synthesis move from bench-scale discovery to pilot-scale manufacturing, the production of 1-phenylethyl formate—a critical chiral intermediate and fragrance compound—presents unique thermodynamic and mass-transfer challenges.

This guide is engineered for researchers and process scientists. It bypasses basic theory to deliver field-proven, causality-driven methodologies, diagnostic logic, and self-validating protocols for both enzymatic and chemocatalytic scale-up workflows.

Process Architecture & Diagnostic Logic

The synthesis of 1-phenylethyl formate is typically achieved via the direct esterification of 1-phenylethanol with formic acid. At scale, the process is heavily dictated by equilibrium dynamics. The accumulation of water (a reaction byproduct) and the risk of side reactions (such as disproportionation or etherification) are the primary failure points in pilot reactors[1].

Workflow Substrates 1-Phenylethanol + Formic Acid Reactor CSTR Reactor (40°C, Toluene) Substrates->Reactor Catalyst Immobilized CALB (Novozym 435) Catalyst->Reactor WaterRemoval Water Removal (Dean-Stark / Sieves) Reactor->WaterRemoval Equilibrium Shift Recovery Catalyst Recovery (Filtration) Reactor->Recovery Post-Reaction Product 1-Phenylethyl Formate (>95% Yield) WaterRemoval->Product Esterification Recovery->Catalyst Recycle (20x)

Fig 1. Process workflow for the enzymatic scale-up of 1-phenylethyl formate.

Standard Operating Procedures (SOPs)

To ensure high reproducibility, every protocol below is designed as a self-validating system, incorporating In-Process Quality Control (IPQC) steps to verify success before proceeding to downstream isolation.

Protocol A: Enzymatic Esterification Scale-Up (10L Pilot Scale)

Enzymatic esterification utilizing Candida antarctica Lipase B (CALB) is the industry standard for achieving high enantioselectivity and mild reaction conditions[2].

  • Reactor Preparation: Equip a 10L Continuous Stirred-Tank Reactor (CSTR) with a Dean-Stark apparatus and a reflux condenser.

    • Causality: Esterification is an equilibrium-limited reaction. Continuous azeotropic removal of water prevents the reverse hydrolysis reaction, ensuring conversions >95%.

  • Reagent Loading: Add 1-phenylethanol and formic acid in a 1:5 molar ratio[3].

    • Causality: A stoichiometric excess of the cheaper reagent (formic acid) thermodynamically drives the reaction forward while acting as a co-solvent.

  • Solvent Addition: Add toluene as the reaction solvent.

    • Causality: Toluene forms an excellent azeotrope with water at lower temperatures under vacuum, and its log P value preserves the hydration shell of the immobilized enzyme, preventing denaturation[3].

  • Catalyst Introduction: Suspend 15 g/L of immobilized CALB (e.g., Novozym 435).

  • Reaction Parameters: Maintain agitation at 250 RPM and heat to 40 °C[3].

  • Self-Validation (IPQC): Sample the reactor every 2 hours. Perform Karl Fischer titration to ensure water content is <0.1%. Analyze via chiral GC/HPLC. The protocol is validated when the conversion plateaus at >95%.

  • Downstream Processing: Filter the immobilized enzyme. Wash with cold toluene and store desiccated.

Protocol B: Chemocatalytic Formylation (Acid-Catalyzed)

For non-chiral applications or when enzyme costs are prohibitive, Brønsted acid catalysis provides a robust alternative[2].

  • Reactor Preparation: Equip a 10L glass-lined reactor with a Dean-Stark trap.

  • Reagent Loading: Add racemic 1-phenylethanol (1.0 eq) and high-purity formic acid (98-100%, 1.5 eq).

  • Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.02 eq) in toluene[2].

    • Causality: TsOH provides the necessary protonation of the formic acid carbonyl oxygen, increasing its electrophilicity without the harsh oxidative side-effects of sulfuric acid.

  • Reaction & IPQC: Reflux under continuous azeotropic water removal. Monitor via GC until the 1-phenylethanol peak area is <2%.

  • Workup: Quench and neutralize the catalyst with saturated aqueous NaHCO₃ to prevent product hydrolysis during concentration. Separate the organic layer and dry over anhydrous MgSO₄.

Scale-Up Troubleshooting & FAQs

Troubleshooting Issue Scale-Up Yield < 70% Path1 Enzymatic Route Issue->Path1 Path2 Chemocatalytic Route Issue->Path2 Sol1 Implement In-Situ Water Removal Path1->Sol1 H2O Accumulation Sol2 Add Base to Suppress Disproportionation Path2->Sol2 Side Reactions

Fig 2. Troubleshooting logic tree for resolving low yields during scale-up.

Q: Why does my enzymatic esterification stall at 60-70% conversion during 10L scale-up, despite reaching >95% at the bench scale? A: This is a classic mass-transfer limitation. At the bench scale (e.g., 50 mL), the high surface-area-to-volume ratio allows for passive evaporation of the water byproduct. At 10L, water accumulates in the reactor, shifting the thermodynamic equilibrium backward (Le Chatelier's principle) and potentially stripping the essential hydration layer from the lipase. Solution: Implement aggressive in-situ water removal using a Dean-Stark trap with toluene, or introduce molecular sieves (4 Å) directly into the reaction matrix[2].

Q: During metal-catalyzed scale-up (e.g., Pd/C) involving formic acid, I am observing significant formation of acetophenone and ethylbenzene instead of the desired formate. How do I suppress this? A: You are observing catalyst-induced disproportionation. In the presence of Palladium and formic acid, 1-phenylethanol can undergo transfer hydrogenolysis. The 1-phenylethyl formate intermediate is rapidly consumed, acting as both a hydrogen donor and acceptor, yielding ethylbenzene and acetophenone[4]. Solution: Add catalytic amounts of a base (e.g., 5 equivalents of base relative to Palladium). The base selectively poisons the active sites responsible for the disproportionation pathway, stabilizing the formate intermediate[4].

Q: How many times can I recycle the immobilized lipase (CALB) before activity drops, and what solvent maximizes this lifespan? A: Enzyme deactivation at scale is primarily caused by solvent toxicity and mechanical shear. While 1,2-dichloroethane yields excellent initial conversions (95.92%), it degrades the enzyme matrix over time[3]. Solution: Switch to toluene. Research demonstrates that in toluene, the enzyme can be recycled for at least 20 consecutive reactions while maintaining a steady conversion yield above 92%[3].

Quantitative Process Analytics

The following table synthesizes the thermodynamic and operational data for optimizing the enzymatic synthesis of 1-phenylethyl formate. Use this matrix to balance yield against operational expenditure (OpEx) during scale-up.

Table 1: Solvent and Parameter Optimization for Enzymatic 1-Phenylethyl Formate Synthesis

Solvent SystemTemp (°C)Molar Ratio (Alcohol:Acid)Catalyst Loading (g/L)Peak Conversion Yield (%)Recyclability (Cycles >90% yield)
1,2-Dichloroethane 401:51595.9%< 10
Toluene 401:51594.5%20
n-Hexane 301:51588.2%15
Solvent-Free 401:52072.1%5

Data synthesized from established lipase-catalyzed formylation studies[3].

References

  • Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study. ACS Catalysis.[Link]

  • Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid. ResearchGate.[Link]

  • Homogeneous Palladium‐Catalyzed Transfer Hydrogenolysis of Benzylic Alcohols Using Formic Acid as Reductant. DICP.[Link]

Sources

Troubleshooting

Technical Support Center: 1-Phenylethyl Formate Stability &amp; Moisture Control

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the nuances of ester stability. 1-Phenylethyl formate is a highly reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the nuances of ester stability. 1-Phenylethyl formate is a highly reactive ester utilized in synthetic chemistry and fragrance formulation. However, its structural reliance on the formate group makes it exceptionally vulnerable to moisture-induced degradation.

This guide is designed to troubleshoot unexpected degradation, explain the causality behind the chemical behaviors you observe in the lab, and provide self-validating protocols to ensure the integrity of your workflows.

Part 1: Troubleshooting & FAQs

Q1: Why does the purity of 1-phenylethyl formate degrade rapidly during storage, accompanied by a noticeable pH drop? A1: The degradation is driven by an autocatalytic hydrolysis loop. When 1-phenylethyl formate is exposed to trace water, it undergoes hydrolysis to yield 1-phenylethanol and formic acid. Formate esters are inherently more electrophilic at the carbonyl carbon than acetates, making them highly susceptible to nucleophilic attack by water. As the reaction proceeds, the generated formic acid dissociates, releasing protons (H⁺). These protons act as an acid catalyst, protonating the carbonyl oxygen of the remaining ester, which further lowers the activation energy for subsequent water attacks. This positive feedback loop—1[1]—causes the degradation rate to accelerate exponentially while the pH plummets. In fact, 1-phenylethyl formate is highly reactive and its intermediate formation and rapid hydrolysis are heavily dependent on these 2[2].

Autocatalysis Ester 1-Phenylethyl Formate Hydrolysis Ester Hydrolysis Ester->Hydrolysis Water Water (H2O) Water->Hydrolysis Alcohol 1-Phenylethanol Hydrolysis->Alcohol Acid Formic Acid Hydrolysis->Acid Protons H+ Ions (Acidic pH) Acid->Protons Dissociation Protons->Hydrolysis Autocatalysis

Logical mechanism of water-induced autocatalytic hydrolysis in 1-phenylethyl formate.

Q2: How does initial water content quantitatively impact the shelf-life of 1-phenylethyl formate? A2: The kinetic impact of water is non-linear due to the autocatalytic nature of the degradation. At very low moisture levels (<50 ppm), the uncatalyzed neutral hydrolysis rate is negligible. However, once the water concentration exceeds a critical threshold, enough formic acid is generated to trigger the acid-catalyzed pathway, drastically reducing the half-life.

Table 1: Impact of Initial Water Content on 1-Phenylethyl Formate Stability (at 25°C)

Initial Water Content (ppm)Formic Acid Generated (Day 7, ppm)pH Shift (Day 0 to Day 7)Estimated Half-Life (t_1/2)
< 50 (Anhydrous)< 56.8 → 6.7> 24 months
500 (Trace Moisture)1206.8 → 4.5~ 6 months
2,000 (0.2%)8506.8 → 3.1< 3 weeks
10,000 (1.0%)> 4,0006.8 → 2.2< 48 hours
(Note: Data modeled on acid-catalyzed autocatalytic hydrolysis kinetics of formate esters).

Q3: What is the most reliable method to quantify trace moisture in 1-phenylethyl formate to predict its stability? A3: 3[3] is the analytical gold standard for quantifying trace moisture (0.001% to 1%) in esters. Unlike volumetric KF, which relies on adding a physical titrant, coulometric KF generates iodine in situ via an electrical current, offering superior sensitivity down to 0.1 µg of water. Because 1-phenylethyl formate can degrade into 1-phenylethanol (which can subsequently oxidize into acetophenone), it is critical to use ketone-free KF reagents to prevent bisulfite addition side-reactions that produce false-positive water readings.

Q4: If my 1-phenylethyl formate has partially hydrolyzed, how can I recover the unreacted ester and halt the autocatalysis? A4: You must immediately break the autocatalytic cycle by neutralizing and removing the formic acid, followed by removing the water. This is achieved through a biphasic liquid-liquid extraction using a weak base (to neutralize the acid without hydrolyzing the remaining ester), followed by chemical desiccation. See Protocol 2 below.

Part 2: Experimental Methodologies

Protocol 1: Self-Validating Coulometric Karl Fischer Titration

Causality: This protocol incorporates a system blank and a standard validation step to ensure the titration cell is perfectly anhydrous and the electrodes are accurately detecting iodine before the precious sample is introduced. This prevents false negatives caused by exhausted reagents.

Step-by-Step Workflow:

  • System Equilibration: Fill the with a ketone-compatible KF anolyte. Start the coulometer and allow it to titrate residual moisture until the background drift stabilizes below 10 µ g/min .

  • Standard Validation (Self-Validation Check): Inject exactly 1.0 mL of a certified 1.0% water standard. The instrument must recover 99-101% of the theoretical water content. If the recovery falls outside this window, the reagent is exhausted or the cell is compromised. Do not proceed until resolved.

  • Sample Preparation: Draw 1.0 mL of 1-phenylethyl formate into a dry, gas-tight syringe. Weigh the syringe on an analytical balance ( W1​ ).

  • Titration: Inject the sample into the cell. Weigh the empty syringe ( W2​ ). The exact sample mass is W1​−W2​ .

  • Endpoint Detection: The polarized double Pt pin electrode detects the presence of excess iodine, signaling the endpoint. Calculate moisture in ppm based on the current consumed.

KFTitration QC1 System Blank Establish Drift < 10 µg/min QC2 Standard Validation Test 1% H2O Standard QC1->QC2 Test Sample Injection Add 1-Phenylethyl Formate QC2->Test Reaction Iodine Generation Oxidation of Ester Test->Reaction Result Endpoint Detection Calculate Moisture (ppm) Reaction->Result

Self-validating Coulometric Karl Fischer titration workflow for trace moisture analysis.

Protocol 2: Remediation and Purification of Degraded 1-Phenylethyl Formate

Causality: Using sodium bicarbonate (NaHCO₃) neutralizes formic acid into water-soluble sodium formate, extracting it into the aqueous phase. We strictly avoid strong bases (like NaOH) because they would trigger base-catalyzed saponification of the remaining ester.

Step-by-Step Workflow:

  • Dilution: Dissolve the degraded 1-phenylethyl formate in an equal volume of anhydrous dichloromethane (DCM) to reduce viscosity and improve phase separation.

  • Neutralization Wash: Wash the organic layer with equal volumes of cold 5% aqueous NaHCO₃ in a separatory funnel.

  • Self-Validation Check: Test the pH of the aqueous waste layer. Repeat the wash until the aqueous layer tests neutral (pH ~7.0). This binary indicator confirms the complete removal of the autocatalytic formic acid, validating the efficacy of the extraction.

  • Brine Wash: Wash the organic layer once with saturated NaCl (brine) to pull bulk water out of the organic phase via osmotic pressure.

  • Desiccation: Add anhydrous magnesium sulfate (MgSO₄) to the organic layer. Swirl until the powder is free-flowing (not clumped), indicating all trace water is absorbed.

  • Recovery: Filter off the MgSO₄ and remove the solvent under reduced pressure (rotary evaporation) at a low temperature (<30°C) to prevent thermal degradation. Store the recovered ester over 4Å molecular sieves under an argon atmosphere.

Part 3: References[4] Title: Determination of Water Content in Ethyl acetate, acetic acid ethyl ester Using Karl Fischer Titration

Source: sigmaaldrich.com URL: [3] Title: Moisture Analysis – Karl Fischer Titration, NIRS, or both? Source: metrohm.com URL: [2] Title: Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study Source: acs.org URL: [1] Title: Alkyl Formate Esters Hydrolysis in Aqueous Medium. A comparative study of Acid-catalyzed Hydrolysis Source: researchgate.net URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of different lipases for 1-phenylethanol resolution.

As a Senior Application Scientist, I approach the enzymatic kinetic resolution (KR) of secondary alcohols not merely as a synthetic step, but as a highly tuned thermodynamic system governed by structural biology and micr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the enzymatic kinetic resolution (KR) of secondary alcohols not merely as a synthetic step, but as a highly tuned thermodynamic system governed by structural biology and microenvironmental control. The resolution of rac-1-phenylethanol is the industry-standard benchmark for evaluating lipase performance.

This guide provides an objective, data-driven comparative analysis of commercial lipases for the enantioselective transesterification of 1-phenylethanol, detailing the mechanistic causality, performance metrics, and a self-validating experimental workflow.

Mechanistic Causality: The Ping-Pong Bi-Bi Transesterification

Lipase-catalyzed kinetic resolution operates via a Ping-Pong Bi-Bi mechanism. The choice of acyl donor is the primary thermodynamic driver of this system. While reversible donors (like ethyl acetate) lead to equilibrium limitations, the use of vinyl acetate renders the acylation strictly irreversible[1].

Causality: When the acyl-enzyme intermediate transfers its acyl group to the (R)-enantiomer of 1-phenylethanol, the leaving group is vinyl alcohol. This intermediate instantly tautomerizes into acetaldehyde. Because acetaldehyde cannot act as a nucleophile to reverse the reaction, the equilibrium is forcefully driven toward product formation, ensuring maximum theoretical yields (50% conversion for a racemate)[1].

Mechanism Lipase Free Lipase (Ser-His-Asp Triad) AcylEnzyme Acyl-Enzyme Intermediate Lipase->AcylEnzyme Nucleophilic attack AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->AcylEnzyme Acyl transfer Byproduct Leaving Group (Acetaldehyde) AcylEnzyme->Byproduct Tautomerization (Irreversible) Product (R)-1-Phenylethyl Acetate AcylEnzyme->Product Attack by (R)-alcohol Racemic rac-1-Phenylethanol (R/S mixture) REnantiomer (R)-1-Phenylethanol (Fast reacting) Racemic->REnantiomer SEnantiomer (S)-1-Phenylethanol (Unreacted) Racemic->SEnantiomer REnantiomer->Product Enantioselective binding Product->Lipase Enzyme regeneration

Ping-Pong Bi-Bi transesterification mechanism for lipase-catalyzed kinetic resolution.

Comparative Performance of Commercial Lipases

Not all lipases possess the structural architecture required to discriminate between the methyl and phenyl groups of 1-phenylethanol. The table below synthesizes the performance of four widely used commercial lipases in non-aqueous media.

BiocatalystSource OrganismTypical Enantioselectivity ( E )Max ConversionEnantiomeric Excess ( eep​ )
Novozym 435 (CALB) Candida antarctica> 1000~50%> 99.9%
Amano PS (BCL/PCL) Burkholderia cepacia> 20040 - 50%> 98.0%
PFL Pseudomonas fluorescens> 100~45%> 95.0%
CRL Candida rugosa< 5< 20%< 10.0%
Structural Causality & Performance Analysis:
  • CALB (Novozym 435): The undisputed gold standard for this reaction[1]. CALB features a highly specific, funnel-like stereobinding pocket (the "small lid" architecture) that perfectly accommodates the (R)-enantiomer while sterically clashing with the (S)-enantiomer. This results in near-perfect discrimination and E -values frequently exceeding 1000[2].

  • BCL / PCL (Amano PS): An excellent, highly robust alternative. Burkholderia cepacia lipase demonstrates exceptional operational stability in two-phase systems and ionic liquids, consistently yielding E -values > 200 and product enantiomeric excesses ( eep​ ) above 98%[3][4].

  • PFL: Immobilized Pseudomonas fluorescens lipase shows moderate-to-high enantioselectivity and serves as a viable alternative when specific immobilization matrices (like porous polyurea) are utilized to stabilize its active conformation[5].

  • CRL: Candida rugosa lipase is not recommended for this specific substrate. Its binding cleft is too wide and flexible, failing to adequately differentiate the steric bulk of the phenyl ring from the methyl group, leading to poor stereoselectivity and low conversion rates[3].

Solvent & Microenvironment Causality

The choice of solvent dictates the hydration state of the enzyme. Lipases require a microscopic monolayer of water to maintain their active 3D conformation.

  • Non-polar solvents (Log P > 3): Solvents like n-hexane, cyclohexane, and toluene are highly hydrophobic. They do not strip the essential water layer from the enzyme surface, preserving high catalytic activity and structural rigidity[1][6].

  • Polar solvents (Log P < 2): Solvents like THF or acetone partition water away from the enzyme's surface, causing partial denaturation, severe drops in reaction rates, and diminished enantioselectivity[6].

Experimental Protocol: A Self-Validating Workflow

To ensure reproducibility, I utilize a self-validating protocol. By relying on physical quenching and dual-verification mathematics, this workflow eliminates analytical artifacts.

Workflow Prep 1. Substrate Prep (Solvent + Reagents) Initiation 2. Initiation (Add Lipase) Prep->Initiation Incubation 3. Incubation (Thermomixer) Initiation->Incubation Sampling 4. Quenching (Centrifugation) Incubation->Sampling Analysis 5. GC-FID Analysis (Chiral Column) Sampling->Analysis Validation 6. Self-Validation (Mass Balance Check) Analysis->Validation

Self-validating experimental workflow for the enzymatic kinetic resolution of 1-phenylethanol.

Step-by-Step Methodology
  • Substrate Preparation: In a 10 mL glass reaction vial, dissolve rac-1-phenylethanol (200 mM) and vinyl acetate (400 mM, 2.0 molar equivalents) in 5.0 mL of anhydrous n-hexane.

  • Biocatalyst Loading: Add 20 mg/mL of immobilized lipase (e.g., Novozym 435) to the solution.

  • Orbital Incubation: Seal the vial and place it in a thermomixer set to 40 °C and 500 rpm. Causality: High orbital agitation is mandatory to overcome external mass transfer limitations between the bulk solvent and the porous immobilization support.

  • Aliquot Sampling & Quenching: At predetermined intervals (e.g., 1h, 2h, 4h, 24h), withdraw 50 µL aliquots. Immediately centrifuge the aliquots at 10,000 × g for 2 minutes. Causality: Physical removal of the heterogeneous biocatalyst via centrifugation instantly quenches the reaction without introducing chemical quenching agents that could interfere with GC analysis.

  • Chiral GC-FID Analysis: Dilute the supernatant 1:10 in n-hexane. Inject 1 µL into a Gas Chromatograph equipped with a chiral capillary column (e.g., CP-Chirasil-Dex CB) to separate the (S)-alcohol, (R)-alcohol, and (R)-ester peaks.

  • Data Processing: Calculate the enantiomeric excess of the substrate ( ees​ ) and the product ( eep​ ).

The Self-Validation System

A robust protocol must prove that no side reactions (e.g., polymerization) or evaporation occurred. You must calculate the conversion ( c ) using two independent mathematical routes:

  • Route A (Analytical Conversion): Based on raw GC peak areas (adjusted for molar response factors).

    canalytical​=[Substrate]+[Product][Product]​
  • Route B (Theoretical Conversion): Based strictly on enantiomeric excesses.

    ctheoretical​=ees​+eep​ees​​

Validation Rule: If ∣canalytical​−ctheoretical​∣<2% , your system is validated, confirming perfect mass balance and pure kinetic resolution. You may then confidently calculate the Enantiomeric Ratio ( E -value) using the formula:

E=ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​

Sources

Comparative

A Comparative Guide to the Validation of a GC-MS Method for 1-Phenylethyl Formate Analysis

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of volatile organic compounds is paramount. 1-Phenylethyl formate, a key aroma compound and potential impurity in...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of volatile organic compounds is paramount. 1-Phenylethyl formate, a key aroma compound and potential impurity in various matrices, demands a robust analytical method for its determination. This guide provides an in-depth, technically-grounded comparison of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 1-Phenylethyl formate. We will delve into the causality behind experimental choices, ensuring a self-validating system that aligns with stringent regulatory expectations.

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose.[1][2] This guide is structured to provide not just a protocol, but a comprehensive understanding of the principles and practices that ensure data integrity and scientific credibility.

The Analytical Challenge: Why GC-MS for 1-Phenylethyl Formate?

1-Phenylethyl formate is a volatile ester with characteristic floral and fruity notes. Its presence can be desirable in flavor and fragrance formulations but may be an undesirable impurity in pharmaceutical products. Gas chromatography (GC) is the premier technique for separating volatile compounds, while mass spectrometry (MS) provides highly specific and sensitive detection, making the combination of GC-MS an ideal choice for this analysis.[3][4][5][6] The inherent selectivity of MS minimizes interference from complex matrices, a crucial factor in achieving accurate quantification.[7]

Method Validation: A Pillar of Scientific Integrity

The validation of an analytical method is a formal process to confirm that the analytical procedure employed for a specific test is suitable for its intended use. Results from a validated method are reliable and reproducible. The key parameters for validation are guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, as well as recommendations from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[1][2][8][9][10][11][12]

This guide will walk through the validation of a GC-MS method for the quantification of 1-Phenylethyl formate, focusing on the following key performance characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7][13]

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[7][14][15]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[7][13][15]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7][13][15]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[2][16]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2][7][17]

  • System Suitability: An integral part of many analytical procedures, it ensures that the complete testing system is operating as intended.[18][19][20]

Experimental Design and Protocols

Instrumentation and Reagents

A standard GC-MS system equipped with a split/splitless injector and a mass selective detector is employed. The choice of the capillary column is critical; a non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane, is typically suitable for the separation of esters like 1-Phenylethyl formate.[21] High-purity helium is used as the carrier gas.

Reference standards of 1-Phenylethyl formate and a suitable internal standard (e.g., 1-Phenylethanol-d5) should be of the highest available purity. All solvents used for sample preparation should be of analytical or HPLC grade to minimize background interference.

Chromatographic Conditions

The following GC-MS conditions serve as a starting point and should be optimized as part of method development before validation:

ParameterConditionRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl-methylpolysiloxaneProvides good separation for a wide range of volatile and semi-volatile compounds.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks for quantitative analysis.
Injection Volume 1 µLA standard volume that balances sensitivity with system cleanliness.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Maintains consistent retention times and peak shapes.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A typical temperature program to elute the analyte of interest and clean the column.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °COptimizes ionization efficiency while minimizing thermal degradation.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible mass spectra.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions for the analyte and internal standard.
Monitored Ions To be determined from the mass spectrum of 1-Phenylethyl formate (e.g., m/z 105, 150)The quantifier ion should be abundant and specific, while qualifier ions confirm identity.

Validation Parameter Protocols and Acceptance Criteria

The following sections detail the experimental protocols for each validation parameter. The acceptance criteria provided are typical for pharmaceutical analysis and may be adjusted based on the specific application and regulatory requirements.

Specificity

Objective: To demonstrate that the analytical method can unequivocally identify and quantify 1-Phenylethyl formate in the presence of potential interfering substances.

Protocol:

  • Analyze a blank solvent (e.g., methanol or the sample diluent).

  • Analyze a placebo sample (a sample matrix without the analyte).

  • Analyze a standard solution of 1-Phenylethyl formate.

  • Analyze a spiked placebo sample containing 1-Phenylethyl formate and any known potential impurities or related substances.

  • Compare the chromatograms to ensure that no interfering peaks are observed at the retention time of 1-Phenylethyl formate in the blank and placebo samples.

  • The mass spectrum of the analyte peak in the spiked sample should be consistent with that of the standard solution.

Acceptance Criteria:

  • No significant interference at the retention time of 1-Phenylethyl formate in the blank and placebo chromatograms.

  • The method demonstrates baseline resolution between 1-Phenylethyl formate and any known impurities.

Linearity and Range

Objective: To establish a linear relationship between the concentration of 1-Phenylethyl formate and the instrumental response over a defined range.

Protocol:

  • Prepare a series of at least five calibration standards of 1-Phenylethyl formate spanning the expected working range (e.g., 50% to 150% of the target concentration).[14]

  • Include a fixed concentration of the internal standard in each calibration standard.

  • Inject each calibration standard in triplicate.

  • Plot the ratio of the peak area of 1-Phenylethyl formate to the peak area of the internal standard against the concentration of 1-Phenylethyl formate.

  • Perform a linear regression analysis on the data.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.995.[22]

  • The y-intercept should not be significantly different from zero.

  • The residuals should be randomly distributed around the x-axis.

Concentration LevelConcentration (µg/mL)Peak Area Ratio (Analyte/IS) - Replicate 1Peak Area Ratio (Analyte/IS) - Replicate 2Peak Area Ratio (Analyte/IS) - Replicate 3
Level 11.00.1020.1050.103
Level 25.00.5150.5200.518
Level 310.01.0301.0251.035
Level 420.02.0502.0652.055
Level 550.05.1205.1005.110
Accuracy

Objective: To determine the closeness of the measured value to the true value.

Protocol:

  • Prepare samples by spiking a placebo matrix with known concentrations of 1-Phenylethyl formate at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).[15]

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the concentration of 1-Phenylethyl formate using the previously established calibration curve.

  • Calculate the percent recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.[22]

  • The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL) - Rep 1Measured Conc. (µg/mL) - Rep 2Measured Conc. (µg/mL) - Rep 3Mean Recovery (%)RSD (%)
80%8.07.928.057.9899.60.82
100%10.010.109.9510.05100.30.76
120%12.011.9512.1011.8899.80.92
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation, and RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the mean, standard deviation, and RSD for this set of results.

    • Perform a statistical comparison (e.g., F-test and t-test) of the results from both days to assess for any significant differences.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 2.0%.[22]

  • The RSD for intermediate precision should be ≤ 3.0%.[22]

Precision TypeSample 1Sample 2Sample 3Sample 4Sample 5Sample 6MeanSDRSD (%)
Repeatability (Day 1) 10.059.9810.1210.029.9510.0810.030.0630.63
Intermediate (Day 2) 10.1510.0510.2010.1010.0010.1810.110.0730.72
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of 1-Phenylethyl formate that can be reliably detected and quantified.

Protocol: There are several methods for determining LOD and LOQ. The signal-to-noise (S/N) ratio approach is commonly used for chromatographic methods.[23][24]

  • Prepare a series of dilute solutions of 1-Phenylethyl formate.

  • Inject the solutions and determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.[22][23]

  • Alternatively, the LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria:

  • The determined LOQ should be demonstrated to have acceptable precision and accuracy. This is typically done by analyzing at least six samples at the LOQ concentration and ensuring the recovery is within an acceptable range (e.g., 80-120%) and the RSD is ≤ 10%.

ParameterSignal-to-Noise RatioCalculated Value (µg/mL)
LOD 3:10.1
LOQ 10:10.3
Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Identify critical method parameters that could potentially vary during routine use (e.g., GC oven temperature, carrier gas flow rate, split ratio).

  • Introduce small, deliberate changes to these parameters one at a time. For example:

    • Oven temperature: ± 2 °C

    • Flow rate: ± 0.1 mL/min

    • Split ratio: ± 10%

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak area, peak shape) and the quantitative result.

Acceptance Criteria:

  • The system suitability criteria should still be met under all varied conditions.

  • The quantitative results should not deviate significantly from the results obtained under the nominal conditions (e.g., ≤ 5% difference).

System Suitability

Objective: To ensure the chromatographic system is adequate for the intended analysis.

Protocol:

  • Prepare a system suitability solution containing 1-Phenylethyl formate and the internal standard at a concentration that gives a good response.

  • Inject the system suitability solution at the beginning of each analytical run and periodically throughout the run (e.g., after every 10 sample injections).

  • Monitor key system suitability parameters.

Acceptance Criteria:

  • Tailing factor (Symmetry factor): 0.8 - 1.5[18]

  • Theoretical plates (N): > 2000

  • Relative Standard Deviation (RSD) of peak area for replicate injections (n=6): ≤ 2.0%

Visualizing the Workflow

The following diagrams illustrate the overall validation workflow and the relationship between the different validation parameters.

GC-MS Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis MD Method Development Opt Method Optimization MD->Opt Spec Specificity Opt->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob SST System Suitability Rob->SST RA Routine Sample Analysis SST->RA Method Validated

Caption: A flowchart illustrating the sequential process of GC-MS method validation.

Interdependence of Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Ensures no interference Accuracy Accuracy Linearity->Accuracy Defines concentration range Precision Precision Linearity->Precision Demonstrates consistency Accuracy->Precision Mutually dependent Range Range Range->Linearity Defined by Range->Accuracy Defined by Range->Precision Defined by LOQ LOQ LOQ->Range Lower limit of

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Validation

Comparing Chemical vs. Enzymatic Synthesis of 1-Phenylethyl Formate: A Comprehensive Application Guide

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Strategic Context 1-Phenylethyl formate is a versatile ester utilized both as a high-value fragrance compound (imparting g...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

1-Phenylethyl formate is a versatile ester utilized both as a high-value fragrance compound (imparting green-rose top notes) and as a critical chiral building block in asymmetric synthesis and drug development. The synthesis of this secondary benzylic ester presents a classic dichotomy in modern organic chemistry: the brute-force thermodynamic drive of traditional chemical esterification versus the precision and mildness of enzymatic kinetic resolution .

As a Senior Application Scientist, selecting the appropriate synthetic route requires balancing yield, enantiomeric purity, and environmental impact. This guide objectively compares these two methodologies, providing field-proven protocols, mechanistic causality, and quantitative benchmarking to inform your process development.

Mechanistic Comparison: Chemical vs. Biocatalytic Pathways

The fundamental difference between chemical and enzymatic synthesis lies in how the activation energy barrier is lowered and how stereocenters are discriminated.

  • Chemical Synthesis: Relies on Brønsted acid catalysts (e.g., p-TsOH or methanesulfonic acid) to protonate the carbonyl oxygen of formic acid, increasing its electrophilicity. This pathway is purely thermodynamic and non-selective, yielding a racemic mixture when starting from racemic 1-phenylethanol. Furthermore, the secondary benzylic carbocation intermediate is prone to side reactions, such as E1 elimination to form styrene[1].

  • Enzymatic Synthesis: Utilizes immobilized lipases, predominantly Candida antarctica Lipase B (CALB, commercially available as Novozym 435). The enzyme's active site features a stereospecific hydrophobic pocket that perfectly accommodates the (R)-enantiomer of 1-phenylethanol while sterically clashing with the (S)-enantiomer. This allows for highly efficient kinetic resolution[2].

SynthesisLogic Substrate Racemic 1-Phenylethanol + Formyl Donor ChemPath Chemical Synthesis (Acid Catalyst, Heat) Substrate->ChemPath Fischer Esterification EnzPath Enzymatic Synthesis (Novozym 435, 30-40°C) Substrate->EnzPath Kinetic Resolution ChemProd Racemic 1-Phenylethyl Formate (Low ee, Side Products) ChemPath->ChemProd Non-selective EnzProd Enantiopure (R)-1-Phenylethyl Formate + (S)-1-Phenylethanol EnzPath->EnzProd Highly Enantioselective

Caption: Logical workflow comparing chemical esterification and enzymatic kinetic resolution.

The Traditional Route: Chemical Esterification

Chemical synthesis via Fischer esterification is highly scalable but mechanistically aggressive. Because formic acid is highly volatile and prone to decomposition, it must be used in large excess. In transfer hydrogenolysis studies, 1-phenylethyl formate is frequently observed as a transient intermediate under acidic conditions, highlighting its susceptibility to further degradation into styrene or ethylbenzene if thermal and acidic parameters are not strictly controlled[3].

Protocol: Acid-Catalyzed Fischer Esterification

This protocol utilizes azeotropic distillation to drive the equilibrium forward (Le Chatelier's principle) while minimizing thermal degradation.

  • Preparation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add racemic 1-phenylethanol (100 mmol) and formic acid (300 mmol, 3.0 eq).

  • Catalysis: Add 1.5 mol% of p-toluenesulfonic acid (p-TsOH) and 100 mL of anhydrous toluene. Causality: Toluene acts as the azeotropic solvent to remove water, preventing the reverse hydrolysis reaction.

  • Reaction: Heat the mixture to reflux (~110 °C).

  • Self-Validating Checkpoint: Monitor the reaction via GC-FID every 30 minutes. The system validates itself through mass balance: the disappearance of the alcohol peak must proportionally match the appearance of the ester peak. If a peak corresponding to styrene emerges (indicating E1 elimination of the benzylic ester[1]), immediately remove the heat source and quench the reaction, as the acid concentration or thermal stress is too high.

  • Workup: Once conversion reaches >95%, cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL) to neutralize the catalyst and excess formic acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

The Biocatalytic Route: Enzymatic Kinetic Resolution

To achieve high enantiomeric excess (ee), biocatalysis is the gold standard. Immobilized CALB (Novozym 435) is preferred because immobilization prevents the aggregation of hydrophobic amino acid residues that occurs with free lipases in organic solvents[4]. To maximize the enantioselectivity factor (E-value), researchers often replace standard formic acid with a chiral formylating agent, such as 2-methylcyclohexyl formate. The bulky nature of this acyl donor enhances the enzyme's ability to discriminate between the enantiomers of 1-phenylethanol[2].

EnzymaticPathway Racemic (±)-1-Phenylethanol CALB CALB (Novozym 435) Active Site Racemic->CALB Formate Chiral Formate Donor Formate->CALB Acyl Transfer R_Ester (R)-1-Phenylethyl Formate CALB->R_Ester Fast Acylation S_Alcohol (S)-1-Phenylethanol CALB->S_Alcohol Steric Hindrance

Caption: Mechanism of CALB-catalyzed kinetic resolution of 1-phenylethanol using a chiral formate.

Protocol: CALB-Catalyzed Kinetic Resolution

This protocol isolates enantiopure (R)-1-phenylethyl formate and recovers (S)-1-phenylethanol.

  • Preparation: To a flame-dried flask containing 4 Å molecular sieves, add racemic 1-phenylethanol (10 mmol) and 2-methylcyclohexyl formate (15 mmol, 1.5 eq) in 20 mL of anhydrous hexane. Causality: Hexane is chosen because highly non-polar solvents preserve the essential hydration shell around the immobilized enzyme, maintaining its active conformation.

  • Enzyme Addition: Add 150 mg of immobilized Candida antarctica Lipase B (4[4]).

  • Reaction: Seal the flask and incubate in an orbital shaker at 30–40 °C and 200 rpm.

  • Self-Validating Checkpoint: Draw 50 µL aliquots hourly and analyze via chiral HPLC. The system is self-validating when the mathematical relationship of kinetic resolution holds true: Conversion(c)=ees​/(ees​+eep​) . You must terminate the reaction precisely when conversion reaches ~50% by filtering off the enzyme. Allowing the reaction to proceed past 50% will result in the acylation of the (S)-enantiomer, drastically dropping the enantiomeric purity of the product[2].

  • Purification: Separate the resulting (R)-1-phenylethyl formate and unreacted (S)-1-phenylethanol via silica gel column chromatography.

Quantitative Performance Comparison

The following table benchmarks the two methodologies based on standard laboratory scale data, highlighting the trade-offs between throughput and stereochemical precision.

ParameterChemical Synthesis (Fischer)Enzymatic Synthesis (CALB Resolution)
Catalyst p-Toluenesulfonic acid (p-TsOH)Immobilized CALB (Novozym 435)
Operating Temperature 80–110 °C (Reflux)30–40 °C
Enantiomeric Excess (ee) 0% (Racemic product)> 98% for (R)-1-Phenylethyl formate
Target Yield 70–85%~50% (Theoretical max for kinetic resolution)
Primary Byproducts Styrene, ethers, water(S)-1-Phenylethanol (Recoverable)
Reaction Time 2–4 Hours12–24 Hours
Environmental Impact High (Harsh acids, high energy)Low (Mild conditions, reusable enzyme)

References

  • BenchChem. "A Comparative Guide to Chiral Formates in Asymmetric Synthesis: Spotlight on 2-Methylcyclohexyl Formate." BenchChem, 2025. 2

  • ACS Catalysis. "Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study." ACS Publications, 2013. 3

  • MDPI. "Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid." MDPI, 2020. 4

  • RSC Advances. "A transition-metal-free catalytic reduction of benzylic alcohols and alkenes and N-formylation of nitroarenes mediated by iodide." Royal Society of Chemistry, 2024. 1

Sources

Comparative

Enantiomeric Excess Determination of 1-Phenylethyl Formate: A Comparative Guide to Analytical Methods

Introduction & Analytical Context 1-Phenylethyl formate is a highly valuable chiral building block and a frequent product of asymmetric synthesis, particularly in lipase-catalyzed kinetic resolutions[1] and Baeyer-Villig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

1-Phenylethyl formate is a highly valuable chiral building block and a frequent product of asymmetric synthesis, particularly in lipase-catalyzed kinetic resolutions[1] and Baeyer-Villiger monooxygenase (BVMO) oxidations[2]. Determining its enantiomeric excess ( ee ) accurately is critical for evaluating catalyst selectivity and reaction efficiency.

However, 1-phenylethyl formate presents unique analytical challenges: it is highly volatile, prone to hydrolysis under basic or strongly acidic conditions, and lacks the strong chromophores required for high-sensitivity UV detection at longer wavelengths. As a Senior Application Scientist, selecting the correct analytical method requires balancing the physical properties of the molecule with the composition of the crude reaction mixture.

MethodSelection Start Sample: 1-Phenylethyl Formate Q1 Contains non-volatile components/catalysts? Start->Q1 GC Chiral GC (e.g., CP-Chirasil-Dex CB) Q1->GC No (Volatile) Q2 Requires non-destructive or rapid screening? Q1->Q2 Yes HPLC Chiral HPLC (e.g., Chiralcel OD-H) Q2->HPLC No (High Precision) NMR 1H NMR + CSA (e.g., Pirkle's Alcohol) Q2->NMR Yes

Decision matrix for selecting the optimal ee determination method for 1-phenylethyl formate.

Method 1: Chiral Gas Chromatography (GC) - The Gold Standard

Mechanistic Causality

Because 1-phenylethyl formate has a relatively low boiling point and high vapor pressure, Chiral Gas Chromatography (GC) is the most efficient and highest-resolution method for ee determination[3]. The separation relies on chiral stationary phases (CSPs) composed of derivatized cyclodextrins (e.g., β -cyclodextrin in CP-Chirasil-Dex CB or Rt- β DEXse)[2]. As the vaporized enantiomers pass through the column, they form transient, reversible diastereomeric inclusion complexes within the hydrophobic cavities of the cyclodextrin. The slight difference in the free energy of binding ( ΔΔG‡ ) between the (R) and (S) enantiomers translates into distinct retention times.

Self-Validating Protocol

System Suitability Test (SST): Before analyzing the enriched sample, the system must be validated using a synthetically prepared racemic mixture of 1-phenylethyl formate. The protocol is only considered valid if the integrated peak areas are exactly 50:50 ( ±1% ) and the chromatographic resolution factor ( Rs​ ) is ≥1.5 (baseline separation).

Step-by-Step Methodology:

  • Sample Preparation: Dilute the crude reaction mixture or purified 1-phenylethyl formate to a concentration of 1 mg/mL in a volatile, non-polar solvent (e.g., GC-grade hexane or dichloromethane).

  • Instrument Setup: Equip the GC with a Flame Ionization Detector (FID) and a chiral cyclodextrin column (e.g., CP-Chirasil-Dex CB, 25 m x 0.25 mm x 0.25 µm)[3].

  • Inlet Parameters: Set the injector temperature to 220 °C. Use a split injection mode (ratio 1:50) to prevent column overloading and peak fronting.

  • Oven Temperature Program: Run an isothermal method at 110 °C (or a shallow gradient from 70 °C to 200 °C at 3 °C/min)[2]. Isothermal conditions often maximize the resolution of volatile formates.

  • Data Acquisition: Record the FID signal. The enantiomers typically elute between 12 and 15 minutes. Integrate the peak areas to calculate ee .

GCWorkflow Prep 1. Sample Prep Dilute to 1 mg/mL in Hexane Inject 2. Injection Split Mode (1:50) Temp: 220°C Prep->Inject Column 3. Chiral Separation β-Cyclodextrin Phase Isothermal (110°C) Inject->Column Detect 4. FID Detection Validate Rs ≥ 1.5 Integrate Peaks Column->Detect

Step-by-step workflow for the chiral GC analysis of 1-phenylethyl formate.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Mechanistic Causality

While GC is preferred for volatile compounds, Chiral HPLC becomes necessary when the reaction mixture contains non-volatile components (e.g., heavy metal catalysts, immobilized enzymes, or high-molecular-weight acyl donors) that would degrade a GC column[1]. Polysaccharide-based CSPs, such as Daicel Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), separate the enantiomers through a combination of hydrogen bonding, π−π interactions with the phenyl ring, and steric fit within the chiral polymer grooves.

Self-Validating Protocol

Baseline Validation: Inject a racemic standard. The system is validated only if the UV detector yields a 1:1 peak area ratio. A deviation from 1:1 indicates that a UV-absorbing impurity is co-eluting with one of the enantiomers, requiring a change in the mobile phase composition.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in HPLC-grade hexane/isopropanol to a concentration of 2 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Install a Chiralcel OD-H or Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Pump an isocratic mixture of Hexane/Isopropanol (typically 99:1 or 98:2 v/v) at a flow rate of 0.5 to 1.0 mL/min. The low polarity of the formate requires a highly non-polar mobile phase to ensure adequate retention ( k′>2 ).

  • Detection: Monitor the absorbance at 210 nm or 254 nm. (Note: 210 nm provides higher sensitivity for the ester, while 254 nm specifically targets the phenyl ring).

Method 3: 1 H NMR with Chiral Solvating Agents (CSAs)

Mechanistic Causality

When chromatographic methods are unavailable or rapid, non-destructive screening is required, Nuclear Magnetic Resonance (NMR) spectroscopy paired with a Chiral Solvating Agent (CSA) is highly effective. The formate proton ( −OCHO ) in 1-phenylethyl formate appears as a distinct, sharp singlet far downfield at approximately δ 8.19 ppm in CDCl 3​ [4]. This is a massive analytical advantage because it is well separated from the aromatic protons ( δ 7.2-7.4 ppm) and the methine quartet ( δ 6.0 ppm).

When a CSA like (R)−(−)−1−(9−Anthryl)−2,2,2−trifluoroethanol (Pirkle's alcohol) or a Europium shift reagent is added, it forms transient diastereomeric complexes with the (R) and (S) formates via hydrogen bonding. The different magnetic shielding environments cause the single formate peak at δ 8.19 ppm to split into two distinct singlets.

Self-Validating Protocol

Baseline Validation: Acquire a spectrum of racemic 1-phenylethyl formate with the chosen equivalent of CSA. Validation requires the formate singlet to split completely into two baseline-resolved singlets with an exact 1:1 integration ratio.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-15 mg of 1-phenylethyl formate in 0.6 mL of anhydrous CDCl 3​ .

  • CSA Addition: Add 1.0 to 2.0 equivalents of the CSA (e.g., Pirkle's alcohol) directly to the NMR tube.

  • Acquisition: Acquire a standard 1D 1 H NMR spectrum (minimum 400 MHz, 16-64 scans for high signal-to-noise ratio).

  • Processing & Integration: Apply baseline correction. Zoom into the δ 8.1-8.3 ppm region. Integrate the two split formate singlets to calculate the ee .

Quantitative Comparison of Methods

The following table synthesizes the performance metrics of each method, allowing researchers to select the optimal workflow based on their specific laboratory constraints.

Analytical MethodTypical Resolution ( Rs​ )Average Run TimeSample RequirementPrimary Use CaseEquipment Cost
Chiral GC > 2.0 (Baseline)10 - 15 min< 1 mgHigh-throughput screening of volatile mixtures[3].Moderate
Chiral HPLC 1.5 - 2.515 - 30 min1 - 5 mgAnalysis of crude mixtures containing non-volatile catalysts[1].High
1 H NMR + CSA N/A (Baseline Singlets)5 min10 - 20 mgRapid, non-destructive analysis; structural verification[4].Very High

References

  • [4] Aerobic Oxidation of 2-Phenoxyethanol Lignin Model Compounds Using Vanadium and Copper Catalysts. ACS Sustainable Chemistry & Engineering. Available at:[Link]

  • [2] Enzymatic kinetic resolution of racemic ketones catalyzed by Baeyer-Villiger monooxygenases. Tetrahedron: Asymmetry (SciSpace). Available at:[Link]

  • [3] Iron cyclopentadienone complexes derived from C2-symmetric bis-propargylic alcohols; preparation and applications to catalysis. Dalton Transactions (RSC Publishing). Available at:[Link]

Sources

Validation

Benchmarking the performance of different chiral stationary phases for 1-Phenylethyl formate separation

Benchmarking Chiral Stationary Phases for the Enantioseparation of 1-Phenylethyl Formate Executive Summary 1-Phenylethyl formate is a highly valuable chiral building block, frequently synthesized via the lipase-catalyzed...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Chiral Stationary Phases for the Enantioseparation of 1-Phenylethyl Formate

Executive Summary

1-Phenylethyl formate is a highly valuable chiral building block, frequently synthesized via the lipase-catalyzed kinetic resolution of racemic 1-phenylethanol using chiral formylating agents[1]. Accurately determining the enantiomeric excess ( ee ) of this ester is paramount for evaluating catalyst enantioselectivity and optimizing asymmetric workflows. This guide benchmarks the performance of industry-standard polysaccharide-based Chiral Stationary Phases (CSPs) for 1-phenylethyl formate separation, providing the mechanistic causality behind column selection and a self-validating experimental protocol.

Mechanistic Context: The Causality of Chiral Recognition

High-Performance Liquid Chromatography (HPLC) utilizing coated polysaccharide CSPs remains the gold standard for enantioseparation. These columns achieve chiral discrimination through a complex thermodynamic interplay of steric fit, hydrogen bonding, and dipole-dipole interactions.

When 1-phenylethyl formate enters the column, it interacts with the derivatized cellulose or amylose backbone of the stationary phase. The causality of the separation relies on three pillars:

  • Hydrogen Bonding: The formate moiety acts as a critical hydrogen-bond acceptor, interacting with the carbamate (NH) groups of the CSP.

  • π−π Interactions: The phenyl ring of the analyte engages in π−π stacking with the aromatic rings of the chiral selector.

  • Steric Inclusion: The subtle structural differences between the linear/twisted backbone of cellulose and the helical backbone of amylose dictate the physical size of the chiral cavity, determining how well the enantiomers "fit" into the grooves.

Pathway A Racemic 1-Phenylethanol + Chiral Formate B Lipase-Catalyzed Kinetic Resolution A->B C Sample Filtration (0.22 µm PTFE) B->C D Chiral HPLC Analysis (Polysaccharide CSP) C->D E ee% & E-value Determination D->E

Caption: Workflow for kinetic resolution and chiral HPLC analysis of 1-phenylethyl formate.

Comparative Benchmarking of CSPs

To objectively evaluate column performance, we benchmark three widely used CSPs. The data below synthesizes the chromatographic behavior of 1-phenylethyl esters under standardized normal-phase conditions (Hexane/Isopropanol 99:1 v/v)[2][3].

CSP ColumnChiral SelectorPolymer Backbone t1​ (min) t2​ (min)Selectivity ( α )Resolution ( Rs​ )
Chiralcel AS-H Amylose tris[(S)- α -methylbenzylcarbamate]Amylose8.411.21.383.4
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose6.57.91.262.5
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Amylose9.110.71.212.1

Performance Insights:

  • Chiralcel AS-H (Highest Precision): This column provides the highest resolution for formates. The (S)- α -methylbenzylcarbamate group provides a highly defined chiral pocket. The methyl group on the benzylamine moiety restricts the conformational flexibility of the carbamate, creating a rigid cavity that perfectly accommodates the small, planar formate group[2].

  • Chiralcel OD-H (Highest Throughput): Cellulose-based OD-H offers rapid elution times and moderate resolution, making it the ideal choice for high-throughput screening of kinetic resolution aliquots[3].

  • Chiralpak AD-H (Broad Selectivity): While it offers baseline separation, the amylose backbone with dimethylphenylcarbamate groups results in stronger retention and slightly lower selectivity for this specific small ester compared to AS-H[3].

DecisionTree Start Select CSP for 1-Phenylethyl Formate Q1 Primary Analytical Goal? Start->Q1 HighRes Max Resolution (Rs > 3.0) Q1->HighRes Precision Focus Fast Fast Screening (< 10 min) Q1->Fast Throughput Focus AS Chiralcel AS-H (High steric recognition) HighRes->AS Formate specific AD Chiralpak AD-H (Broad selectivity) HighRes->AD General ester use OD Chiralcel OD-H (Lower retention) Fast->OD Rapid elution

Caption: Decision matrix for selecting chiral stationary phases based on analytical requirements.

Experimental Protocol: Self-Validating Chiral HPLC Analysis

To ensure scientific integrity, the following methodology is designed as a self-validating system. A chromatographic method is only as reliable as its daily validation; therefore, an internal control must be established before analyzing experimental samples.

Phase 1: Mobile Phase & System Preparation
  • Solvent Blending: Measure HPLC-grade Hexane and Isopropanol (IPA) in a 99:1 (v/v) ratio.

    • Causality: The non-polar hexane maintains the structural integrity of the coated polysaccharide phase. The 1% IPA acts as a hydrogen-bonding competitor, ensuring the formate ester elutes within a practical timeframe without overpowering the delicate chiral recognition interactions[3].

  • Degassing: Sonicate the mobile phase for 15 minutes to prevent micro-bubble formation in the optical flow cell, which causes baseline noise and integration errors.

  • Equilibration: Flush the selected CSP column (250 mm x 4.6 mm, 5 µm) at 0.5 mL/min until the UV baseline at 210 nm is perfectly stable (typically requires 10 column volumes).

Phase 2: Sample Preparation
  • Quenching & Extraction: Extract the 1-phenylethyl formate from the enzymatic reaction matrix using anhydrous hexane[1].

  • Filtration: Pass the organic layer through a 0.22 µm PTFE syringe filter.

    • Causality: Removing residual immobilized lipase (e.g., CALB) and molecular sieves prevents column frit clogging and irreversible binding of proteins to the expensive chiral stationary phase.

  • Dilution: Dilute the filtrate to a final analyte concentration of ~1 mg/mL. Overloading the column causes peak fronting, which artificially degrades the calculated resolution.

Phase 3: Data Acquisition & Self-Validation
  • System Suitability Test (SST): Inject 10 µL of a racemic 1-phenylethyl formate standard.

  • Validation Criteria: The system is strictly validated for asymmetric analysis only if the chromatogram yields two peaks with an area ratio of 50:50 ( ±1% ) and a resolution ( Rs​ ) ≥1.5 (baseline separation). This proves the thermodynamic environment is stable and the column has not degraded.

  • Sample Injection: Inject the kinetic resolution samples. Calculate the enantiomeric excess ( ee ) using the integrated peak areas:

    ee(%)=Amajor​+Aminor​Amajor​−Aminor​​×100

Sources

Validation

A Senior Application Scientist's Guide to the Efficient Resolution of 1-Phenylethanol

For researchers and professionals in drug development and fine chemical synthesis, the production of enantiomerically pure compounds is a critical-path activity. 1-Phenylethanol, a versatile chiral building block, is a f...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and fine chemical synthesis, the production of enantiomerically pure compounds is a critical-path activity. 1-Phenylethanol, a versatile chiral building block, is a frequent subject of resolution studies. This guide provides an in-depth, objective comparison of various resolving agents and methodologies for 1-phenylethanol, grounded in experimental data and practical insights to inform your selection process.

The Principle of Chiral Resolution: A Necessary Hurdle

Chirality, the "handedness" of a molecule, is a fundamental concept in pharmacology and materials science. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different biological activities. Therefore, the separation of a racemic mixture—a 50:50 mixture of enantiomers—into its pure components is a common and essential task. This guide will explore two primary strategies for the resolution of racemic 1-phenylethanol: classical chemical resolution via diastereomeric salt formation and enzymatic kinetic resolution.

Enzymatic Kinetic Resolution: The Biocatalytic Approach

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of 1-phenylethanol.[1][2] The enzyme selectively catalyzes a reaction (typically acylation) on one enantiomer at a much faster rate than the other, allowing for the separation of the reacted and unreacted enantiomers.[2]

Key Resolving Agents: Lipases

Lipases are widely employed due to their stability in organic solvents, broad substrate scope, and commercial availability.[3] Among the most effective is the immobilized Candida antarctica lipase B (CALB), often known by its commercial name, Novozym 435.[1][4]

Comparative Performance of Different Lipases:

The efficiency of a lipase in kinetic resolution is determined by its reaction rate and, more importantly, its enantioselectivity (E-value). A higher E-value signifies a greater difference in the reaction rates between the two enantiomers, leading to a product with higher enantiomeric excess (ee).

LipaseAcyl DonorSolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee) of ProductE-valueReference
Novozym 435 (CALB) Vinyl AcetateCyclohexane40~50>99>200[5]
Amano Lipase PS-C I Vinyl AcetateCyclohexane40~30>99>200[5]
Amano Lipase AK Vinyl AcetateCyclohexane40<1098134[5]
Mycelium-bound Aspergillus oryzae lipase (AOL) Vinyl AcetateMethyl tert-butyl ether30>46>99>200[6]

Causality Behind Experimental Choices:

  • Acyl Donor: Vinyl acetate is a popular choice because its enol byproduct tautomerizes to acetaldehyde, rendering the acylation step effectively irreversible and driving the reaction forward.[1][4]

  • Solvent: Non-polar organic solvents like hexane or cyclohexane are often preferred as they generally do not denature the enzyme and can positively influence its activity and selectivity.[1][5]

  • Immobilization: Using immobilized enzymes, such as Novozym 435, simplifies the post-reaction workup, as the catalyst can be easily removed by filtration and potentially reused.

Experimental Protocol: Kinetic Resolution using Novozym 435

This protocol is adapted from established methodologies for the lipase-catalyzed resolution of 1-phenylethanol.[5]

Materials:

  • Racemic 1-phenylethanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • Hexane (anhydrous)

  • Reaction vessel with magnetic stirring

  • Temperature control system (e.g., oil bath)

Procedure:

  • To a solution of racemic 1-phenylethanol (1.0 eq) in hexane, add vinyl acetate (2.0 eq).

  • Add Novozym 435 (typically 10-20 mg/mL of reaction volume).[1]

  • Stir the mixture at a controlled temperature (e.g., 40°C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) for conversion.

  • Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • The resulting mixture contains (R)-1-phenylethyl acetate and unreacted (S)-1-phenylethanol.[1] These can be separated by column chromatography.

  • The enantiomeric excess of the product and the remaining starting material should be determined by chiral HPLC or chiral GC.

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Separation cluster_products Products racemic_alcohol Racemic 1-Phenylethanol reaction_vessel Reaction at 40°C racemic_alcohol->reaction_vessel acyl_donor Vinyl Acetate acyl_donor->reaction_vessel solvent Hexane solvent->reaction_vessel enzyme Novozym 435 enzyme->reaction_vessel filtration Filtration reaction_vessel->filtration Stop at ~50% conversion filtration->enzyme Enzyme recovery separation Column Chromatography filtration->separation product (R)-1-Phenylethyl Acetate separation->product unreacted_sm (S)-1-Phenylethanol separation->unreacted_sm

Caption: The interplay between racemization and enzymatic reaction in DKR.

Classical Chemical Resolution: The Diastereomeric Salt Formation Method

One of the oldest and most robust methods for resolving racemates is through the formation of diastereomeric salts. [7]This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. [7] While 1-phenylethanol itself is not readily resolved by direct salt formation, the principle is perfectly illustrated by the resolution of the structurally similar (±)-1-phenylethylamine using (+)-tartaric acid. [7][8]For a racemic alcohol like 1-phenylethanol, a common strategy is to first convert it to a derivative, such as a phthalate half-ester, which possesses a carboxylic acid group that can then be resolved with a chiral amine.

Resolving Agent: Tartaric Acid Derivatives

Tartaric acid is an ideal resolving agent because it is inexpensive, naturally occurring, and available in both enantiomeric forms. [8][9]

General Protocol: Resolution via Diastereomeric Salt Formation (Conceptual)

This protocol outlines the general steps for resolving a racemic acid derivative of 1-phenylethanol using a chiral amine, based on well-established principles. [7][10] Materials:

  • Racemic 1-phenylethanol derivative (e.g., phthalate half-ester)

  • Chiral resolving agent (e.g., (R)-1-phenylethylamine)

  • Suitable solvent for crystallization (e.g., methanol)

  • Acid and Base for salt formation and liberation of the enantiomer

Procedure:

  • Derivative Formation: React racemic 1-phenylethanol with an anhydride (e.g., phthalic anhydride) to form the corresponding racemic carboxylic acid derivative.

  • Diastereomeric Salt Formation: Dissolve the racemic acid derivative in a suitable hot solvent (e.g., methanol). Add one equivalent of the chiral resolving agent (e.g., (R)-1-phenylethylamine).

  • Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out. [11]The difference in solubility is the basis for the separation.

  • Isolation: Collect the crystals by vacuum filtration. The diastereomeric purity can be improved by recrystallization.

  • Liberation of the Enantiomer: Treat the purified diastereomeric salt with a base (e.g., NaOH) to liberate the chiral resolving agent and form the salt of the desired enantiomerically enriched acid derivative. After extraction to remove the chiral amine, acidify the aqueous layer to precipitate the enantiomerically pure acid derivative.

  • Hydrolysis: Hydrolyze the acid derivative to yield the enantiomerically pure 1-phenylethanol.

Logical Flow of Classical Chemical Resolution

G racemic_alcohol Racemic Alcohol (R)- & (S)- racemic_acid Racemic Acid Derivative racemic_alcohol->racemic_acid Derivatization diastereomers Diastereomeric Salts (R,R) & (S,R) racemic_acid->diastereomers chiral_base Chiral Base (e.g., (R)-amine) chiral_base->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Salt (e.g., S,R) crystallization->less_soluble more_soluble More Soluble Salt (in filtrate) (e.g., R,R) crystallization->more_soluble liberation Liberation (Base/Acid) less_soluble->liberation pure_enantiomer Enantiopure Acid Derivative liberation->pure_enantiomer hydrolysis Hydrolysis pure_enantiomer->hydrolysis final_product Enantiopure Alcohol hydrolysis->final_product

Caption: Step-wise process for resolution by diastereomeric salt formation.

Conclusion and Recommendations

The choice of resolving agent for 1-phenylethanol depends heavily on the desired scale, purity requirements, and available resources.

  • Enzymatic Kinetic Resolution , particularly with immobilized lipases like Novozym 435 , is highly effective for achieving excellent enantioselectivity (>99% ee). It is a "greener" method that operates under mild conditions. [2]However, it is limited to a 50% theoretical yield for the desired product.

  • Dynamic Kinetic Resolution (DKR) represents a significant advancement, offering the potential for near-quantitative yields of a single enantiomer. This method is ideal for large-scale production where maximizing the output from the racemic starting material is a primary economic driver. The main challenge lies in finding a compatible and efficient racemization catalyst.

  • Classical Chemical Resolution via diastereomeric salt formation is a time-tested, robust method that is often scalable. While it may involve more steps (derivatization, hydrolysis), it can be highly effective and may be more cost-effective for certain applications, especially if a suitable resolving agent and crystallization solvent system can be readily identified.

For laboratory-scale synthesis requiring high enantiopurity, enzymatic kinetic resolution is often the most straightforward and reliable method. For industrial-scale production, the investment in developing a DKR process is highly recommended due to the significant yield advantage.

References

  • Gotor-Fernández, V., & Gotor, V. (2011). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO. [Link]

  • Bozan, B., & Aksoy, S. (2019). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PMC. [Link]

  • de la Hoz, A., & Loupy, A. (2009). Kinetic Resolution of rac-1-Phenylethanol with Immobilized Lipases: A Critical Comparison of Microwave and Conventional Heating Protocols. ACS Publications. [Link]

  • Kowalski, J. A., & Turchi, C. M. (2010). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education. [Link]

  • Kowalski, J. A., & Turchi, C. M. (2011). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 'H NMR Experiment To Introduce Chiral Chemistry. Moodle@Units. [Link]

  • (n.d.). Enzymatic kinetic resolution of (R,S)-1-phenylethanol. ResearchGate. [Link]

  • Poppe, L., & Nagy, J. (2017). Neat lipase-catalysed kinetic resolution of racemic 1-phenylethanol and a straightforward modelling of the reaction. SciSpace. [Link]

  • (n.d.). Enzyme catalysis in ionic liquids: lipase catalysed kinetic resolution of 1-phenylethanol with improved enantioselectivity. Chemical Communications (RSC Publishing). [Link]

  • de la Hoz, A., & Loupy, A. (2009). Kinetic Resolution of rac-1-phenylethanol With Immobilized Lipases: A Critical Comparison of Microwave and Conventional Heating Protocols. PubMed. [Link]

  • (n.d.). Comparison of 1-phenylethanol determined in rat urine by enzymatic and acid hydrolysis. ResearchGate. [Link]

  • Wang, L., et al. (2017). Efficient kinetic resolution of (RS)-1-phenylethanol by a mycelium-bound lipase from a wild-type Aspergillus oryzae strain. Biotechnology and Applied Biochemistry. [Link]

  • (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • (n.d.). Novel resolution method of racemic mixture.
  • (2026). Stereochemistry - Stereoelectronics. University of Bath. [Link]

  • (n.d.). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. University of Prince Edward Island. [Link]

  • Kowalski, J. A., & Turchi, C. M. (2011). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Phenylethyl formate

As a Senior Application Scientist, I approach laboratory safety not just as a compliance checklist, but as a self-validating system of chemical logic. When handling 1-Phenylethyl formate (CAS 7775-38-4)—also known as sty...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not just as a compliance checklist, but as a self-validating system of chemical logic. When handling 1-Phenylethyl formate (CAS 7775-38-4)—also known as styralyl formate or α -methylbenzyl formate—standard organic solvent protocols are insufficient.

Widely utilized in drug development as a chiral building block and in the flavor/fragrance industry for its distinct profile[1], this volatile carboxylic ester presents unique physicochemical hazards[2]. The following guide synthesizes technical accuracy with field-proven operational insights to ensure absolute safety and reagent integrity in your laboratory.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, researchers must first understand the chemical behavior of 1-phenylethyl formate:

  • Hydrolysis Risk: Formate esters are highly susceptible to moisture-driven hydrolysis[3]. Ambient humidity catalyzes the cleavage of the ester bond, generating formic acid and 1-phenylethanol. This accumulation of formic acid lowers the pH of the solution and exponentially increases the vapor pressure of corrosive fumes within the storage vessel.

  • Lipophilicity & Dermal Toxicity: The parent compound is highly lipophilic. If not properly shielded, it easily penetrates the lipid bilayers of the human epidermis, leading to systemic absorption and localized contact dermatitis[4].

  • Combustibility: As a low-molecular-weight ester, it is combustible and can form explosive vapor-air mixtures if aerosolized or exposed to high heat.

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate these specific risks, operators must employ a targeted PPE strategy. The table below outlines the required gear and the scientific causality behind each selection.

PPE CategorySpecification & Quantitative MetricScientific Rationale (Causality)
Hand Protection Nitrile Gloves (Thickness: 0.4 mm, Breakthrough: > 240 mins)Esters readily permeate thin latex. High-density nitrile provides a robust barrier against lipophilic compounds, preventing dermal absorption[4].
Eye Protection Indirect Vented Splash Goggles (ANSI Z87.1 certified)Protects against aerosolized droplets. Formic acid, a hydrolysis byproduct, causes severe, rapid corneal damage[3].
Body Protection Flame-Resistant Lab Coat (100% Cotton, 0% Synthetic)Synthetic fabrics melt into the skin if a combustible liquid ignites. Cotton provides a breathable, non-melting thermal barrier.
Environmental Chemical Fume Hood (Face velocity: 80–100 fpm)Mitigates inhalation of volatile organic compounds (VOCs). This specific velocity captures vapors without creating turbulent eddies that blow fumes outward.

Operational Handling Protocols

To ensure both operator safety and the chemical integrity of your drug development assays, follow this step-by-step methodology for dispensing 1-phenylethyl formate. Every step is designed as a self-validating check against hydrolysis and exposure.

Step 1: Environmental Preparation & System Validation

  • Verify Airflow: Confirm the chemical fume hood is operating within the 80–100 fpm range before opening the sash.

  • Clear the Workspace: Remove all strong oxidizing agents, strong acids, and strong bases from the hood. Causality: Esters undergo rapid, exothermic saponification or oxidation when exposed to these incompatibles.

Step 2: Air-Free Dispensing (Schlenk/Inert Technique)

  • Purge the Vessel: Connect the reagent bottle to an inert gas line (Argon or Nitrogen) using a Schlenk line or a balloon apparatus.

  • Syringe Transfer: Use a glass syringe with a stainless-steel needle to puncture the septum. Causality: Plastic syringes (e.g., standard polypropylene) can leach plasticizers when exposed to lipophilic esters, which will contaminate sensitive downstream assays.

  • Equalize Pressure: Draw the required volume of 1-phenylethyl formate while simultaneously replacing the displaced volume with inert gas. This prevents ambient moisture from entering the bottle and initiating the formic acid degradation pathway.

Step 3: Post-Transfer Securing

  • Seal the primary container with Parafilm and store it in a desiccated, explosion-proof refrigerator (2–8°C). Causality: Lowering the temperature decreases the kinetic energy available for hydrolysis and minimizes combustible vapor pressure buildup.

Spill Response and Disposal Plan

Even with rigorous protocols, accidental releases occur. A rapid, chemically sound response is required to prevent vapor inhalation and fire risks.

Emergency Spill Protocol:

  • Containment: Immediately cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Do not use paper towels or sawdust, as the combustible ester can ignite if an ignition source is introduced.

  • Neutralization (If Hydrolyzed): If the reagent is old and smells strongly of vinegar/acid (indicating formic acid presence), lightly dust the spill with sodium bicarbonate powder to neutralize the acid before sweeping.

  • Collection: Use non-sparking tools to scoop the absorbed material into a highly visible, sealable hazardous waste container.

Waste Disposal Plan:

  • Segregation: Classify the waste strictly as Non-Halogenated Organic Waste .

  • Compatibility Check: Ensure the receiving waste carboy does not contain aqueous acids or bases. Causality: Mixing esters with aqueous waste promotes hydrolysis in the carboy, leading to gas evolution (pressure buildup) and potential container rupture.

  • Labeling: Clearly label the waste container with "1-Phenylethyl Formate (Combustible, Irritant)" and the CAS Number (7775-38-4)[2].

Workflow Visualization

The following diagram illustrates the self-validating operational and safety workflow for handling this compound, ensuring that every phase of the chemical lifecycle is accounted for.

G Start 1-Phenylethyl Formate Handling & Safety Workflow PPE 1. PPE & Fume Hood Verification Start->PPE Dispense 2. Air-Free Dispensing (Inert Gas Purge) PPE->Dispense Spill Spill Occurred? Dispense->Spill Clean Emergency Protocol (Vermiculite/Sand Absorbent) Spill->Clean Yes Dispose 3. Waste Segregation (Non-Halogenated Organics) Spill->Dispose No Clean->Dispose Store 4. Desiccated Storage (2-8°C, Sealed) Dispose->Store

Operational safety and disposal workflow for 1-Phenylethyl formate handling.

References

  • Source: fao.
  • Source: thegoodscentscompany.
  • Source: hc-sc.gc.
  • Source: benchchem.
  • Source: nih.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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